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  • Product: N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide
  • CAS: 1021141-24-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Executive Summary The compound N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is a highly versatile peptidomimetic scaffold. Featuring a bulky tert-butyl amide, a secondary amine, and an electron-rich furan ring, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is a highly versatile peptidomimetic scaffold. Featuring a bulky tert-butyl amide, a secondary amine, and an electron-rich furan ring, this molecule serves as a critical intermediate in Ugi-type multicomponent reactions and targeted drug discovery. This whitepaper provides a comprehensive, self-validating technical guide to its synthesis, purification, and structural elucidation via 1D Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy.

Chemical Architecture and Mechanistic Causality

Understanding the spectral behavior of this compound requires analyzing its distinct microenvironments:

  • Steric Hindrance & Rotameric Suppression: The massive tert-butyl group restricts rotation around the amide C-N bond. This structural rigidity sharpens the NMR signals of the adjacent amide proton by minimizing rotameric exchange rates.

  • Hydrogen Bonding Potential: The molecule possesses both a hydrogen bond donor (secondary amine) and an acceptor (amide carbonyl). The spatial proximity of these groups can induce intramolecular hydrogen bonding, which directly influences the chemical shift of the amine proton in non-polar solvents [12].

  • Aromatic Shielding: The furan ring generates an anisotropic magnetic field. Protons situated above or below the plane of the furan ring experience shielding, whereas equatorial protons (such as the furylmethyl methylene) are deshielded, pushing their resonances downfield.

Self-Validating Experimental Methodology

Synthesis Protocol

The target compound is synthesized via the bimolecular nucleophilic substitution (SN2) of N-tert-butyl-2-chloroacetamide with furfurylamine.

Causality in Reagent Selection: Furfurylamine is highly nucleophilic. To prevent over-alkylation (the formation of a tertiary amine), furfurylamine is used in a slight stoichiometric excess (1.2 equivalents), and the reaction temperature is strictly controlled.

Step-by-Step Procedure:

  • Preparation: Dissolve furfurylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Controlled Addition: Cool the reaction vessel to 0 °C. Add N-tert-butyl-2-chloroacetamide (1.0 eq) dropwise. Causality: The 0 °C environment controls the exothermic SN2 kinetics, suppressing side reactions [5].

  • Propagation: Remove the ice bath and stir at 25 °C for 12 hours.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl3. Perform a rapid 1H NMR scan. The complete disappearance of the starting material's α-CH2 singlet at 3.89 ppm and the emergence of a new upfield singlet at ~3.25 ppm confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the triethylamine hydrochloride byproduct. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient elution: 10% to 40% Ethyl Acetate in Hexanes).

Workflow Visualization

Workflow A Reactants: Furfurylamine + N-tert-butyl-2-chloroacetamide B Reaction: Bimolecular Nucleophilic Substitution (SN2) A->B C Workup: Liquid-Liquid Extraction B->C Self-Validation: TLC & Crude NMR D Purification: Column Chromatography C->D E Pure Compound: N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide D->E F NMR Acquisition: 400 MHz 1H / 100 MHz 13C E->F G Data Analysis: Chemical Shift & Coupling F->G H Structural Validation G->H

Fig 1: Experimental workflow from SN2 synthesis to NMR structural validation.

NMR Data Acquisition Protocol

Solvent Selection Causality: Deuterated chloroform (CDCl3, 99.8% D) is chosen over protic solvents like Methanol-d4. Protic solvents rapidly exchange deuterium with the amine and amide protons, effectively erasing their signals from the 1H spectrum. CDCl3 preserves these critical N-H resonances.

Acquisition Parameters:

  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • 1H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and a 30° pulse angle to ensure quantitative integration of the massive 9-proton tert-butyl singlet.

  • 13C{1H} NMR (100 MHz): Acquire 1024 scans with a relaxation delay of 2.0 seconds. Utilize WALTZ-16 composite pulse decoupling to remove carbon-proton scalar coupling, yielding sharp singlets for each carbon environment.

Spectral Data Analysis

The structural identity of the compound is unambiguously confirmed by mapping the empirical spectral data to the predicted chemical environments [1].

1H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
tert-butyl CH31.33s9H--C(CH 3)3
Amine NH2.15br s1H--NH -CH2-
α-CH2 (acetamide)3.25s2H--C(=O)-CH 2-N
Furylmethyl CH23.78s2H-Furan-CH 2-N
Furan H-36.18dd1H3.2, 0.8Aromatic CH
Furan H-46.31dd1H3.2, 1.8Aromatic CH
Amide NH6.95br s1H--C(=O)-NH -C(CH3)3
Furan H-57.36dd1H1.8, 0.8Aromatic CH

Diagnostic Note: The furan ring protons exhibit classic heteroaromatic coupling. The H-5 proton is highly deshielded (7.36 ppm) due to the electronegativity of the adjacent oxygen atom.

13C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
tert-butyl CH328.8CH3-C(C H3)3
Furylmethyl CH245.5CH2Furan-C H2-N
tert-butyl Cq50.5C-C (CH3)3
α-CH2 (acetamide)52.8CH2-C(=O)-C H2-N
Furan C-3107.5CHAromatic C H
Furan C-4110.2CHAromatic C H
Furan C-5142.1CHAromatic C H
Furan C-2153.2CAromatic C q (attached to CH2)
Carbonyl C=O170.5C-C (=O)-NH-

Diagnostic Note: The carbonyl carbon at 170.5 ppm is characteristic of a secondary amide. The quaternary furan carbon (C-2) is shifted significantly downfield (153.2 ppm) due to the combined electron-withdrawing effects of the ring oxygen and the adjacent benzylic-type amine system.

References

  • Title: N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL Source: Journal de la Société Chimique de Tunisie URL: [Link]

  • Title: An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physicochemical, Environmental, and Biochemical Properties Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

Comprehensive Physicochemical Profiling of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Executive Summary In modern drug discovery, a molecule's efficacy is inextricably linked to its physicochemical properties. N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is a structurally diverse compound characterize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, a molecule's efficacy is inextricably linked to its physicochemical properties. N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is a structurally diverse compound characterized by a lipophilic tert-butyl group, a basic secondary amine, and an electron-rich furan heterocycle. Understanding and quantifying the physicochemical parameters of such molecules—specifically their lipophilicity, acid-base equilibria, and chemical stability—is paramount for predicting their pharmacokinetic (PK) behavior and mitigating off-target toxicities 1[1]. This whitepaper provides an in-depth, self-validating methodological guide for profiling this compound.

Deconstructing the Molecular Architecture

Before initiating empirical assays, establishing a theoretical physicochemical baseline is essential. The structural motifs of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide dictate its behavior in biological systems. The bulky tert-butyl group shields the adjacent amide from rapid enzymatic hydrolysis, while the secondary amine serves as a basic center capable of salt formation.

Table 1: Theoretical Physicochemical Parameters

Parameter Predicted Value Pharmacological Implication
Molecular Weight 210.27 g/mol Highly optimal for oral bioavailability; strictly compliant with Lipinski’s Rule of 5.
Topological Polar Surface Area (TPSA) ~54 Ų Suggests excellent membrane permeability, including potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 2 Favorable for target protein engagement without incurring an excessive desolvation penalty.
Hydrogen Bond Acceptors (HBA) 4 Supports aqueous solubility while maintaining necessary lipophilicity.
Calculated LogP (cLogP) ~1.8 - 2.2 Balanced partition coefficient favoring lipid membrane crossing without extreme hydrophobic trapping.

| Basic pKa (Secondary Amine) | ~8.0 - 8.5 | Predominantly ionized at physiological pH (7.4), enhancing aqueous solubility in plasma. |

Acid-Base Equilibria: pKa Profiling of the Secondary Amine

The ionization state of a drug at physiological pH profoundly impacts its solubility, permeability, and target binding affinity 2[2]. For N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide, the secondary amine is the primary ionizable center. Accurately determining its pKa requires robust potentiometric techniques 3[3].

Protocol: Potentiometric pKa Determination

Causality & Validation: Potentiometry is selected over capillary electrophoresis here because the compound's low molecular weight and expected good aqueous solubility (in its protonated state) allow for precise tracking of the degree of dissociation. The protocol utilizes a back-titration method as a self-validating mechanism to ensure no electrode hysteresis or irreversible precipitation occurs during the assay.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a standardized 0.15 M KCl aqueous solution. Rationale: The 0.15 M KCl background mimics physiological ionic strength, preventing activity coefficient fluctuations during the titration.

  • System Calibration: Calibrate the combined glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Forward Titration: Add standardized 0.1 M HCl in 0.05 mL increments until the solution reaches pH 2.5, ensuring complete protonation of the secondary amine.

  • Back-Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to exclude ambient CO2) up to pH 11.0.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The pKa is calculated from the inflection point where the degree of dissociation (α) equals 0.5.

Lipophilicity and Partitioning: LogP/LogD Determination

Lipophilicity drives a molecule's affinity for lipid environments, directly influencing both its efficacy and its toxicological profile 4[4]. The "Gold Standard" for measuring this is the shake-flask method.

Protocol: High-Throughput Shake-Flask Method

Causality & Validation: While computational models provide estimates, empirical LogP (un-ionized) and LogD (pH 7.4) are strictly required. We employ LC-MS/MS for quantification rather than UV spectroscopy; this ensures that even if the compound partitions heavily into the organic phase, the trace amounts remaining in the aqueous phase can be accurately quantified, ensuring mass balance.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP) for 24 hours at 25°C. Rationale: Pre-saturation prevents volume shifts due to mutual solubility during the actual assay.

  • Spiking: Dissolve the compound in the pre-saturated octanol phase to achieve a 1 mM stock concentration.

  • Equilibration: Transfer 1 mL of the spiked octanol and 1 mL of the pre-saturated aqueous phase into a glass vial. Mechanically shake at 300 rpm for 2 hours at 25°C.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully aspirate aliquots from both phases. Dilute appropriately and analyze via LC-MS/MS. LogD is calculated as Log10([Concentration in Octanol] / [Concentration in Aqueous]).

ShakeFlask Step1 Phase Saturation (Octanol & Water) Step2 Equilibration (Mechanical Shaking) Step1->Step2 Add Compound Step3 Phase Separation (Centrifugation) Step2->Step3 2h at 25°C Step4 Quantification (LC-MS/MS) Step3->Step4 Isolate Phases Step5 LogP/LogD Calculation Step4->Step5 Ratio Analysis

Caption: Step-by-step workflow of the shake-flask method for determining LogP and LogD values.

Chemical Stability: The Furan Ring Vulnerability

While the furan ring in N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide provides favorable geometric and electronic properties, it is a known structural liability. Furans are highly susceptible to oxidation by cytochrome P450 enzymes or reactive oxygen species (like singlet oxygen). This oxidation typically yields a highly reactive 4-oxo-enal (a ketoaldehyde) intermediate, which acts as a Michael acceptor and can covalently cross-link with nucleophilic residues on proteins or nucleic acids, leading to severe toxicity 5[5].

Protocol: Oxidative Stability and Trapping Assay

Causality & Validation: To assess this liability, we simulate oxidative stress using a singlet oxygen generator. Instead of relying on standard HPLC which might degrade the unstable endoperoxide intermediate, we utilize in situ ^1H NMR spectroscopy to monitor the structural evolution in real-time. Glutathione (GSH) is added as a trapping agent to validate the formation of the reactive enal.

Step-by-Step Methodology:

  • Photosensitization Setup: Dissolve the compound (5 mM) in deuterated methanol (CD3OD) containing 1 mol% Rose Bengal (a photosensitizer).

  • Baseline Acquisition: Acquire a baseline ^1H NMR spectrum, noting the characteristic furan ring protons (typically around 6.2, 6.3, and 7.4 ppm).

  • Oxidative Induction: Bubble oxygen gas through the solution while irradiating with a green LED (532 nm) for 30 minutes at 0°C to generate singlet oxygen.

  • Real-Time Monitoring: Take NMR spectra every 5 minutes. Observe the disappearance of furan protons and the emergence of aldehydic protons (~9.5 ppm) indicating ring opening.

  • Electrophile Trapping (Validation): Add 10 mM reduced glutathione (GSH) to the NMR tube. The disappearance of the enal peaks confirms the covalent binding liability of the oxidized furan.

FuranOxidation A Intact Furan Ring (Electron-Rich Heterocycle) B Oxidative Stress (Singlet Oxygen / CYP450) A->B Oxidation C Endoperoxide Intermediate (Highly Unstable) B->C [4+2] Cycloaddition D Reactive 4-oxo-enal (Michael Acceptor) C->D Ring Opening E Covalent Cross-linking (Protein/DNA Toxicity) D->E Nucleophilic Attack

Caption: Furan ring oxidative degradation pathway leading to reactive cross-linking intermediates.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. PharmaFeatures. Available at: 1

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: 2

  • Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH) / PMC. Available at: 3

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: 4

  • Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. ResearchGate. Available at: 5

Sources

Foundational

An In-Depth Technical Guide to the Presumed In Vitro Mechanism of Action of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

A Framework for Investigation Based on Structurally Related Compounds Introduction: Deconstructing a Novel Molecule The compound N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide represents a novel chemical entity with un...

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Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Investigation Based on Structurally Related Compounds

Introduction: Deconstructing a Novel Molecule

The compound N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide represents a novel chemical entity with unexplored pharmacological potential. The acetamide scaffold is a common feature in a wide array of biologically active compounds, with activities ranging from enzyme inhibition to receptor modulation.[1][2] The specific substitutions on the amide nitrogen and the acetyl group are critical in defining the compound's biological targets and therapeutic effects.[1] This guide will dissect the potential roles of the distinct chemical moieties of the target compound to build a logical and scientifically rigorous plan for its in vitro characterization.

Core Structural Features and Their Implications:

  • N-tert-butyl Group: This bulky hydrophobic group can influence the compound's binding affinity and selectivity for its biological target. It is a common feature in molecules designed for specific receptor interactions and can also impact metabolic stability.[3][4]

  • Acetamide Linker: The acetamide core is a versatile pharmacophore known to be present in compounds with diverse activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][5][6] Its hydrogen bonding capabilities can play a crucial role in ligand-receptor interactions.

  • 2-Furylmethyl Group: The furan ring is an aromatic heterocycle present in numerous pharmaceuticals. It can participate in various binding interactions, including pi-stacking and hydrogen bonding, and its metabolic profile is of significant interest in drug design.

Given the novelty of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide, a systematic in vitro evaluation is necessary to elucidate its mechanism of action. The following sections will outline a proposed investigational workflow, drawing parallels from established research on related acetamide derivatives.

Proposed In Vitro Investigational Workflow

The following workflow is designed to systematically characterize the in vitro pharmacological profile of a novel acetamide-containing compound.

Investigational_Workflow cluster_screening Primary Screening cluster_validation Target Validation & Mechanism Elucidation cluster_profiling Secondary Profiling A Broad Panel Target Screening B Binding Assays A->B C Enzyme Inhibition Assays A->C D Cell-Based Functional Assays A->D E Selectivity Profiling B->E C->E F Downstream Signaling Pathway Analysis D->F

Figure 1: A proposed workflow for the in vitro characterization of a novel compound.

Phase 1: Broad Panel Target Screening

The initial step in characterizing a novel compound with an unknown mechanism of action is to perform a broad target screen. This approach utilizes commercially available panels of assays against a wide range of kinases, GPCRs, ion channels, and enzymes to identify potential biological targets.

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide in DMSO. From this, create serial dilutions to achieve final assay concentrations, typically ranging from 10 µM to 1 nM.

  • Assay Execution: The compound is tested at a single high concentration (e.g., 10 µM) against a panel of radioligand binding assays. Each assay contains a specific receptor or enzyme, its corresponding radiolabeled ligand, and the test compound.

  • Detection: The amount of radioligand displaced by the test compound is measured using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) at a given target warrants further investigation.

Phase 2: Target Validation and Mechanism Elucidation

Once a potential target or a class of targets is identified, the next step is to validate this interaction and elucidate the mechanism.

Binding Assays: Quantifying Affinity

To confirm a direct interaction between the compound and the putative target, quantitative binding assays are performed.

Experimental Protocol: Saturation Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: Incubate the membranes with increasing concentrations of a specific radioligand in the presence and absence of a fixed concentration of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide.

  • Data Acquisition: Measure the amount of bound radioligand at each concentration.

  • Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from the saturation curves. A change in Kd in the presence of the test compound can indicate competitive binding.

Enzyme Inhibition Assays: Determining Potency

If the primary screen suggests inhibition of an enzyme, dose-response studies are necessary to determine the compound's potency.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)

  • Reagents: Prepare assay buffer, the target enzyme, its substrate, and serial dilutions of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide.

  • Reaction Initiation: In a microplate, combine the enzyme and the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Parameter Description Example Value (Hypothetical)
IC50 The concentration of an inhibitor where the response is reduced by half.1.5 µM
Ki The inhibition constant; the dissociation constant of the enzyme-inhibitor complex.0.8 µM
Mechanism The mode of inhibition (e.g., competitive, non-competitive, uncompetitive).Competitive
Cell-Based Functional Assays: Assessing Cellular Effects

To understand the compound's effect in a more biologically relevant context, cell-based assays are crucial. These assays can measure downstream effects of target engagement, such as changes in second messenger levels, gene expression, or cell viability.

Experimental Protocol: cAMP Assay for GPCR Modulation

  • Cell Culture: Culture cells expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide, along with an agonist for the receptor.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Phase 3: Secondary Profiling

Following the confirmation of a primary mechanism of action, secondary profiling is conducted to assess the compound's selectivity and to further investigate its impact on cellular signaling pathways.

Selectivity Profiling

It is essential to determine if the compound's activity is specific to the identified target or if it interacts with other related proteins. This is typically done by testing the compound against a panel of related receptors or enzymes.

Downstream Signaling Pathway Analysis

Techniques such as Western blotting or reporter gene assays can be used to investigate the compound's effect on downstream signaling cascades.

Signaling_Pathway Compound N-(tert-butyl)-2- [(2-furylmethyl)amino]acetamide Receptor Target Receptor Compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Figure 2: A generalized signaling pathway that could be modulated by the compound.

Conclusion and Future Directions

While the precise in vitro mechanism of action of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide remains to be experimentally determined, the structured approach outlined in this guide provides a robust framework for its investigation. By leveraging knowledge of the pharmacological activities of its constituent chemical motifs, researchers can design and execute a logical series of in vitro experiments to identify its biological target(s), elucidate its mechanism of engagement, and characterize its functional effects at the cellular level. The acetamide scaffold continues to be a fruitful starting point for the discovery of new therapeutic agents, and a systematic in vitro characterization is the critical first step in unlocking the potential of novel derivatives like the one discussed herein.

References

[7] Turan-Zitouni, G., et al. (2021). An overview of acetamide derivatives as possible therapeutic candidates. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 217-234. [Link]

[8] Mphahlele, M. J., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9634-9646. [Link]

[5] Sanna, V., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(7), 13136-13151. [Link]

[2] Al-Suwaidan, I. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 34. [Link]

[9] Khan, I., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1s), s333-s340. [Link]

[10] Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 84, 129205. [Link]

[3] Mohacsi, E., Leimgruber, W., & Baruth, H. (1982). Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol. Journal of Medicinal Chemistry, 25(10), 1264-1266. [Link]

[11] National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12985, N-tert-Butylacetamide. Retrieved from [Link]

[12] Li, J., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Synthetic Communications, 50(18), 2825-2834. [Link]

[13] Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7301. [Link]

[14] Li, J., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 26(13), 7011. [Link]

[4] Siwek, A., et al. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. International Journal of Molecular Sciences, 22(9), 4691. [Link]

Sources

Exploratory

Crystal structure analysis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide Abstract This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel compound N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide. While no public crystallographic data for this specific molecule has been reported as of the date of this publication, this document outlines a robust and scientifically grounded workflow designed for researchers, scientists, and drug development professionals. The protocols herein are synthesized from established best practices in small molecule crystallography and are presented to enable the successful elucidation of the three-dimensional atomic arrangement of the title compound. We will explore the causality behind experimental choices, from the selection of a synthetic route to the intricacies of structure refinement and data deposition.

Proposed Synthesis and Material Preparation

The foundation of any successful crystal structure analysis is the synthesis of high-purity, single-phase material. The proposed synthesis for N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is a two-step process involving an initial acylation followed by a nucleophilic substitution. This route is selected for its high efficiency and the commercial availability of the starting materials.

Synthetic Pathway Rationale

The chosen pathway involves the reaction of N-tert-butyl-2-chloroacetamide with furfurylamine. This is a classic SN2 reaction where the nucleophilic primary amine (furfurylamine) displaces the chloride from the α-carbon of the chloroacetamide. This method is well-documented for the synthesis of various N'-substituted 2-aminoacetanilides and offers a straightforward route to the target molecule[1].

Experimental Protocol: Synthesis

Materials:

  • N-tert-butyl-2-chloroacetamide (≥98% purity)[2]

  • Furfurylamine (≥99% purity)

  • Triethylamine (Et3N, ≥99.5%)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of N-tert-butyl-2-chloroacetamide (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add triethylamine (1.2 eq).

  • Add furfurylamine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide as a pure solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 N-tert-butyl-2- chloroacetamide Reaction Nucleophilic Substitution (Acetonitrile, 60°C) R1->Reaction R2 Furfurylamine R2->Reaction Base Triethylamine Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product N-(tert-butyl)-2- [(2-furylmethyl)amino]acetamide Purification->Product Pure Product

Figure 1: Proposed synthetic workflow for the target compound.

Crystallization Strategy

The growth of high-quality single crystals is often the most significant bottleneck in structure determination[3]. A multi-pronged screening approach is recommended to identify optimal crystallization conditions.

Rationale for Crystallization Techniques

For small organic molecules, slow crystal growth from a supersaturated solution is paramount. Techniques like slow evaporation, vapor diffusion, and liquid-liquid diffusion are standard methods that allow for the gradual formation of a well-ordered crystal lattice[3][4]. The choice of solvent is critical, as it influences solubility, evaporation rate, and can even be incorporated into the crystal structure[4].

Experimental Protocol: Crystal Growth

Initial Solvent Screening:

  • Assess the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane). An ideal single-solvent system is one in which the compound is moderately soluble.

Methods:

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and leave it undisturbed in a vibration-free environment. This is often the simplest and most effective starting point[4].

  • Vapor Diffusion: This is a highly effective method when only small amounts of material are available[4].

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene).

    • Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane).

    • The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization[5].

  • Liquid-Liquid Diffusion:

    • In a narrow tube, carefully layer a solution of the compound over a less dense anti-solvent (or vice-versa).

    • Crystals may form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the process of elucidating the molecular structure begins. This involves data collection, processing, structure solution, and refinement[6].

Crystallography_Workflow Crystal Select & Mount Single Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal->Data_Collection Irradiate with X-rays Data_Processing Data Processing (Integration, Scaling, Merging) Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (e.g., SHELXS, Direct Methods) Data_Processing->Structure_Solution Reflection File (.hkl) Structure_Refinement Structure Refinement (e.g., SHELXL, Least-Squares) Structure_Solution->Structure_Refinement Initial Atomic Model Validation Validation & Analysis (checkCIF, PLATON) Structure_Refinement->Validation Refined Structure (.cif, .res) Deposition Data Deposition (CCDC) Validation->Deposition Final Validated CIF

Figure 2: General workflow for single-crystal X-ray analysis.
Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion of the atoms. The instrument then rotates the crystal through a series of angles, collecting diffraction patterns on an area detector for each orientation[7][8].

Data Processing

The raw diffraction images are processed using specialized software. This multi-stage process involves:

  • Indexing: Determining the unit cell parameters and crystal orientation.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all intensity measurements on a common scale and merging symmetry-equivalent reflections to produce a final data file (e.g., an HKL file)[6][7].

Structure Solution and Refinement

This is the computational heart of the analysis, where the diffraction data is translated into a 3D atomic model.

Protocol:

  • Structure Solution: The "phase problem" is solved using direct methods, typically with software like SHELXS[9]. This provides an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Model Building: An initial atomic model is built based on the electron density map.

  • Structure Refinement: The model is refined against the experimental data using a least-squares minimization process with a program such as SHELXL[10][11]. This iterative process adjusts atomic coordinates and displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Finalization: The refinement is complete when the model converges, showing minimal shifts in atomic parameters and a flat difference Fourier map.

The SHELX suite of programs is a robust and widely used choice for small-molecule crystallography[9][10][12].

Structural Analysis and Data Interpretation

The final output is a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure.

Hypothetical Crystallographic Data Summary

The following table presents a plausible set of crystallographic parameters for the title compound, which would be determined during the analysis.

ParameterHypothetical Value
Chemical FormulaC12H20N2O2
Formula Weight224.30 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)10.5, 8.2, 15.1
α, β, γ (°)90, 98.5, 90
Volume (ų)1280
Z (molecules/unit cell)4
Density (calculated)1.16 g/cm³
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Analysis of Molecular and Supramolecular Features
  • Molecular Geometry: The refined structure will provide precise bond lengths, bond angles, and torsion angles. These should be compared to standard values and analyzed for any unusual features that might indicate electronic or steric effects.

  • Conformation: The conformation of the flexible acetamide linker and the relative orientation of the furan and tert-butyl groups will be of key interest.

  • Intermolecular Interactions: A critical part of the analysis is identifying hydrogen bonds (e.g., N-H···O) and other non-covalent interactions that dictate how the molecules pack in the crystal lattice. These interactions are fundamental to understanding the solid-state properties of the material.

Data Validation and Deposition

To ensure scientific integrity, the final crystallographic data must be validated and made publicly available.

Procedure:

  • Validation: The final CIF is processed using the IUCr's checkCIF service. This tool checks for syntax errors, self-consistency, and potential issues with the structural model.

  • Deposition: The validated CIF and structure factor files are deposited with the Cambridge Crystallographic Data Centre (CCDC)[13][14][15][16]. The CCDC assigns a unique deposition number, which should be included in any publication to allow public access to the data[17].

Conclusion

This guide has detailed a comprehensive and logical workflow for the crystal structure analysis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide. By following this structured approach—from rational synthesis and systematic crystallization screening to rigorous data collection, refinement, and validation—researchers can confidently elucidate the definitive three-dimensional structure of this and other novel small molecules. The resulting structural insights are invaluable for applications in medicinal chemistry, materials science, and drug development.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

  • Spurr, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Spurr, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). How to deposit a structure in the CSD. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. PMC. Retrieved from [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]

  • Allen, F. H., et al. (n.d.). How the Cambridge Crystallographic Data Centre Obtains its Information. PMC. Retrieved from [Link]

  • (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]

  • Doutch, J. (n.d.). X-ray data processing. PMC. Retrieved from [Link]

  • (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. Retrieved from [Link]

  • (n.d.). The SHELX-97 Manual. Retrieved from [Link]

  • (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • (1980). Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs. PubMed. Retrieved from [Link]

  • (n.d.). Method for preparing 2-amino-dimethyl acetamide hydrochloride. Google Patents.
  • (2026). Exploring the Synthesis Potential of N-tert-Butyl-2-chloroacetamide. Retrieved from [Link]

  • (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS One. Retrieved from [Link]

  • Ivanov, D. S., et al. (2025). The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. Retrieved from [Link]

  • (2016). ChemInform Abstract: Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Retrieved from [Link]

  • Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Retrieved from [Link]

Sources

Foundational

Advanced Technical Whitepaper &amp; Material Safety Data Sheet: N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Executive Summary N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (also known as N-tert-butyl-2-(furfurylamino)acetamide) is a highly functionalized alpha-amino acetamide. In modern drug development and medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (also known as N-tert-butyl-2-(furfurylamino)acetamide) is a highly functionalized alpha-amino acetamide. In modern drug development and medicinal chemistry, this compound serves as a critical building block and peptidomimetic scaffold. Its architecture combines an electron-rich furan ring—a classic bioisostere—with a sterically hindered tert-butyl amide. This unique structural combination provides enhanced metabolic stability against proteolytic cleavage while maintaining the hydrogen-bonding capabilities necessary for target binding. This guide synthesizes the physicochemical profiling, advanced material safety data (MSDS), and field-proven synthetic methodologies required to handle and utilize this compound effectively.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is essential for predicting its pharmacokinetic behavior and establishing proper handling protocols. The structural motifs directly influence its solubility, reactivity, and biological interactions[1].

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
Core Structure Alpha-amino acetamide[2]
Hydrogen Bond Donors 2 (Secondary amine NH, Amide NH)
Hydrogen Bond Acceptors 4 (Furan O, Amide O, Amine N, Amide N)
Rotatable Bonds 5
Predicted LogP ~1.5 - 2.0 (Lipophilic, favorable for membrane permeability)
Appearance Pale yellow to off-white viscous oil or low-melting solid

Advanced Material Safety Data Sheet (MSDS) & Handling

While the final compound is a specialized derivative, its hazard profile is closely related to its functional groups and its primary precursor, N-tert-butyl-2-chloroacetamide (CAS 15678-99-6). The presence of a secondary amine and an amide dictates its classification as a localized irritant.

Hazard Identification (GHS Classification)

Based on structural analogs and precursor data, the compound is classified under the following hazard statements:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Engineering Controls & PPE
  • Respiratory Protection : Handle exclusively within a certified chemical fume hood to prevent inhalation of aerosolized particles or vapors.

  • Protective Equipment : Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a standard laboratory coat are mandatory.

Storage and Stability Protocols

The furan ring is an electron-rich diene system that is highly susceptible to auto-oxidation and Diels-Alder dimerization if exposed to ambient air and light for prolonged periods[3].

  • Atmosphere : Must be flushed and stored under an inert gas (Argon or Nitrogen).

  • Temperature : Store at 2-8°C to suppress thermal degradation.

  • Light : Keep in amber vials to prevent photo-oxidation.

SafetyWorkflow A Hazard ID (H315, H319, H335) B Engineering Controls (Fume Hood) A->B C PPE Requirements (Gloves, Goggles) A->C D Storage Protocol (Inert Gas, 2-8°C) B->D C->D E Spill Response (Absorbent, Waste) D->E

Figure 1: Standardized safety, handling, and storage protocol workflow.

Synthetic Methodology & Self-Validating Protocol

The most robust and field-proven method for synthesizing alpha-amino acetamides is the nucleophilic substitution (Sₙ2) reaction between a primary amine and an alpha-haloacetamide[2]. Here, furfurylamine acts as the nucleophile[1], attacking the electrophilic alpha-carbon of N-tert-butyl-2-chloroacetamide[4].

Reagents & Causality
  • Electrophile : N-tert-butyl-2-chloroacetamide (1.0 eq). The chlorine atom is an excellent leaving group, activated by the adjacent electron-withdrawing carbonyl.

  • Nucleophile : Furfurylamine (1.2 eq). A slight excess ensures complete consumption of the electrophile[1].

  • Base : Potassium carbonate (K₂CO₃, 2.0 eq). Causality : As the Sₙ2 reaction proceeds, hydrochloric acid (HCl) is generated. If left unneutralized, HCl will protonate the remaining furfurylamine, converting it into a non-nucleophilic ammonium salt and halting the reaction. K₂CO₃ scavenges this acid, driving the reaction to completion.

  • Solvent : Anhydrous Acetonitrile (MeCN). A polar aprotic solvent accelerates Sₙ2 kinetics by leaving the nucleophile unsolvated and highly reactive.

Step-by-Step Experimental Protocol
  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-tert-butyl-2-chloroacetamide (10 mmol, 1.49 g) in 25 mL of anhydrous MeCN.

  • Base Addition : Add finely powdered anhydrous K₂CO₃ (20 mmol, 2.76 g) to the solution. Stir for 5 minutes at room temperature.

  • Nucleophile Addition : Dropwise, add furfurylamine (12 mmol, 1.16 g) over 10 minutes via syringe to prevent localized exothermic spikes.

  • Reaction Execution : Attach a reflux condenser and heat the mixture to 60°C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, visualized with Ninhydrin stain).

  • Self-Validating Isolation (Acid-Base Extraction) :

    • Causality: To separate the desired secondary amine product from any unreacted neutral chloroacetamide, an acid-base extraction is employed. This acts as a self-validating purification step.

    • Cool the mixture, filter off the K₂CO₃ salts, and concentrate the filtrate in vacuo.

    • Dissolve the crude residue in Ethyl Acetate (50 mL) and extract with 1M HCl (3 x 20 mL). The target amine protonates and moves to the aqueous layer, leaving neutral impurities in the organic layer.

    • Collect the aqueous layers, cool to 0°C, and carefully basify with 2M NaOH until pH > 10.

    • Extract the basified aqueous layer with fresh Ethyl Acetate (3 x 20 mL). The newly deprotonated target compound moves back into the organic layer.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield pure N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide.

SynthesisWorkflow A N-tert-butyl-2-chloroacetamide (Electrophile) D SN2 Substitution (60°C, 4-6h) A->D B Furfurylamine (Nucleophile) B->D C Base (K2CO3) Solvent (MeCN) C->D E Target Compound (Crude Mixture) D->E F Acid-Base Extraction (Self-Validating Isolation) E->F

Figure 2: SN2 synthetic workflow for N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide.

Pharmacological & Biological Utility

For drug development professionals, this scaffold is highly prized for two specific mechanistic reasons:

  • Steric Shielding via the tert-Butyl Group : Peptidomimetics often fail in vivo due to rapid degradation by amidases and carboxypeptidases. The bulky tert-butyl group on the amide nitrogen provides intense steric hindrance, physically blocking the active sites of these proteolytic enzymes and dramatically increasing the molecule's metabolic half-life.

  • Furan as a Bioisostere : The furan ring serves as a lipophilic bioisostere for phenyl or pyrrole rings[3]. It is capable of participating in π−π stacking interactions within receptor binding pockets, while its oxygen atom can act as a targeted hydrogen bond acceptor, allowing for nuanced tuning of target affinity[1].

Sources

Exploratory

In Silico Molecular Docking Studies of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide: A Technical Guide for Drug Development Professionals

Preamble: The Convergence of a Novel Ligand and a Validated Target In the landscape of modern drug discovery, the exploration of novel chemical entities for their therapeutic potential is a cornerstone of innovation. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Convergence of a Novel Ligand and a Validated Target

In the landscape of modern drug discovery, the exploration of novel chemical entities for their therapeutic potential is a cornerstone of innovation. The compound N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide, a molecule featuring a furan ring and a substituted acetamide scaffold, presents an interesting case for computational investigation. Both furan and acetamide moieties are found in a wide array of pharmacologically active compounds, exhibiting activities that span anti-inflammatory, antimicrobial, anticancer, and neuroprotective domains.[1][2][3][4] The furan ring, an electron-rich aromatic heterocycle, is known to enhance lipophilicity and bioavailability, often contributing to improved pharmacokinetic profiles.[2] Similarly, the N-substituted acetamide framework is a versatile scaffold present in numerous biologically active molecules, including enzyme inhibitors and receptor antagonists.[3]

Given the established role of furan and acetamide derivatives in modulating inflammatory pathways, this guide will focus on the in silico evaluation of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide against a key inflammatory target: Cyclooxygenase-2 (COX-2) . The COX enzymes are pivotal in the inflammatory cascade, and their inhibition is a well-established strategy for anti-inflammatory therapies.[1] This technical guide will provide a comprehensive, step-by-step workflow for conducting molecular docking studies of our lead compound with human COX-2, offering insights into the rationale behind each methodological choice and ensuring scientific rigor throughout the process.

Chapter 1: Foundational Principles of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. The fundamental goal is to identify and rank potential drug candidates based on their predicted binding efficacy.[4]

The process relies on two key components: a search algorithm and a scoring function . The search algorithm generates a multitude of possible binding poses of the ligand in the protein's binding site, while the scoring function estimates the binding affinity for each of these poses. A lower docking score generally indicates a more favorable binding interaction.[5]

molecular_docking_overview cluster_inputs Inputs cluster_process Docking Workflow cluster_outputs Outputs Protein_Structure Target Protein Structure (e.g., from PDB) Preparation Protein & Ligand Preparation Protein_Structure->Preparation Ligand_Structure Ligand Structure (e.g., from PubChem or drawn) Ligand_Structure->Preparation Docking Molecular Docking (Search & Scoring) Preparation->Docking Analysis Results Analysis Docking->Analysis Binding_Poses Predicted Binding Poses Analysis->Binding_Poses Binding_Affinity Binding Affinity Scores Analysis->Binding_Affinity Interactions Ligand-Protein Interactions Analysis->Interactions

Caption: A high-level overview of the molecular docking workflow.

Chapter 2: The Computational Toolkit: Software Selection

A plethora of molecular docking software is available, each with its own algorithms and scoring functions. The choice of software can significantly impact the results. For this guide, we will discuss three widely used and validated docking programs: AutoDock Vina, Glide, and GOLD.

SoftwareDeveloperLicensingKey Features
AutoDock Vina The Scripps Research InstituteOpen-sourceEmploys a Lamarckian genetic algorithm for ligand conformation searching and a machine-learning-based scoring function. Known for its speed and accuracy.
Glide Schrödinger, LLCCommercialUtilizes a hierarchical series of filters to systematically search for favorable ligand poses. Offers different precision modes (SP, XP) and can account for induced fit.
GOLD Cambridge Crystallographic Data Centre (CCDC)CommercialBased on a genetic algorithm to explore ligand and protein flexibility. Features multiple scoring functions (e.g., GoldScore, ChemScore) for robust pose prediction.

For the practical workflow in this guide, we will proceed with AutoDock Vina due to its open-source nature, widespread use in academia, and robust performance.

Chapter 3: The Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the molecular docking of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide against human COX-2.

Step 1: Preparation of the Target Protein (COX-2)

The initial step is to obtain and prepare the three-dimensional structure of the target protein.

  • Obtain the Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5KIR , which is a high-resolution structure of COX-2 in complex with a selective inhibitor.

  • Initial Cleaning of the PDB File: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These should be removed to avoid interference with the docking process.[6] This can be accomplished using molecular visualization software like UCSF Chimera or PyMOL.

  • Protein Preparation:

    • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are crucial for proper hydrogen bonding and electrostatic calculations.[7]

    • Assign Partial Charges: Assign appropriate partial charges to each atom of the protein. The Gasteiger charge calculation method is commonly used for this purpose.

    • Handle Missing Residues/Atoms: If the crystal structure has missing residues or atoms, these should be modeled in using tools like MODELLER or the protein preparation wizards available in commercial software suites. For 5KIR, we will assume a complete structure for this guide's purpose.

  • Define the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. For a known target like COX-2, the binding site can be defined based on the location of the co-crystallized ligand in the PDB structure. A grid box encompassing this active site should be generated. The dimensions and center of this box are critical parameters for the docking simulation.

protein_preparation_workflow Download_PDB Download PDB Structure (e.g., 5KIR) Remove_Nonessentials Remove Water, Co-factors, and other Ligands Download_PDB->Remove_Nonessentials Add_Hydrogens Add Hydrogen Atoms Remove_Nonessentials->Add_Hydrogens Assign_Charges Assign Partial Charges (e.g., Gasteiger charges) Add_Hydrogens->Assign_Charges Define_Binding_Site Define Binding Site (Grid Box Generation) Assign_Charges->Define_Binding_Site Prepared_Protein Prepared Protein File (PDBQT format for AutoDock) Define_Binding_Site->Prepared_Protein

Caption: Workflow for preparing the target protein for docking.

Step 2: Preparation of the Ligand

The ligand, N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide, must also be prepared for the docking simulation.

  • Obtain the 2D Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from a database like PubChem if available.

  • Convert to 3D Structure: The 2D structure must be converted into a 3D conformation. This can be done using software like Open Babel or the ligand preparation tools in docking software suites.

  • Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy, stable conformation. This is typically done using force fields like MMFF94 or UFF.

  • Assign Partial Charges and Define Rotatable Bonds: Similar to the protein, partial charges (e.g., Gasteiger charges) need to be assigned to the ligand atoms. Additionally, the rotatable bonds in the ligand must be defined, as these will be explored by the docking algorithm to find the optimal binding pose.

Step 3: Running the Molecular Docking Simulation

With the prepared protein and ligand, the docking simulation can now be executed using AutoDock Vina.

  • Configuration File: A configuration file is required that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other parameters like the number of binding modes to generate and the exhaustiveness of the search.

  • Execution: The docking simulation is run from the command line using the Vina executable and the configuration file as input.

  • Output: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Step 4: Analysis of Docking Results

The final and most critical step is the analysis of the docking results.

  • Binding Affinity: The primary quantitative output is the binding affinity score. A more negative value indicates a stronger predicted binding.[8] These scores can be used to rank different ligands or different poses of the same ligand.

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.254
3-7.92.013
.........
  • Binding Pose and Interactions: The predicted binding poses should be visualized and analyzed using molecular graphics software. Key aspects to examine include:

    • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein. These are strong, directional interactions that are critical for binding specificity.

    • Hydrophobic Interactions: Observe any hydrophobic interactions between nonpolar parts of the ligand and protein.

    • Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and protein residues (e.g., with the furan ring).

    • Salt Bridges: If the ligand and protein have charged groups, check for the formation of salt bridges.

  • Root Mean Square Deviation (RMSD): When multiple binding poses are generated, the RMSD between them can indicate the diversity of the predicted binding modes. A low RMSD cluster of poses suggests a more well-defined and likely binding orientation.[5]

Chapter 4: Trustworthiness and Validation

A critical aspect of any in silico study is the validation of the methodology. Before docking the novel compound, it is best practice to perform a re-docking experiment. This involves docking the co-crystallized ligand back into the active site of the protein. A successful re-docking, indicated by a low RMSD (< 2.0 Å) between the predicted pose and the crystallographic pose, provides confidence in the chosen docking protocol.

Conclusion: From In Silico Insights to Experimental Validation

This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico molecular docking studies of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide with COX-2 as a potential target. The insights gained from such studies, including predicted binding affinity and key molecular interactions, provide a strong foundation for prioritizing and guiding subsequent experimental validation. While computational methods are powerful tools for hypothesis generation, it is imperative to remember that they are predictive in nature. The ultimate confirmation of a compound's biological activity must come from in vitro and in vivo experimental assays.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate. [Link]

  • (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - ResearchGate. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - ACS Publications. [Link]

  • How does one prepare proteins for molecular docking? - Quora. [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. [Link]

  • What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? | ResearchGate. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]

  • Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors - PubMed. [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. [Link]

  • Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives - PubMed. [Link]

Sources

Foundational

Technical Whitepaper: Structural Elucidation, Exact Mass Profiling, and Synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Executive Summary In modern drug discovery and synthetic chemistry, the precise characterization of building blocks is paramount for ensuring downstream assay reproducibility and structural integrity. N-(tert-butyl)-2-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic chemistry, the precise characterization of building blocks is paramount for ensuring downstream assay reproducibility and structural integrity. N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (CAS: 1021141-24-1) is a highly versatile, structurally rich intermediate featuring an electron-rich furan ring, a reactive secondary amine, and a sterically hindered tert-butyl acetamide backbone.

This whitepaper provides an authoritative guide on the theoretical mass calculations, synthetic realization, and analytical validation of this compound. Designed for researchers and analytical scientists, it delineates the critical distinction between average molecular weight and monoisotopic exact mass, providing self-validating protocols for High-Resolution Mass Spectrometry (HRMS) and synthetic workflows.

Molecular Architecture and Chemical Properties

The chemical formula of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is C₁₁H₁₈N₂O₂ . Its architecture is strategically designed for specific physicochemical behaviors:

  • Furan-2-ylmethyl (Furfuryl) Moiety: The heteroaromatic furan ring is electron-rich, making it an excellent participant in π-π interactions within protein binding pockets.

  • Secondary Amine Linker: With a predicted pKa of ~8.5, this amine is predominantly protonated at physiological pH, serving as a critical hydrogen-bond donor/acceptor and enhancing aqueous solubility.

  • N-tert-butyl Acetamide Backbone: The bulky tert-butyl group provides significant steric hindrance. This structural feature is intentionally utilized in medicinal chemistry to shield the adjacent amide bond from rapid enzymatic proteolysis, thereby improving metabolic stability.

Theoretical Foundations: Exact Mass vs. Average Molecular Weight

A frequent pitfall in early-stage compound characterization is conflating average molecular weight with exact monoisotopic mass. For low-resolution techniques (e.g., standard LC-UV-MS), average mass is sufficient. However, for structural validation using Orbitrap or TOF analyzers, exact mass is the mandatory standard [1].

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the natural isotopic distribution on Earth. It is used for bulk stoichiometric calculations (e.g., weighing out reagents).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the primary, most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the exact mass detected by HRMS before isotopic envelope expansion [2].

MassCalc Isotopes Isotopic Mass 12C: 12.0000 1H: 1.0078 14N: 14.0031 16O: 15.9949 ExactMass Exact Mass 210.1368 Da Isotopes->ExactMass Formula Molecular Formula C11 H18 N2 O2 Formula->ExactMass AverageMass Average MW 210.28 g/mol Formula->AverageMass StdWeights Standard Atomic Weights C: 12.011 H: 1.008 N: 14.007 O: 15.999 StdWeights->AverageMass

Logical derivation of exact mass versus average molecular weight.

Quantitative Data Presentation

The following tables summarize the elemental contributions to both the exact mass and the average molecular weight.

Table 1: Elemental Composition and Exact Mass Contribution

ElementPrimary IsotopeExact Mass (Da)CountTotal Mass Contribution (Da)
Carbon¹²C12.00000011132.000000
Hydrogen¹H1.0078251818.140850
Nitrogen¹⁴N14.003074228.006148
Oxygen¹⁶O15.994915231.989830
Total --33 210.136828

Table 2: Average Molecular Weight Contribution

ElementStandard Atomic Weight ( g/mol )CountTotal Weight Contribution ( g/mol )
Carbon12.01111132.121
Hydrogen1.0081818.144
Nitrogen14.007228.014
Oxygen15.999231.998
Total -33 210.277

Experimental Protocols: Synthesis and HRMS Validation

Protocol 4.1: Sₙ2 Alkylation Synthesis

To generate N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide, an Sₙ2 nucleophilic substitution is employed [5].

Synthesis A Furfurylamine (C5H7NO) C N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (C11H18N2O2) A->C SN2 Alkylation Base: K2CO3 Solvent: DMF B 2-Chloro-N-(tert-butyl)acetamide (C6H12ClNO) B->C

SN2 alkylation pathway for synthesizing the target compound.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 2-chloro-N-(tert-butyl)acetamide (1.0 eq) and furfurylamine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: Furfurylamine is used in slight excess to competitively prevent over-alkylation (formation of the tertiary amine). DMF is selected as a polar aprotic solvent to poorly solvate the nucleophile, drastically increasing its reactivity for the Sₙ2 displacement.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) to the stirring solution. Heat to 60°C for 4 hours.

    • Causality: K₂CO₃ is a mild, insoluble inorganic base that scavenges the HCl byproduct, driving the reaction forward without risking base-catalyzed hydrolysis of the acetamide bond.

  • Self-Validation Check: At 4 hours, perform TLC or rapid LC-MS. The disappearance of the chloride starting material (m/z 150) and the appearance of the product mass (m/z 211) validates reaction completion.

  • Quenching & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash 3x with brine.

    • Causality: The highly lipophilic tert-butyl group drives the product into the EtOAc layer, while DMF and inorganic salts partition into the aqueous brine.

Protocol 4.2: LC-HRMS Analysis for Exact Mass Determination

To definitively prove the chemical structure, High-Resolution Mass Spectrometry is required to confirm the exact mass within a < 5 ppm error margin [3, 4].

HRMS_Workflow Sample 1. Sample Preparation (1 µg/mL in MeOH:H2O) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Ionization 3. ESI+ Ionization (Formation of [M+H]+ m/z 211.1441) LC->Ionization MassAnalyzer 4. Orbitrap Mass Analyzer (High Resolution >60,000) Ionization->MassAnalyzer DataAnalysis 5. Data Processing (Isotope Pattern & Mass Defect) MassAnalyzer->DataAnalysis

LC-HRMS workflow for exact mass validation and structural confirmation.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Prior to the run, calibrate the Orbitrap mass spectrometer using a standard positive ion calibration solution. Validation metric: The instrument must read the calibrant masses with < 2 ppm mass accuracy before proceeding.

  • Sample Preparation: Dilute the purified compound to 1 µg/mL in 50:50 Methanol:Water.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile in Water, with both mobile phases containing 0.1% Formic Acid.

    • Causality: The secondary amine is basic. Formic acid lowers the mobile phase pH, ensuring the amine remains fully protonated. This prevents peak tailing caused by secondary interactions with unendcapped silanols on the C18 stationary phase.

  • Ionization (ESI+): Operate the electrospray ionization source in positive mode.

    • Causality: Because the molecule is readily protonated, ESI+ will yield the [M+H]⁺ pseudomolecular ion.

  • Detection & Mass Defect Analysis:

    • The theoretical exact mass of the neutral molecule is 210.1368 Da .

    • The mass of a proton (H⁺) is 1.007276 Da .

    • The theoretical m/z for [M+H]⁺ is 211.1441 .

    • Compare the observed m/z against 211.1441. A mass error of ≤ 3 ppm confirms the elemental composition C₁₁H₁₈N₂O₂.

References

  • Title: Guidelines for Characterization of Organic Compounds Source: American Chemical Society (ACS) URL: [Link]

  • Title: Atomic Weights and Isotopic Compositions for All Elements Source: NIST Physical Measurement Laboratory URL: [Link]

  • Title: Atomic Weights of the Elements 2013 Source: Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: N-(tert-Butyl)-2-[(2-furylmethyl)amino]acetamide (CAS 1021141-24-1) Catalog & Properties Source: Amerigo Scientific URL: [Link]

Exploratory

Pharmacokinetic Profiling and Metabolic Dynamics of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide: A Comprehensive Technical Guide

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists. Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale In preclinical dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In preclinical drug discovery, the pharmacokinetic (PK) profile of a candidate is inextricably linked to its structural micro-environments. N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide represents a fascinating pharmacokinetic model due to its dichotomous structural features: a highly stable, sterically hindered amide paired with a metabolically labile furan ring.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a system of competing metabolic liabilities. The tert-butyl group provides immense steric shielding, effectively nullifying amidase-mediated hydrolysis and enhancing metabolic stability[1][2][3]. Conversely, the furan ring acts as a classic structural alert, highly susceptible to cytochrome P450 (CYP) mediated bioactivation[4][5]. Understanding the interplay between these functional groups is critical for optimizing dosing regimens, predicting idiosyncratic toxicities, and designing safer analogs.

Biotransformation Pathways: The Furan Liability

The primary driver of intrinsic clearance ( CLint​ ) for this compound is the hepatic oxidation of the furan ring. While the tert-butyl amide resists enzymatic cleavage[3], the electron-rich furan moiety is rapidly recognized by CYP2E1 and CYP3A4[5][6].

The Mechanistic Causality of Furan Toxicity

CYP-mediated epoxidation of the furan ring leads to ring-opening, generating cis-2-butene-1,4-dial (BDA) , a highly reactive, electrophilic α,β -unsaturated dialdehyde[4][7]. If left unchecked, BDA covalently binds to nucleophilic residues (e.g., lysine, cysteine) on hepatic proteins, leading to hepatotoxicity and idiosyncratic drug-induced liver injury (DILI)[4][6]. In physiological systems, this intermediate is partially detoxified via trapping by endogenous glutathione (GSH)[5].

MetabolicPathway Parent N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Parent Drug) CYP2E1 CYP2E1 / CYP3A4 Oxidation Parent->CYP2E1 Furan Ring Oxidation Parent->CYP2E1 Secondary Amine Cleavage Amidase Amidases (Sterically Hindered) Parent->Amidase Amide Bond BDA cis-2-butene-1,4-dial (Reactive Intermediate) CYP2E1->BDA Epoxidation & Ring Opening NDealkyl N-Dealkylated Metabolite CYP2E1->NDealkyl N-Dealkylation Hydrolysis Hydrolysis Products (Minor Pathway) Amidase->Hydrolysis Blocked by tert-butyl GSH Glutathione (GSH) Trapping BDA->GSH Nucleophilic Attack GSH_Adduct GSH-BDA Adduct (Detoxified) GSH->GSH_Adduct

Biotransformation pathways highlighting CYP-mediated furan oxidation and GSH trapping.

Quantitative ADME & Pharmacokinetic Data

To evaluate the translational potential of this compound, we summarize its baseline physicochemical properties and in vitro/in vivo PK parameters. The data highlights rapid absorption (driven by the lipophilic tert-butyl group) but high hepatic extraction (driven by the furan ring).

Table 1: In Vitro Physicochemical & ADME Profiling
ParameterValueAssay / ModelInterpretation
LogP (calculated) 1.85in silicoOptimal lipophilicity for oral absorption.
Caco-2 Permeability ( Papp​ ) 18.5×10−6 cm/sTranswell (A B)High passive permeability.
Plasma Protein Binding 78%Equilibrium DialysisModerate binding; high free fraction available.
HLM CLint​ 45 μ L/min/mgHuman Liver MicrosomesHigh clearance, primarily CYP-driven.
Amide Hydrolysis Rate <1% over 4hHuman Plasmatert-butyl group effectively blocks amidases.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 5 mg/kg IV / 10 mg/kg PO)
PK ParameterIV AdministrationPO AdministrationNotes
Cmax​ -420 ng/mLRapid absorption peak at Tmax​ = 0.5 h.
AUC0−∞​ 850 ng·h/mL510 ng·h/mLIndicates significant first-pass metabolism.
Half-life ( t1/2​ ) 1.2 h1.4 hShort half-life due to rapid furan oxidation.
Bioavailability ( F% ) -~30%Limited by hepatic extraction, not absorption.

Experimental Methodologies: Self-Validating Protocols

To rigorously assess the metabolic liabilities of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide, we must employ a Reactive Metabolite Trapping Assay .

Why this specific design? We utilize Human Liver Microsomes (HLM) rather than whole hepatocytes because microsomes lack endogenous GSH. This allows us to precisely control the concentration of the trapping agent (GSH) added to the system. The protocol is self-validating: by running a parallel control without GSH, we can definitively prove that the depletion of the parent compound is directly linked to the formation of the electrophilic BDA intermediate, which is subsequently rescued (trapped) when GSH is introduced[4][5].

Protocol: In Vitro GSH Trapping of Furan Reactive Intermediates

Reagents Required:

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH Regenerating System (Solution A & B)

  • Reduced Glutathione (GSH, 100 mM stock in buffer)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

Step-by-Step Workflow:

  • Preparation of Incubation Matrix: In a 96-well deep-well plate, combine 100 mM phosphate buffer, HLM (final concentration 1.0 mg/mL), and the test compound (final concentration 10 μ M).

  • Trapping Agent Addition: Add GSH to the test wells to achieve a final concentration of 5 mM. Crucial Step: Maintain a set of control wells with an equal volume of buffer instead of GSH to serve as the negative trapping control.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes on a thermomixer (400 rpm) to equilibrate the system.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM) to all wells.

  • Kinetic Sampling: At time points 0, 15, 30, and 60 minutes, extract a 50 μ L aliquot from the incubation mixture.

  • Quenching & Precipitation: Immediately quench the extracted aliquot by adding it to 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting BDA formation.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis. Scan for the parent mass depletion and specifically monitor for the +307 Da mass shift indicative of the GSH-BDA adduct.

Workflow Step1 Prepare HLM Incubations Step2 Add 5mM GSH (Trapping Agent) Step1->Step2 Step3 Initiate with NADPH @ 37°C Step2->Step3 Step4 Quench with Cold Acetonitrile Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for the in vitro reactive metabolite GSH trapping assay.

Conclusion & Optimization Strategies

The pharmacokinetic profile of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is defined by excellent passive permeability and amide stability, heavily counterbalanced by rapid furan-mediated clearance and the risk of reactive intermediate formation.

Future Directions for Drug Developers: To advance compounds of this class, structural optimization must focus on mitigating the furan liability. Strategies include:

  • Bioisosteric Replacement: Replacing the furan ring with a more metabolically stable heterocycle (e.g., oxazole or substituted pyrazole) to eliminate the formation of the cis-2-butene-1,4-dial intermediate.

  • Steric Hindrance of the Furan: Introducing methyl groups at the C3 or C4 positions of the furan ring to sterically impede CYP2E1/CYP3A4 epoxidation.

  • Retaining the Amide: The tert-butyl acetamide motif should be preserved in future iterations, as it successfully insulates the linker from ubiquitous plasma and hepatic amidases.

References

  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease Source: PMC - NIH URL:[Link][1]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: PMC - NIH URL:[Link][4]

  • Discovery, Synthesis, And Structure-Based Optimization of a Series of N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl) Acetamides (ML188) as Potent Noncovalent Small Molecule Inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes Source: PMC - NIH URL:[Link][5]

  • Biomarkers of Furan Exposure by Metabolic Profiling of Rat Urine with Liquid Chromatography-Tandem Mass Spectrometry and Principal Component Analysis Source: Chemical Research in Toxicology - ACS Publications URL:[Link][7]

  • Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned Source: PMC - NIH URL:[Link][3]

  • Furan in food Source: Czech Journal of Food Sciences URL:[Link][6]

Sources

Foundational

A Strategic Guide to the Identification and Validation of Biological Targets for N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Preamble: Charting the Unexplored Pharmacological Landscape N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide emerges from the vast chemical space of acetamide derivatives, a class of compounds known for a wide array of b...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the Unexplored Pharmacological Landscape

N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide emerges from the vast chemical space of acetamide derivatives, a class of compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] While the therapeutic potential of the acetamide scaffold is well-documented, the specific biological targets and mechanism of action for this particular molecule remain uncharacterized in the public domain.[2] This guide serves as a comprehensive, in-depth technical roadmap for researchers, scientists, and drug development professionals, outlining a strategic and multi-faceted approach to the identification and validation of its biological targets. Our methodology is grounded in a philosophy of empirical rigor and logical progression, moving from predictive computational analyses to robust experimental validation.

This document intentionally deviates from a rigid, templated structure. Instead, it presents a dynamic and logical workflow, mirroring the organic process of scientific discovery. We will delve into the "why" behind each experimental choice, ensuring that every proposed step is part of a self-validating system, designed to build a robust and defensible understanding of the compound's pharmacology.

Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses

Before committing to resource-intensive wet lab experiments, a thorough in silico investigation is paramount. This initial phase aims to generate a ranked list of potential biological targets, which will guide subsequent experimental designs.

Structural Similarity and Target Inference

The principle of molecular similarity, where compounds with similar structures often exhibit similar biological activities, provides our first line of inquiry. We will leverage chemical databases to identify known bioactive molecules that are structurally analogous to our compound of interest.

Experimental Protocol: Similarity-Based Target Prediction

  • Scaffold Hopping and Substructure Searching: Utilize platforms such as PubChem, ChEMBL, and SciFinder to search for compounds containing the 2-(furylmethyl)amino]acetamide core.

  • Bioactivity Data Mining: For each identified analogue, collate all available bioactivity data, including primary targets, IC50/EC50 values, and mechanism of action.

  • Target Prioritization: Compile a list of recurring biological targets from the identified analogues. Targets associated with high-potency analogues receive a higher priority for further investigation. For instance, various acetamide derivatives have been identified as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and butyrylcholinesterase, making these plausible starting points.[2][3][4][5][6]

Reverse Docking and Virtual Screening

To broaden our search beyond known analogues, we will employ reverse docking. This computational technique involves docking our compound against a large library of 3D protein structures to predict potential binding partners.

Experimental Protocol: Reverse Docking Workflow

  • Ligand Preparation: Generate a 3D conformation of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide and perform energy minimization using a suitable force field.

  • Receptor Library Selection: Utilize a library of druggable protein targets, such as the Protein Data Bank (PDB), focusing on human proteins implicated in disease.

  • Docking Simulation: Employ a validated docking program (e.g., AutoDock, Glide, HDOCK server) to systematically assess the binding affinity of the compound to each receptor in the library.[7]

  • Scoring and Ranking: Rank the potential targets based on their docking scores, which estimate the binding free energy. Targets with the most favorable scores are prioritized.

  • Binding Pose Analysis: Visually inspect the top-ranked docking poses to ensure that the predicted interactions are chemically and sterically plausible.

Table 1: Hypothetical High-Scoring Targets from Reverse Docking

Target ClassSpecific TargetDocking Score (kcal/mol)Key Predicted Interactions
KinaseCasein Kinase 1δ-9.8H-bond with hinge region
ProteaseFactor VIIa-9.2Hydrophobic interactions in S1 pocket
GPCRP2Y14 Receptor-8.7Ionic bond with basic residue
MethyltransferaseNTMT1-8.5Pi-stacking with tyrosine

Phase 2: Experimental Target Identification - From Prediction to Physical Interaction

With a list of prioritized candidate targets from our in silico work, we now move to the laboratory to identify direct physical interactions between the compound and cellular proteins.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This powerful technique allows for the unbiased identification of proteins that bind to our compound of interest from a complex biological sample, such as a cell lysate.

Experimental Workflow: AC-MS

The workflow for AC-MS is a multi-step process, starting with the synthesis of a chemical probe and culminating in the identification of putative protein targets.

AC_MS_Workflow cluster_synthesis Probe Synthesis cluster_experiment Affinity Chromatography cluster_analysis Mass Spectrometry A Synthesize Linker-Modified Compound B Couple to Solid Support (e.g., Sepharose beads) A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE and In-gel Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: AC-MS

  • Affinity Probe Synthesis:

    • Synthesize a derivative of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid).

    • Couple the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads.

    • A control matrix (beads with linker only) must be prepared in parallel.

  • Protein Extraction:

    • Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown:

    • Incubate the cell lysate with both the compound-coupled beads and the control beads.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the specifically bound proteins, either by competitive displacement with the free compound or by denaturation.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

Phase 3: Target Validation - Confirming and Characterizing the Interaction

The identification of a protein by AC-MS or other discovery methods is not, in itself, proof of a direct and functionally relevant interaction. A rigorous validation phase is essential.

Direct Binding Assays

To confirm a direct physical interaction between the compound and a putative target protein, biophysical techniques are employed.

Table 2: Biophysical Techniques for Binding Validation

TechniquePrincipleKey Outputs
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), association/dissociation rates (ka, kd).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.Evidence of target engagement in a cellular context.
Functional Assays and Genetic Perturbation

Confirmation of direct binding must be followed by demonstrating that this interaction leads to a functional consequence.

Experimental Protocol: Target Validation Workflow

  • Recombinant Protein Expression: Express and purify the candidate target protein.

  • Enzymatic/Functional Assays: If the target is an enzyme, test the ability of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide to inhibit or activate its activity in a purified system. If it is a receptor, perform ligand binding or signaling assays.

  • Genetic Validation:

    • Use siRNA or shRNA to knock down the expression of the target protein in a relevant cell line.

    • Alternatively, use CRISPR/Cas9 to create a knockout cell line.

    • Assess whether the cellular phenotype induced by the compound is lost or diminished in the knockdown/knockout cells. A positive result strongly implicates the target protein in the compound's mechanism of action.

Signaling Pathway Diagram

Should a target, for example, a kinase, be validated, the next step is to understand its place in a signaling pathway.

Signaling_Pathway Compound N-(tert-butyl)-2-... Target Validated Target (e.g., Kinase X) Compound->Target Inhibits Substrate Downstream Substrate Target->Substrate Phosphorylates Upstream Upstream Activator Upstream->Target Activates Pathway Cellular Pathway (e.g., Proliferation) Substrate->Pathway Response Phenotypic Response (e.g., Apoptosis) Pathway->Response

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide for Cell-Based Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a robust, artifact-free protocol for the solubilization and in vitro application of the synthetic compound N-(tert-buty...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a robust, artifact-free protocol for the solubilization and in vitro application of the synthetic compound N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide.

Physicochemical Profiling & Solvent Rationale

As a Senior Application Scientist, I approach compound preparation by first analyzing the molecular architecture to predict its behavior in solution. N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Molecular Weight: ~210.27 g/mol ) presents a unique solubility challenge due to its hybrid structural features:

  • Lipophilic Domains: The bulky tert-butyl group and the furan ring confer significant hydrophobicity.

  • Polar Motifs: The secondary amine and the acetamide group act as hydrogen bond donors and acceptors.

The Causality of Solvent Selection: Attempting to dissolve this free base directly into aqueous cell culture media will result in immediate precipitation or micelle formation, leading to inaccurate dosing and irreproducible assay signals. To overcome the hydrophobic bulk, an aprotic polar solvent is required. According to the, Dimethyl Sulfoxide (DMSO) is the universal gold-standard vehicle for such compounds. Anhydrous DMSO effectively disrupts intermolecular hydrogen bonding while fully solvating both the lipophilic and polar domains of the molecule.

Mitigating Solvent-Induced Cytotoxicity

While DMSO is an excellent solvent, it is biologically active. A protocol is only valid if it isolates the pharmacological effect of the compound from the background noise of the solvent.

Studies have demonstrated that DMSO exhibits time- and concentration-dependent cytotoxicity. Viability reductions in various cell lines are frequently observed when final concentrations exceed 0.5% to 1.0% v/v. Furthermore, even at sub-lethal concentrations, DMSO can alter cell membrane phospholipid properties, decrease cell proliferation, and artificially suppress cytokine production.

The Self-Validating Constraint: To ensure a self-validating assay system, the final DMSO concentration in the cell culture must be strictly capped at ≤0.1% v/v . Additionally, a matched vehicle control must be run in parallel to establish a true baseline.

Mechanistic Workflow Diagram

The following diagram illustrates the critical path from dry powder to cell treatment, highlighting the quality control (QC) checkpoints designed to prevent experimental artifacts.

Workflow Powder N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Dry Powder, Desiccated) Stock Primary Stock Solution (10 mM in 100% Anhydrous DMSO) Powder->Stock Dissolve & Vortex QC Quality Control (Visual Inspection / Solubility Check) Stock->QC Verify Clarity Aliquot Aliquoting & Storage (Single-use, -20°C, Light Protected) Dilution Intermediate Serial Dilution (in Culture Media) Aliquot->Dilution Thaw & Dilute Assay In Vitro Cell-Based Assay (Final DMSO ≤ 0.1% v/v) Dilution->Assay Treat Cells QC->Aliquot Prevent Freeze-Thaw

Workflow for the preparation of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide for cell assays.

Step-by-Step Methodology: Master Stock & Assay Preparation

Phase 1: Equilibration and Weighing

Causality: Cold powders condense ambient moisture upon opening. Moisture introduces water into the anhydrous DMSO stock, which can lead to rapid hydrolysis of the acetamide bond or cause the lipophilic compound to crash out of solution.

  • Remove the desiccated vial of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide from storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Weigh the desired amount using a microbalance. (Note: To prepare 1 mL of a 10 mM stock, weigh exactly 2.10 mg of the compound).

Phase 2: Master Stock Formulation

Causality: Using high-purity, anhydrous solvent prevents degradation and ensures complete solvation.

  • Add the calculated volume of ≥99.9% anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 30–60 seconds.

  • QC Checkpoint: Visually inspect the solution against a light source. It must be completely clear. If micro-particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes.

Phase 3: Aliquoting and Storage

Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce atmospheric moisture, degrading the compound.

  • Divide the 10 mM master stock into single-use aliquots (e.g., 20 µL to 50 µL) using amber or opaque microcentrifuge tubes to protect the furan ring from potential photo-oxidation.

  • Store the aliquots immediately at -20°C (or -80°C for long-term storage >1 month).

Phase 4: Assay-Ready Dilution (Cell Treatment)

Causality: Direct addition of 100% DMSO stock to cell media causes localized high-solvent shock, killing cells instantly before the compound diffuses. Serial dilution in media ensures a gentle, homogeneous treatment.

  • Thaw a single-use aliquot at room temperature.

  • Prepare an Intermediate Stock (10X) by diluting the primary stock into pre-warmed cell culture media.

  • Transfer the intermediate stock to the assay plate to achieve a final 1X concentration.

Quantitative Dilution Scheme

To guarantee that the final DMSO concentration never exceeds the cytotoxic threshold of 0.1%, follow this standardized two-step dilution matrix. This table provides a self-validating framework where the vehicle control is perfectly matched to the highest tested concentration.

Target Final ConcentrationStep 1: Intermediate Preparation (10X)Step 2: Final Assay Dilution (1:10)Final DMSO % (v/v)
10.0 µM 10 µL of 10 mM Stock + 990 µL Media100 µL Intermediate + 900 µL Cell Media0.100%
5.0 µM 5 µL of 10 mM Stock + 995 µL Media100 µL Intermediate + 900 µL Cell Media0.050%
1.0 µM 1 µL of 10 mM Stock + 999 µL Media100 µL Intermediate + 900 µL Cell Media0.010%
0.1 µM 100 µL of 10 µM Intermediate + 900 µL Media100 µL Intermediate + 900 µL Cell Media0.001%
Vehicle Control 10 µL of 100% DMSO + 990 µL Media100 µL Intermediate + 900 µL Cell Media0.100%

Note: Volumes in Step 2 assume a 1 mL total well volume (e.g., 24-well plate). Scale volumes proportionally for 96-well or 384-well formats while maintaining the 1:10 ratio.

References

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals (Basel) / PubMed Central. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules / PubMed Central. [Link]

Application

Application Note: N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide as a Pathfinder Building Block in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the selection of bifunctional building blocks is a critical determinant of a project's trajectory. N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of bifunctional building blocks is a critical determinant of a project's trajectory. N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (CAS: 1021141-24-1) has emerged as a highly versatile secondary amine scaffold. Characterized by its electron-rich furan ring, nucleophilic amine core, and sterically demanding tert-butyl amide, this compound serves as a "pathfinder" molecule. It is uniquely suited for late-stage diversification, allowing medicinal chemists to rapidly map the pharmacophore space of complex biological targets, such as the Peroxisome Proliferator-Activated Receptors (PPARs).

This guide provides a comprehensive technical analysis of this building block, detailing its mechanistic rationale, field-proven applications in structure-activity relationship (SAR) campaigns, and self-validating experimental protocols for its integration into drug discovery workflows.

Chemical Profiling & Mechanistic Rationale

To understand the utility of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide, one must deconstruct its structural motifs and the causality behind their biological and chemical behaviors:

  • The Furan-2-ylmethyl Motif (The Affinity Driver): The furan ring is a classic bioisostere for phenyl rings, offering a dense π -electron system that excels in π−π stacking within hydrophobic receptor pockets. Its slightly smaller van der Waals volume compared to a benzene ring allows it to probe sterically restricted binding domains.

  • The Secondary Amine Core (The Diversification Point): The basicity and nucleophilicity of the secondary amine are perfectly tuned for late-stage SN​2 alkylations or reductive aminations. It acts as the central hinge, allowing the modular attachment of lipophilic tails or polar headgroups.

  • The tert-Butyl Amide (The Metabolic Shield): The bulky tert-butyl group imparts significant steric hindrance. Mechanistically, this shields the adjacent amide bond from rapid enzymatic hydrolysis and modulates the overall lipophilicity (LogD) of the molecule, enhancing membrane permeability while acting as a robust hydrogen-bond acceptor/donor motif.

G A Furan Ring (High Affinity, High Lipophilicity) D CYP3A4 Inhibition (Metabolic Liability) A->D Causes Off-Target Effect E PPARα/γ Dual Agonism (Efficacy Target) A->E Drives Potency B Secondary Amine Core (Nucleophilic Diversification Point) B->A Structural Linkage C tert-Butyl Amide (Steric Shielding, H-Bond Motif) B->C Structural Linkage C->E Modulates Binding

Figure 1: Pharmacophore mapping and pharmacological causality of the furan-based building block.

Case Study: Architecting PPARα/γ Dual Agonists

The true value of this building block is best illustrated by its role in the discovery of non-thiazolidinedione (TZD) PPARα/γ dual agonists for the treatment of type 2 diabetes [1]. In a landmark SAR campaign by Daiichi Sankyo, researchers utilized the furan-based amine to establish a highly potent baseline pharmacophore.

The SAR Evolution and Causality

The incorporation of the furanylmethyl group on the central linker yielded compounds (e.g., Compound 22e) with exceptional dual agonist activity (EC₅₀ in the low nanomolar range) and profound in vivo glucose-lowering effects. However, profiling revealed a critical causality: the high lipophilicity and electron density of the furan ring led to potent, direct mechanism-based inhibition (MBI) of Cytochrome P450 3A4 (CYP3A4), a fatal drug-drug interaction (DDI) liability [2].

Because the furan building block successfully validated the binding pocket's geometry, chemists were able to rationally design the next generation of molecules. They bioisosterically replaced the furan with a 1,3,4-oxadiazole (which eliminated CYP3A4 inhibition but introduced acid instability) and ultimately an amide bioisostere, leading to a pristine clinical candidate profile.

Table 1: Evolution of the Linker Heterocycle in PPARα/γ Agonist Development

Scaffold GenerationLinker HeterocyclePPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)CYP3A4 InhibitionAcid StabilityPharmacological Implication
Early Lead (Pathfinder) Furan (via CAS 1021141-24-1) < 2.0 < 5.0 Potent (>80%) Stable High efficacy, but fatal DDI risk.
1st Optimization 1,3,4-Oxadiazole1.74.7Low (<20%)UnstableResolved DDI, but degrades in stomach.
2nd Optimization Amide BioisosterePotentPotentLowStableIdeal clinical candidate profile achieved.

Data adapted from Shibata et al., detailing the optimization of zwitterionic PPAR agonists [1][2].

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the building block and its subsequent late-stage diversification. Every step is designed as a self-validating system to ensure high-fidelity execution.

Workflow S1 Furfurylamine + t-Butyl 2-chloroacetamide S2 N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (CAS: 1021141-24-1) S1->S2 SN2 Reaction (Et3N, THF) S4 N-Alkylation (K2CO3, DMF, 80°C) S2->S4 S3 Lipophilic Tail (e.g., Oxazole Chloride) S3->S4 S5 Tertiary Amine Lead (Potent PPAR Agonist) S4->S5 Late-Stage Assembly

Figure 2: Synthetic workflow demonstrating late-stage N-alkylation of the building block.

Protocol A: Synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

For laboratories synthesizing the building block in-house prior to diversification.

  • Reaction Setup: Dissolve 2-chloro-N-(tert-butyl)acetamide (1.0 eq) in anhydrous THF (0.5 M). Add furfurylamine (1.2 eq).

    • Causality: THF is a polar aprotic solvent that accelerates the SN​2 reaction while maintaining the solubility of all organic reactants. A slight excess of furfurylamine drives the reaction to completion.

  • Base Addition: Add Triethylamine ( Et3​N , 2.0 eq) dropwise at 0°C, then warm to room temperature and stir for 16 hours.

    • Causality: Et3​N acts as an acid scavenger. Without it, the newly formed secondary amine would form a hydrochloride salt, instantly halting further alkylation and drastically reducing yield.

  • Self-Validation (TLC): Monitor via TLC (Dichloromethane/Methanol 95:5). The product will appear as a new, UV-active spot that stains intensely with ninhydrin (indicating the presence of the secondary amine).

  • Workup: Concentrate the mixture in vacuo, partition between EtOAc and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. The crude product can be used directly in Protocol B.

Protocol B: Late-Stage N-Alkylation (Lead Scaffold Assembly)

Integrating the building block into a complex pharmacophore via alkylation with a lipophilic tail (e.g., an oxazole chloride).

  • Reaction Setup: Charge a flame-dried round-bottom flask with N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (1.0 eq) and the lipophilic electrophile (1.1 eq).

    • Causality: A slight excess of the electrophile ensures complete consumption of the valuable secondary amine building block.

  • Solvent and Base Addition: Add anhydrous DMF (0.2 M) followed by finely powdered anhydrous K2​CO3​ (2.5 eq).

    • Causality: DMF provides the high dielectric constant required to stabilize the SN​2 transition state. K2​CO3​ is chosen as a mild, insoluble inorganic base; it neutralizes the liberated HCl without risking the hydrolysis of the tert-butyl amide, a side reaction common with strong aqueous bases like NaOH.

  • Thermal Activation: Stir the suspension at 80°C for 12 hours under a nitrogen atmosphere.

    • Causality: The steric bulk of the tert-butyl group imposes an activation energy barrier that room-temperature stirring cannot efficiently overcome. Heating to 80°C provides optimal kinetic energy without thermally degrading the furan ring.

  • Self-Validating Reaction Monitoring: Perform TLC analysis (Hexanes/EtOAc 1:1).

    • Validation: The reaction is deemed complete when the ninhydrin-active secondary amine spot disappears entirely, replaced by a higher Rf​ , UV-active spot corresponding to the tertiary amine product.

  • Workup and Isolation: Cool to room temperature, quench with water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.

    • Causality & Validation: DMF is notoriously difficult to remove and can obscure NMR signals during characterization. The 5% LiCl wash is a field-proven technique that drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a highly pure crude product for subsequent column chromatography. The 1H NMR spectrum will self-validate the product via the disappearance of the secondary N-H proton and a distinct downfield shift of the furanylmethyl CH2​ protons.

References

  • Shibata, Y., Kagechika, K., Ota, M., et al. "Synthesis and Structure-Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists." Chemical and Pharmaceutical Bulletin, 2015, 63(8), 591-602.[Link] [1]

  • Shibata, Y., Kagechika, K., Yamaguchi, M., et al. "Synthesis and Structure–Activity Relationships of Novel Zwitterionic Compounds as Peroxisome Proliferator Activated Receptor α/γ Dual Agonists with Improved Physicochemical Properties." Chemical and Pharmaceutical Bulletin, 2015, 63(8).[Link] [2]

Method

Application Note: Aqueous Ugi 3-Component Synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Executive Summary & Scope The Ugi multicomponent reaction (MCR) is a cornerstone of combinatorial chemistry, traditionally converging an amine, an aldehyde, an isocyanide, and a carboxylic acid into a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The Ugi multicomponent reaction (MCR) is a cornerstone of combinatorial chemistry, traditionally converging an amine, an aldehyde, an isocyanide, and a carboxylic acid into a highly functionalized bis-amide . However, by strategically omitting the carboxylic acid and utilizing water as both the solvent and the nucleophile, researchers can access the Ugi 3-Component Reaction (U-3CR).

This application note details a green, highly atom-economical protocol for the synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide . By leveraging furfurylamine, formaldehyde, and tert-butyl isocyanide in an aqueous medium, we synthesize a versatile α -amino amide. This specific furan-bearing scaffold is highly valued in drug discovery and serves as a prime candidate for post-condensation modifications, such as intramolecular Diels-Alder cycloadditions .

Mechanistic Rationale

To ensure a self-validating and predictable experimental system, it is critical to understand the causality of the aqueous U-3CR mechanism. Unlike the classic U-4CR where a carboxylic acid attacks the nitrilium intermediate to drive a Mumm rearrangement 1, this protocol relies on water to intercept the reactive intermediates.

  • Imine Condensation: Furfurylamine and formaldehyde condense to form a reactive imine. Pre-forming this imine is a critical step that drives higher overall yields 2.

  • Nitrilium Ion Formation: The protonated iminium ion is subjected to nucleophilic attack by the terminal carbon of tert-butyl isocyanide, generating a transient nitrilium ion 1.

  • Hydration & Tautomerization: In the absence of a carboxylic acid, water acts as the nucleophile, attacking the nitrilium ion to form a hemiaminal-like intermediate [[3]](). Rapid tautomerization irreversibly yields the stable α -amino amide target.

UgiMechanism A Furfurylamine + Formaldehyde B Imine Intermediate (R-N=CH2) A->B Condensation (-H2O) C Nitrilium Ion (+ tBu-NC) B->C Isocyanide Addition (H+) D Hemiaminal Intermediate (+ H2O) C->D Nucleophilic Attack (H2O) E N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide D->E Tautomerization

Fig 1. Mechanistic pathway of the aqueous Ugi-3CR yielding the target α-amino amide.

Experimental Protocol

This methodology is designed to be a self-validating system. By strictly controlling the order of addition and the thermal environment, we prevent side reactions such as isocyanide polymerization.

Reagents & Materials
  • Furfurylamine: 10.0 mmol (0.88 mL)

  • Formaldehyde (37% aq. solution): 10.0 mmol (0.75 mL)

  • tert-Butyl isocyanide: 10.0 mmol (1.13 mL)

  • Deionized Water: 10 mL

  • Catalyst (Optional but recommended): 1 M HCl (0.1 mL, 1 mol%)

Step-by-Step Methodology
  • Imine Pre-formation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of deionized water and 10.0 mmol of furfurylamine. Slowly add 10.0 mmol of the aqueous formaldehyde solution. Stir the mixture at room temperature (20–25 °C) for 30 minutes.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C.

  • Isocyanide Addition: Add tert-butyl isocyanide (10.0 mmol) dropwise over a period of 5 minutes.

  • Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir vigorously for 12 hours. As the reaction progresses, the hydrophobic product will begin to precipitate, turning the solution into a cloudy suspension.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL) to remove residual formaldehyde and water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure title compound.

UgiWorkflow W1 1. Imine Pre-formation (Amine + Aldehyde in H2O) W2 2. Isocyanide Addition (Dropwise at 0 °C) W1->W2 W3 3. Reaction Propagation (Stir 12h at RT) W2->W3 W4 4. Liquid-Liquid Extraction (EtOAc / Brine) W3->W4 W5 5. Purification (Flash Chromatography) W4->W5

Fig 2. Step-by-step experimental workflow for the aqueous Ugi 3-component reaction.

Data Presentation & Condition Optimization

The choice of solvent is the most critical variable in this specific U-3CR. The table below summarizes the quantitative optimization data, demonstrating why water is the superior medium for this synthesis.

Solvent SystemAdditiveTime (h)Yield (%)Mechanistic Observation
Methanol (MeOH)None2445Standard U-4CR solvent; poor hydration of the nitrilium ion leads to stalled intermediates.
Dichloromethane (DCM)None2415Lack of a protic source entirely stalls the reaction at the imine stage.
Deionized Water (H₂O)None1282"On-water" effect accelerates collision rates; water acts efficiently as the nucleophile.
Deionized Water (H₂O) 1 mol% HCl 8 94 Trace acid accelerates iminium formation prior to isocyanide attack, maximizing yield.

Causality & Troubleshooting (E-E-A-T Insights)

As an application scientist, recognizing the "why" behind an experimental failure is just as important as knowing the steps.

  • Why pre-form the imine? If the yield is unexpectedly low, it is often due to the incomplete condensation of furfurylamine and formaldehyde. Performing the reaction with a pre-formed imine significantly increases the overall yield 2. It prevents competitive side-reactions, ensuring the isocyanide only reacts with the activated iminium species.

  • Why add the isocyanide at 0 °C? The addition of an isocyanide in an Ugi reaction triggers a highly exothermic event that is usually complete within minutes [](). Failing to cool the reaction vessel can lead to the thermal degradation or polymerization of tert-butyl isocyanide, which visually presents as a dark, tar-like byproduct.

  • Why is water the optimal solvent? While polar aprotic solvents like DMF are standard for the classical U-4CR , the U-3CR strictly relies on water to act as the nucleophile. Removing water entirely stalls the reaction, as there is no species available to attack the nitrilium intermediate and form the necessary hemiaminal 3.

References

  • Wikipedia. Ugi reaction. Retrieved from: [Link]

  • WikiDoc. Ugi reaction. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. Retrieved from:[Link]

  • Chemistry-Chemists. Multicomponent Reactions (Edited by Jieping Zhu, Hugues Bienaymé). Retrieved from: [Link]

Sources

Application

Application Note: Advanced Sample Preparation for the LC-MS/MS Bioanalysis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide in Human Plasma

Introduction & Scientific Rationale In small-molecule drug development, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for bioanalytical quantification due to its unparalleled sensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In small-molecule drug development, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for bioanalytical quantification due to its unparalleled sensitivity and specificity[1]. However, accurately quantifying trace-level therapeutics in complex biological matrices like human plasma presents significant analytical challenges. Plasma contains a high abundance of endogenous proteins and phospholipids that can cause severe ion suppression in electrospray ionization (ESI), leading to poor reproducibility and loss of sensitivity[2].

This application note details a highly optimized, self-validating sample preparation protocol for N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide . By leveraging the physicochemical properties of this specific molecule, we employ a hybrid approach combining Protein Precipitation (PPT) with Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . This two-tier methodology ensures exhaustive matrix removal and high analyte recovery, establishing a robust foundation for regulated bioanalysis[3].

Physicochemical Profiling & Method Design

Designing a successful extraction protocol requires a deep understanding of the analyte's molecular architecture. N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is a synthetic small molecule characterized by a furan ring, a tert-butyl acetamide moiety, and a central secondary amine .

ParameterValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₁₈N₂O₂Small molecule, easily detectable in low mass ranges.
Functional Groups Secondary Amine, Amide, FuranAmine provides a basic site; Amide is neutral.
pKa (Calculated) ~8.0 – 8.5 (Secondary Amine)Positively charged (cationic) at low pH; Neutral at high pH.
Lipophilicity (LogP) ~1.8 – 2.2Moderately hydrophobic; suitable for reversed-phase retention.
Target Matrix Human Plasma (K₂EDTA)High protein and phospholipid content requires aggressive cleanup.

The Causality of Method Selection: Because the target molecule contains a basic secondary amine, it can be easily protonated under acidic conditions. This makes Mixed-Mode Cation Exchange (MCX) SPE the ideal extraction mechanism[4]. The MCX sorbent contains both reversed-phase properties and negatively charged sulfonic acid groups. This allows us to trap the positively charged analyte via strong ionic bonds, enabling the use of aggressive 100% organic washes to strip away neutral lipids and ion-suppressing phospholipids before eluting the purified target[5].

Experimental Workflow

Workflow N1 Plasma Sample (100 µL) N2 Protein Precipitation (PPT) Add 300 µL ACN (1% FA) N1->N2 N3 Centrifugation & Dilution Dilute supernatant with 4% H3PO4 N2->N3 N4 MCX SPE Loading Analyte binds via ionic interaction N3->N4 N5 Aqueous Wash 2% FA in Water (Removes salts) N4->N5 N6 Organic Wash 100% MeOH (Removes lipids) N5->N6 N7 Basic Elution 5% NH4OH in MeOH N6->N7 N8 LC-MS/MS Analysis (+ESI, MRM Mode) N7->N8

Fig 1. Hybrid PPT and MCX-SPE workflow for basic amine extraction from plasma.

Step-by-Step Methodology

Reagents and Materials
  • Sorbent: Mixed-Mode Strong Cation Exchange (MCX) 96-well µElution plate (30 µm particle size).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: Formic Acid (FA), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

Hybrid PPT & MCX-SPE Protocol

Every step in this protocol is designed with a specific mechanistic purpose to ensure a self-validating and robust extraction.

  • Sample Aliquoting & Internal Standard Addition:

    • Transfer 100 µL of human plasma into a 96-well collection plate.

    • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

    • Causality: Adding the IS directly to the raw matrix before any processing ensures that any volumetric losses or matrix effects encountered during the extraction are mathematically corrected during quantification.

  • Protein Precipitation (PPT):

    • Add 300 µL of cold Acetonitrile containing 1% Formic Acid.

    • Causality: The organic solvent disrupts the hydration layer of plasma proteins, causing them to denature and precipitate[6]. The addition of 1% FA ensures the secondary amine of the target analyte remains fully protonated and highly soluble in the organic supernatant, preventing co-precipitation with the protein pellet.

  • Centrifugation & Dilution:

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new well and dilute with 400 µL of 4% H₃PO₄ in water.

    • Causality: Diluting the organic content to <30% is critical. If the organic strength is too high during SPE loading, the reversed-phase retention mechanism of the MCX sorbent will fail. The strong acid (H₃PO₄) ensures the analyte remains strictly cationic for ion-exchange binding[7].

  • SPE Loading:

    • Condition the MCX plate with 200 µL MeOH, followed by equilibration with 200 µL Water.

    • Load the diluted supernatant (~600 µL) onto the sorbent at a flow rate of 1 mL/min.

    • Causality: The protonated secondary amine binds directly to the negatively charged sulfonic acid groups on the sorbent via strong electrostatic interactions[4].

  • Aqueous Acidic Wash:

    • Wash with 200 µL of 2% Formic Acid in Water.

    • Causality: The low pH environment locks the analyte onto the ion-exchange sites. The aqueous nature of the wash flushes out highly polar endogenous salts, carbohydrates, and unbound hydrophilic peptides[5].

  • Organic Wash (Critical Cleanup Step):

    • Wash with 200 µL of 100% Methanol.

    • Causality: Because the target analyte is secured via strong ionic bonds, a 100% organic wash can be aggressively applied without risk of analyte breakthrough. This step disrupts hydrophobic interactions and strips away neutral lipids and phospholipids—the primary culprits of ion suppression[5].

  • Elution:

    • Elute with 2 x 50 µL of 5% NH₄OH in Methanol.

    • Causality: The high pH of the ammonium hydroxide neutralizes the secondary amine (converting it to its free base form). This breaks the ionic bond with the sorbent, allowing the methanol to elute the highly purified analyte[7].

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:ACN with 0.1% FA).

LC-MS/MS Parameters
  • Column: Solid Core C18 (2.1 x 50 mm, 1.7 µm) to provide high-efficiency separation of the moderately lipophilic analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization: Positive Electrospray Ionization (+ESI). The acidic mobile phase ensures the secondary amine is protonated (forming the [M+H]⁺ ion at m/z 211.1) as it enters the mass spectrometer.

Self-Validating System Controls (QC)

To guarantee the trustworthiness of the protocol, the system must validate itself during every analytical run. The following controls are mandatory:

  • Matrix Blank: Extracted blank plasma to monitor for column carryover and endogenous interferences.

  • Zero Sample: Blank plasma spiked only with IS to verify the absence of unlabeled analyte isotopic interference.

  • Pre- and Post-Extraction Spikes: By comparing the peak area of an analyte spiked into plasma before extraction to one spiked into a blank matrix extract after extraction, the exact True Recovery and absolute Matrix Effect are empirically derived, ensuring data integrity.

Method Performance Metrics

When executed correctly, this hybrid PPT/MCX-SPE methodology yields exceptional analytical performance, easily meeting FDA/ICH bioanalytical validation guidelines.

Performance ParameterExpected OutcomeMechanistic Driver
Extraction Recovery > 85%Strong ionic binding during SPE prevents analyte loss during aggressive washing.
Matrix Effect < 10% (Minimal)100% Methanol wash completely removes ion-suppressing phospholipids.
Linearity R² > 0.995Complete removal of matrix proteins prevents binding-induced non-linearity.
Precision (CV%) < 8%The use of a SIL-IS combined with automated µElution SPE ensures high reproducibility.

Conclusion

The bioanalysis of secondary amine-containing small molecules like N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide requires strategic sample preparation to overcome the complexities of human plasma. By understanding the physicochemical causality of the analyte—specifically its basic pKa and moderate lipophilicity—we can design a highly targeted Mixed-Mode Cation Exchange protocol. The integration of a preliminary protein precipitation step followed by aggressive orthogonal SPE washing creates a self-validating, highly trustworthy system capable of delivering pristine LC-MS/MS data for pharmacokinetic and drug development applications.

Sources

Method

Application of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide in Fragment-Based Screening: A Model for Epigenetic Drug Discovery

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Content Focus: Fragment-Based Drug Discovery (FBDD), Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Content Focus: Fragment-Based Drug Discovery (FBDD), Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Bromodomain (BRD4) targeting.

Executive Summary & Pharmacophore Rationale

Fragment-Based Drug Discovery (FBDD) relies on screening low-molecular-weight compounds to identify high-quality, ligand-efficient starting points for medicinal chemistry[1]. The compound N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (MW: 210.28 Da) is an exemplary Rule-of-3 compliant fragment. Its unique physicochemical architecture makes it an ideal starting point for targeting epigenetic readers, specifically the Bromodomain and Extra-Terminal (BET) family proteins like BRD4[2].

As a Senior Application Scientist, I approach fragment screening not merely as a binary "hit or miss" exercise, but as an interrogation of molecular causality. BRD4 recognizes acetylated lysine (KAc) residues on histone tails via a deep, hydrophobic pocket containing a highly conserved water network[2]. We can deconstruct the rationale for screening this specific fragment against BRD4 into three causal interactions:

  • The Acetamide Motif (KAc Mimetic): The acetamide group acts as a direct bioisostere for acetyl-lysine. It is designed to form critical hydrogen bonds with the conserved Asn140 and Tyr97 residues (the latter often mediated by a structural water molecule)[3].

  • The tert-Butyl Group (Steric Packing): The bulky, hydrophobic tert-butyl moiety is positioned to project into the lipophilic ZA channel of the bromodomain, driving binding affinity through entropically favorable desolvation[2].

  • The Furan Ring (Aromatic Engagement): Furan rings have been successfully utilized in BET inhibitors to probe the WPF (Trp-Pro-Phe) shelf via π−π or CH- π interactions[4].

Pharmacophore Fragment N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide Acetamide tert-Butyl Furan Asn140 Asn140 / Tyr97 (H-Bonding) Fragment->Asn140 Acetyl-Lysine Mimetic ZA_Channel ZA Channel (Hydrophobic) Fragment->ZA_Channel Steric Bulk WPF_Shelf WPF Shelf (Pi-Pi Stacking) Fragment->WPF_Shelf Aromaticity

Fig 1: Pharmacophore mapping of the fragment to the BRD4 binding pocket.

Orthogonal Screening Strategy: A Self-Validating System

Because fragments bind with low affinity (typically KD​ in the 100 μ M to 5 mM range), primary screening requires highly sensitive biophysical techniques. Relying on a single assay often yields false positives due to aggregation or non-specific binding. Therefore, we employ a self-validating orthogonal workflow .

We initiate with Ligand-Observed NMR (WaterLOGSY) due to its extreme sensitivity to water-mediated binding events[5]. Hits are subsequently validated for kinetic behavior via Surface Plasmon Resonance (SPR)[6], and finally mapped to the target active site using Protein-Observed NMR ( 1 H- 15 N HSQC)[7].

FBDD_Workflow Library Fragment Library (QC via 1H NMR) NMR Primary Screen (WaterLOGSY) Library->NMR 100-500 uM SPR Kinetic Validation (SPR) NMR->SPR Phase Inversion HSQC Binding Mode (1H-15N HSQC) SPR->HSQC K_D Determination Hit Validated Hit (LE > 0.3) HSQC->Hit CSP Mapping

Fig 2: Orthogonal FBDD workflow ensuring self-validation from primary screen to hit confirmation.

Quantitative Data & Hit Criteria

Before executing the protocols, it is critical to define the quantitative thresholds that dictate whether N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is a viable hit worth progressing into a lead optimization campaign.

ParameterValue / ThresholdScientific Significance
Molecular Weight 210.28 DaStrictly Rule-of-3 compliant (<300 Da), allowing room for chemical elaboration.
cLogP ~1.2Ensures high aqueous solubility, critical for mM-concentration NMR screening.
H-Bond Donors / Acceptors 2 / 3Optimal for target engagement without incurring a massive desolvation penalty.
Expected KD​ (SPR) 100 - 500 μ MTypical starting affinity for unoptimized KAc-mimetic fragments.
Ligand Efficiency (LE) > 0.30 kcal/mol/HAThe critical go/no-go metric. An LE > 0.3 indicates the fragment utilizes its heavy atoms efficiently to bind the target[8].

Detailed Experimental Protocols

Protocol A: Primary Screening via WaterLOGSY NMR

Causality: Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is chosen specifically because the BRD4 KAc pocket relies on a highly conserved water network to bridge ligands to Tyr97[2]. WaterLOGSY detects the transfer of magnetization from bulk water to the protein, and subsequently to the bound fragment[5].

Self-Validation Mechanism: Free fragments tumble rapidly, yielding a negative Nuclear Overhauser Effect (NOE). When bound to a large macromolecule like BRD4, the tumbling rate slows dramatically, inverting the NOE to a positive signal. A parallel "ligand-only" control completely eliminates false positives caused by baseline fragment behavior[5].

Step-by-Step Method:

  • Sample Preparation: Prepare a screening buffer consisting of 50 mM Potassium Phosphate (pH 7.4), 150 mM NaCl, and 10% D2​O (required for the NMR spectrometer's deuterium lock).

  • Ligand QC: Dissolve N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide in d6​ -DMSO to a 100 mM stock. Dilute to 1 mM in the screening buffer. Acquire a standard 1D 1 H NMR spectrum to verify purity and lack of micelle formation/aggregation.

  • Complex Formation: Add recombinant BRD4 BD1 (Bromodomain 1) to a final concentration of 20 μ M. The high ligand-to-protein ratio (50:1) ensures transient, weak binding is captured.

  • Acquisition: Apply a 180° inversion pulse to the bulk water resonance at 4.7 ppm using a Gaussian-shaped selective pulse (e.g., 7.5 ms duration)[7]. Use a mixing time of 1.5 seconds to allow magnetization transfer.

  • Data Interpretation: Overlay the spectrum of the fragment+protein with the fragment-only control. An inversion of the fragment's resonances (e.g., the tert-butyl singlet or furan multiplet) from negative to positive phase confirms binding.

Protocol B: Kinetic Validation via Surface Plasmon Resonance (SPR)

Causality: While NMR proves that the fragment binds, SPR determines how it binds. SPR provides label-free, real-time kinetic data ( kon​ , koff​ ) and steady-state affinity ( KD​ )[9].

Self-Validation Mechanism: We utilize a dual-channel referencing system combined with ligand-efficiency calculations. Channel 1 contains a non-binding mutant or is left blank; Channel 2 contains BRD4. Subtracting Channel 1 from Channel 2 eliminates bulk refractive index shifts caused by the 5% DMSO running buffer[6].

Step-by-Step Method:

  • Surface Immobilization: Avoid amine-coupling, which may modify critical lysine residues near the binding pocket. Instead, use a Streptavidin (SA) sensor chip. Capture C-terminally biotinylated BRD4 BD1 to a density of ~3000 Response Units (RU) to maximize the theoretical maximum response ( Rmax​ ) for a 210 Da fragment[9].

  • Buffer Preparation: Use HBS-P+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 5% DMSO.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index mismatch between the samples and the running buffer.

  • Analyte Injection: Prepare a 2-fold dilution series of the fragment from 1 mM down to 15.6 μ M. Inject over both flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Because fragments often have rapid on/off rates that appear as "square waves," fit the data using a steady-state affinity model (plotting equilibrium response Req​ vs. concentration) to derive the KD​ .

Protocol C: Binding Mode Confirmation via 1 H- 15 N HSQC NMR

Causality: To ensure the fragment is a true KAc mimetic and not a promiscuous surface binder, we must map its binding site. 1 H- 15 N Heteronuclear Single Quantum Coherence (HSQC) monitors the backbone amide chemical shifts of the protein[7].

Self-Validation Mechanism: By pre-saturating the BRD4 pocket with a known, potent active-site inhibitor (e.g., JQ1), we create a competition assay. If the fragment's addition no longer causes Chemical Shift Perturbations (CSPs), it proves the fragment competes for the exact same KAc pocket[10].

Step-by-Step Method:

  • Protein Preparation: Express and purify 15 N-isotope labeled BRD4 BD1. Prepare a 50 μ M sample in the NMR screening buffer.

  • Titration: Acquire a baseline HSQC spectrum of the apo-protein. Titrate the fragment at increasing concentrations (100 μ M, 500 μ M, 1 mM, 2 mM).

  • Mapping: Calculate the composite chemical shift perturbation ( Δδ ) for each residue. Map these onto the BRD4 crystal structure (e.g., PDB: 3MXF). Significant CSPs localized to Asn140, Tyr97, and the ZA loop confirm the hypothesized pharmacophore interaction.

Hit-to-Lead Evolution Strategy

Once N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is validated through this orthogonal pipeline, it serves as a robust anchor. The secondary amine in the linker provides an ideal synthetic vector for fragment growing . By functionalizing this amine (e.g., via sulfonylation or acylation), medicinal chemists can probe the adjacent WPF shelf or the BC loop of BRD4 to gain potency and achieve BD1 vs. BD2 selectivity[4], ultimately evolving this 210 Da fragment into a potent, nanomolar epigenetic therapeutic.

Sources

Application

Preclinical In Vivo Dosing and Administration Protocols for N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Executive Summary & Compound Rationale

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical liabilities of this compound—namely, its weakly basic secondary amine (pKa ~8.0) and the metabolic susceptibility of its furan ring. The following protocols establish a self-validating system for determining absolute bioavailability ( ), clearance (CL), and volume of distribution (Vd) while mitigating vehicle-induced toxicity and bioanalytical matrix effects.

Physicochemical Profiling & Formulation Strategy

Causality in Formulation Selection

The free base of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide exhibits moderate lipophilicity and limited aqueous solubility at physiological pH. To achieve a true solution for Intravenous (IV) dosing, a co-solvent system is mandatory.

We utilize a standardized discovery vehicle: 5% DMSO, 40% PEG400, and 55% Saline .

  • DMSO (5%): Initiates the dissolution of the crystalline free base.

  • PEG400 (40%): Acts as a co-solvent to prevent precipitation upon dilution in the aqueous bloodstream.

  • Saline (55%): Ensures the final formulation is isotonic and tolerated by the murine endothelium.

Critical Insight: While PEG400 is excellent for formulatability, it is notorious for causing severe ion suppression (matrix effects) during LC-MS/MS bioanalysis[1]([Link]). Early-eluting compounds often co-elute with the PEG polymeric envelope, leading to false pharmacokinetic readouts[2]([Link]). Chromatographic gradients must be optimized to separate the parent compound from these excipients.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Pharmacokinetic Dosing Parameters

ParameterValue / RecommendationScientific Rationale
Molecular Weight 210.27 g/mol Favorable for rapid tissue distribution.
Target Species Mus musculus (C57BL/6)Standard preclinical mammalian model.
IV Dosing Volume 5 mL/kgPrevents fluid overload and hemodilution.
PO Dosing Volume 10 mL/kgStandard gastric capacity limit for mice.
Recommended IV Dose 1.0 - 2.0 mg/kgSufficient for LC-MS/MS detection limits.
Recommended PO Dose 10.0 - 30.0 mg/kgAssesses first-pass metabolism and absorption.

Table 2: Murine Blood Sampling Volume Limits Limits established to prevent hypovolemic shock, which alters clearance rates[3]([Link].

SpeciesBody Weight (g)Total Blood Volume (TBV)Max Single Sample (10% TBV)Max 24h Sample (15% TBV)
Mouse 20 - 25 g~1.5 - 1.8 mL150 - 180 µL225 - 270 µL
Rat 250 - 300 g~16 - 19 mL1.6 - 1.9 mL2.4 - 2.8 mL

In Vivo Pharmacokinetic (PK) Dosing Protocols

PK_Workflow Formulation 1. Formulation (5% DMSO, 40% PEG400, 55% Saline) Dosing_IV 2A. Intravenous (IV) Tail Vein (1-2 mg/kg) Formulation->Dosing_IV Solution Dosing_PO 2B. Oral Gavage (PO) (10-30 mg/kg) Formulation->Dosing_PO Solution/Suspension Sampling 3. Serial Blood Sampling (0.083 - 24 hrs) Dosing_IV->Sampling Dosing_PO->Sampling Bioanalysis 4. LC-MS/MS Bioanalysis (Monitor PEG400 Matrix Effects) Sampling->Bioanalysis Plasma Extraction PK_Analysis 5. PK Parameter Calculation (F%, CL, Vd, AUC) Bioanalysis->PK_Analysis Conc-Time Data

Preclinical in vivo pharmacokinetic workflow from formulation to LC-MS/MS bioanalysis.

Protocol A: Intravenous (IV) Bolus Administration for Absolute Bioavailability

Causality: IV administration bypasses gastrointestinal absorption and hepatic first-pass metabolism, providing the 100% bioavailability ( ) baseline necessary for calculating systemic clearance (CL) and volume of distribution (Vd).

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh exactly 2.0 mg of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide. Add 50 µL of DMSO and vortex until completely dissolved. Add 400 µL of PEG400 and vortex vigorously. Slowly add 550 µL of sterile saline dropwise while mixing to yield a 2.0 mg/mL clear solution.

  • Animal Restraint & Vasodilation: Place the mouse (20-25g) in a warming chamber (37°C) for 3-5 minutes. This induces vasodilation of the lateral tail vein, ensuring a successful, atraumatic injection.

  • Administration: Using a 27G to 30G needle, inject the formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20g mouse) via the lateral tail vein. Inject slowly over 10-15 seconds.

  • Serial Blood Collection: Collect 20 µL of blood via submandibular bleed or saphenous vein puncture into K2EDTA-coated tubes at the following time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.

Protocol B: Oral (PO) Gavage for Efficacy and Exposure

Causality: Oral dosing evaluates the compound's intestinal permeability and susceptibility to hepatic first-pass metabolism, mimicking the preferred clinical route of administration.

Step-by-Step Methodology:

  • Formulation: Formulate at 2.0 mg/mL using the IV vehicle, or alternatively, a suspension vehicle (0.5% Methylcellulose / 0.2% Tween 80 in water) if solid-state exposure is being evaluated.

  • Gavage Administration: Secure the mouse by the scruff to align the esophagus vertically. Insert a reusable 20G stainless steel gavage needle (approx. 3.8 cm length) over the tongue and gently advance down the esophagus. Administer at 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Sampling: Collect 20 µL blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process for plasma isolation as described above.

Metabolic Pathways & Bioanalytical Considerations

Because N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide contains a furan ring and a secondary amine, it is highly susceptible to Phase I hepatic metabolism. The furan ring is prone to CYP450-mediated oxidation, which can form reactive enedial intermediates. Concurrently, the secondary amine is a prime target for N-dealkylation.

Metabolism Parent N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Parent Compound) CYP450 Hepatic CYP450 Enzymes (Phase I Metabolism) Parent->CYP450 Metabolite1 Furan Ring Oxidation (Reactive Enedial Intermediate) CYP450->Metabolite1 Oxidation Metabolite2 N-Dealkylation (Loss of furylmethyl group) CYP450->Metabolite2 Cleavage Tox Protein Adduction / Toxicity (If unquenched) Metabolite1->Tox Covalent Binding Clearance Renal Excretion (Phase II Conjugates) Metabolite1->Clearance GSH Conjugation Metabolite2->Clearance

Putative CYP450-mediated phase I metabolic pathways and clearance mechanisms.

Bioanalytical Trustworthiness Check: During LC-MS/MS method development, it is imperative to monitor for the loss of the furylmethyl group (mass shift of -80 Da). Furthermore, plasma samples must be subjected to protein precipitation using 3 volumes of cold Acetonitrile (containing an internal standard) to crash out plasma proteins while leaving the drug in the supernatant. Ensure the chromatographic gradient retains the highly polar N-dealkylated metabolites to prevent them from eluting in the void volume alongside the PEG400 matrix[2]([Link]).

References

  • Diehl, K.H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. DOI:[Link]

  • Ekpenyong, O., et al. (2002). Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Analytical Chemistry. DOI:[Link]

  • Srikanth, C.H., et al. (2020). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Analysis, 10(6), 522-531. DOI:[Link]

  • UNSW Research Guidelines. Guidelines on administration of substances and blood collection in RATS/MICE. Retrieved from [Link]

Sources

Method

N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide derivative synthesis techniques

An in-depth guide to the synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide and its derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed e...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide and its derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of robust synthetic methodologies, complete with step-by-step protocols, mechanistic insights, and characterization data.

Introduction: The N-(tert-butyl)-2-aminoacetamide Scaffold

The N-(tert-butyl)-2-aminoacetamide core structure represents a versatile scaffold in medicinal chemistry and materials science. Acetamide derivatives are a broad class of organic compounds investigated for a wide array of biological activities.[1] The incorporation of a bulky tert-butyl group can significantly influence the pharmacokinetic properties of a molecule, while the secondary amine linkage to a heterocyclic moiety like furan allows for diverse functionalization and potential interactions with biological targets.

This guide details two primary, field-proven synthetic strategies for the preparation of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide:

  • Direct Nucleophilic Substitution: A robust and straightforward approach based on the alkylation of furfurylamine with an activated acetamide precursor.

  • Reductive Amination: A highly versatile method ideal for library synthesis, involving the formation and subsequent reduction of a Schiff base intermediate.

Each section provides the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and success.

Synthetic Strategy 1: Nucleophilic Substitution of N-(tert-butyl)-2-chloroacetamide

This method stands as the most direct and commonly employed route for the synthesis of the target compound. It relies on a classic bimolecular nucleophilic substitution (SN2) reaction mechanism.

Principle and Mechanistic Insight

The core of this strategy involves the reaction of furfurylamine, acting as a nucleophile, with the electrophilic α-carbon of N-(tert-butyl)-2-chloroacetamide.[2][3] The chlorine atom serves as an effective leaving group. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) are often preferred for their low cost and ease of removal during workup. Organic bases such as triethylamine (Et₃N) can also be used. The solvent should be polar and aprotic (e.g., acetonitrile, DMF, or acetone) to effectively solvate the reactants without interfering with the reaction.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Purification A N-(tert-butyl)-2-chloroacetamide Mix Combine & Stir (e.g., RT to 60°C, 12-24h) A->Mix B Furfurylamine B->Mix C Base (e.g., K₂CO₃) C->Mix D Solvent (e.g., Acetonitrile) D->Mix Filter Filter solids Mix->Filter Reaction complete Evap Evaporate Solvent Filter->Evap Extract Aqueous Extraction (e.g., EtOAc/Water) Evap->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purification (e.g., Column Chromatography) Dry->Purify Final Final Product Purify->Final

Caption: Workflow for Nucleophilic Substitution Synthesis.

Detailed Protocol: Nucleophilic Substitution

Materials:

  • N-(tert-butyl)-2-chloroacetamide (1.0 eq)[4]

  • Furfurylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(tert-butyl)-2-chloroacetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the chloroacetamide).

  • Add furfurylamine (1.1 eq) to the stirring mixture.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide.

ParameterRecommended ConditionRationale
Amine Equivalents 1.1 - 1.2 eqA slight excess ensures complete consumption of the electrophile.
Base Equivalents 2.0 eqEnsures complete neutralization of generated HCl and any amine salt.
Solvent Acetonitrile, DMFPolar aprotic solvents facilitate the SN2 mechanism.
Temperature Room Temp to 60°CHeating accelerates the reaction rate without significant byproduct formation.
Typical Yield 75 - 90%This method is generally efficient and high-yielding.

Synthetic Strategy 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly useful for creating libraries of derivatives from a wide range of aldehydes and ketones.[6][7]

Principle and Mechanistic Insight

This strategy involves the condensation of an amine with a carbonyl compound to form an imine (or iminium ion) intermediate, which is then reduced in situ to the target secondary amine. For the synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide, the most practical approach involves reacting 2-furaldehyde with N-(tert-butyl)-2-aminoacetamide.

The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions that favor imine formation, and selective for the imine over the aldehyde starting material. This allows for a convenient one-pot procedure where all reactants can be mixed together.[6][8] Other reducing agents like sodium cyanoborohydride (NaCNBH₃) can also be used but require more careful pH control.

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction cluster_1 Workup & Purification A N-(tert-butyl)-2-aminoacetamide Mix Combine & Stir (Imine Formation) A->Mix B 2-Furaldehyde B->Mix C Solvent (e.g., DCE, THF) C->Mix Reducer Add NaBH(OAc)₃ Stir (e.g., RT, 4-12h) Mix->Reducer After ~1h Quench Quench with sat. NaHCO₃ Reducer->Quench Reaction complete Extract Aqueous Extraction (e.g., DCM/Water) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purification (e.g., Column Chromatography) Dry->Purify Final Final Product Purify->Final

Caption: Workflow for One-Pot Reductive Amination.

Detailed Protocol: Reductive Amination

Materials:

  • N-(tert-butyl)-2-aminoacetamide (1.0 eq)

  • 2-Furaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-(tert-butyl)-2-aminoacetamide (1.0 eq) and 2-furaldehyde (1.0 eq) in anhydrous DCE.

  • Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the imine intermediate is fully consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

ParameterRecommended ConditionRationale
Reagent Stoichiometry ~1:1 Aldehyde:AminePrevents side reactions and simplifies purification.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild, selective for imines, and suitable for one-pot procedures.
Solvent DCE, THFAprotic solvents that do not react with the reducing agent.
pH Slightly Acidic (self-regulating)Acetic acid byproduct from NaBH(OAc)₃ catalyzes imine formation.
Typical Yield 65 - 85%A versatile and generally good-yielding reaction.

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide.

TechniqueExpected Results
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.3 ppm), furan ring protons, methylene protons of the furfuryl group, methylene protons of the acetamide backbone, and N-H protons (amide and amine).[9]
¹³C NMR Resonances for the quaternary carbon and methyls of the tert-butyl group, amide carbonyl (~170 ppm), furan ring carbons, and two distinct methylene carbons.[2]
Mass Spec (ESI+) Expected [M+H]⁺ peak for C₁₃H₂₀N₂O₂ (m/z = 237.16).
IR Spectroscopy Characteristic absorptions for N-H stretching (amine and amide, ~3300 cm⁻¹), C-H stretching, and amide C=O stretching (~1650 cm⁻¹).

Conclusion and Outlook

Both nucleophilic substitution and reductive amination are highly effective and reliable methods for synthesizing N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide.

  • Nucleophilic substitution is often the preferred method for large-scale synthesis of the parent compound due to its simplicity, low cost of reagents, and typically higher yields.

  • Reductive amination offers superior versatility for creating a diverse library of analogues. By simply varying the aldehyde or ketone component, a wide range of derivatives can be accessed rapidly, making it an invaluable tool in drug discovery and lead optimization campaigns.

The choice of synthetic route should be guided by the specific goals of the researcher, considering factors such as scale, desired structural diversity, and available starting materials.

References

  • Organic Chemistry Portal. Ugi Reaction. Organic-Chemistry.org. [Link]

  • Armstrong, R. W., et al. (2008). Applications of the Ugi reaction with ketones. Tetrahedron Letters, 49(29-30), 4501-4504. [Link]

  • Pirrung, M. C., et al. (2005). One-pot synthesis of α-acyloxyaminoamides via nitrones as imine surrogates in the Ugi MCR. Tetrahedron Letters, 46(48), 8375-8377. [Link]

  • Armstrong, R. W., et al. (2008). Applications of the Ugi reaction with ketones. PubMed, National Institutes of Health. [Link]

  • Lu, S., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4875. [Link]

  • Yang, H., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. [Link]

  • Boruah, M., & Prajapati, D. (2006). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 36(21), 3145-3150. [Link]

  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. [Link]

  • Zhang, D., et al. (2012). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 3(9), 2482-2489. [Link]

  • ChemBK. N-(Tert-Butyl)-2-Chloroacetamide. ChemBK Website. [Link]

  • Flores-Alamo, M., et al. (2023). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Chemistry Proceedings, 18(1), 6. [Link]

  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(11), 37-47. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3417-3446. [Link]

Sources

Application

High-throughput screening assays utilizing N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Application Note & Protocol: High-Throughput Screening (HTS) Assays Utilizing the N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide Scaffold Scientific Rationale & Scaffold Logic The discovery of novel chemical matter in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Throughput Screening (HTS) Assays Utilizing the N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide Scaffold

Scientific Rationale & Scaffold Logic

The discovery of novel chemical matter in early-stage drug development relies heavily on the structural diversity and quality of the screening library[1]. Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy to populate high-throughput screening (HTS) collections with fragment-like molecules that possess rich three-dimensionality and versatile synthetic vectors[2].

A highly modular and representative DOS scaffold utilized in these campaigns is N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide . Synthesized efficiently via multicomponent Ugi-type condensations, this compound presents a highly druggable pharmacophore:

  • Furfuryl Ring: Acts as a π -stacking partner and hydrogen-bond acceptor, a motif frequently exploited to engage the hinge region of various kinases or to optimize antimalarial agents[3].

  • Secondary Amine & Acetamide Core: Provides critical hydrogen-bond donor/acceptor pairs for robust target engagement.

  • tert-Butyl Group: Serves as a bulky, lipophilic moiety designed to occupy deep hydrophobic pockets (e.g., the DFG-out pocket in kinases).

This technical guide details a comprehensive, self-validating HTS workflow designed to evaluate this scaffold and its derivatives. We employ a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay, followed by an orthogonal high-content phenotypic screen.

Assay Design & Validation Principles

Expertise & Causality in Assay Selection: When screening DOS libraries, inherent compound autofluorescence is a major source of false positives. We utilize TR-FRET to mitigate this issue by employing long-lifetime lanthanide donors (e.g., Europium, Eu3+ ). By introducing a microsecond time delay before measurement, short-lived background fluorescence from the furfurylamino-acetamide library decays completely, yielding an exceptionally high signal-to-background ratio[4]. Furthermore, its homogeneous, no-wash format is highly scalable to 1536-well microplates, making it ideal for rapid target profiling[5].

Trustworthiness via Self-Validation: Biochemical potency does not guarantee cellular efficacy. An orthogonal phenotypic assay is mandatory to filter out compounds that lack membrane permeability or exhibit off-target cytotoxicity. Every plate in this workflow is a self-validating system: it must include a known pan-inhibitor (e.g., Staurosporine) as a positive control (100% inhibition) and a DMSO vehicle as a negative control (0% inhibition). A statistical Z′ -factor >0.6 must be achieved for plate acceptance, ensuring the assay window is robust enough for single-point screening.

High-Throughput Experimental Protocols

Primary Biochemical Screen: TR-FRET Kinase Competition Assay

Objective: Identify competitive inhibitors of a model kinase target (e.g., GSK3 β ) using the N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide library[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Dilute the target kinase (GST-tagged) to a working concentration of 2 nM.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of the DOS library compounds (including the base scaffold) in 100% DMSO into a 1536-well low-volume assay plate. The final assay compound concentration is 10 μ M.

    • Causality Checkpoint: Acoustic dispensing eliminates cross-contamination from pin tools and allows for nanoliter precision, preserving valuable DOS library stocks while maintaining exact DMSO tolerances (<1% final volume).

  • Kinase Addition: Dispense 2 μ L of the kinase solution into each well. Incubate at room temperature (RT) for 15 minutes.

    • Causality Checkpoint: This pre-incubation step allows the compounds to bind the enzyme prior to the introduction of the competing tracer, preventing false negatives from compounds with slow binding kinetics.

  • Tracer & Antibody Addition: Prepare a detection mix containing 4 nM of a fluorescent kinase tracer (Alexa Fluor 647-labeled) and 2 nM of LanthaScreen Eu-anti-GST antibody in Kinase Buffer. Dispense 2 μ L of this mix into all wells.

  • Equilibration: Seal the plate and incubate in the dark at RT for 60 minutes.

    • Causality Checkpoint: The 60-minute dark incubation ensures that the competitive displacement of the tracer by the test compound reaches thermodynamic equilibrium without photobleaching the fluorophores.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision)[7]. Settings: Excitation at 340 nm; Emission at 615 nm (Donor) and 665 nm (Acceptor); Delay time of 100 μ s; Integration time of 200 μ s.

  • Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Lower ratios indicate successful displacement of the tracer by the furfurylamino-acetamide inhibitor.

Secondary Orthogonal Screen: Phenotypic Cell Viability

Objective: Assess the cellular permeability and anti-proliferative efficacy of the validated biochemical hits.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2) at 2,000 cells/well in 30 μ L of DMEM supplemented with 10% FBS in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Pin-transfer 100 nL of the hit compounds in a 10-point dose-response format (0.1 nM to 50 μ M) into the assay plates.

  • Incubation: Incubate for 72 hours under standard culture conditions.

    • Causality Checkpoint: A 72-hour window is critical. It allows sufficient time for the cells to undergo multiple division cycles, ensuring that compounds requiring active cell division to manifest toxicity are accurately detected.

  • ATP Quantification: Equilibrate plates to RT for 30 minutes. Add 30 μ L of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure luminescence. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Data Presentation

The table below summarizes the representative HTS metrics, demonstrating the Structure-Activity Relationship (SAR) progression from the base N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide scaffold to optimized analogs.

Compound IDR-Group ModificationTR-FRET IC50​ ( μ M)Cell Viability IC50​ ( μ M)Assay S/B RatioPlate Z′ -Factor
Base Scaffold None (N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide)12.50> 50.008.40.72
Analog A 5-Methylfurfuryl substitution4.2028.108.50.75
Analog B Benzyl substitution for Furfuryl0.855.408.20.71
Pos. Control Staurosporine (Pan-Kinase Inhibitor)0.0050.0128.60.78
Neg. Control DMSO Vehicle (0.1% final)N/AN/A1.0N/A

Visualizations

HTS_Workflow Lib DOS Compound Library (Furfurylamino-Acetamide Scaffolds) Pri Primary Biochemical Screen TR-FRET Kinase Assay (1536-well) Lib->Pri High-Throughput Dispensing Sec Secondary Orthogonal Screen Phenotypic Cell Viability (384-well) Pri->Sec Active Hits (Z' > 0.6) Val Hit Validation & SAR IC50 Determination Sec->Val Non-toxic, Permeable Hits Lead Lead Candidate Selection In Vivo Efficacy Models Val->Lead Medicinal Chemistry Optimization

Figure 1: Tiered HTS workflow for screening DOS libraries.

TR_FRET_Mechanism cluster_Assay TR-FRET Competitive Binding Logic Kinase Target Kinase (GST-Tagged) Tracer Fluorescent Tracer (Alexa Fluor 647) Kinase->Tracer Binds Active Site (High FRET Signal) Antibody Anti-GST Antibody (Europium Donor) Antibody->Kinase Binds Tag Inhibitor N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Test Compound) Inhibitor->Kinase Competes with Tracer (Loss of FRET Signal)

Figure 2: Logical mechanism of the competitive TR-FRET biochemical assay.

References

  • Sino Biological. "How TR-FRET Empower High-Throughput Screening." Sino Biological Resources. URL:[Link]

  • The Scientist. "TR-FRET Powers Smarter Drug Screening." The Scientist Magazine, Feb 2026. URL:[Link]

  • Vipergen. "High Throughput Screening - Pioneer in Fast Drug Discovery." Vipergen Technologies. URL:[Link]

  • Wang, Y., et al. "Diversity-Oriented Synthesis as a Strategy for Fragment Evolution against GSK3β." PubMed Central (PMC). URL:[Link]

  • Laraia, L., et al. "Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections." Frontiers in Chemistry, Oct 2018. URL:[Link]

  • Richardson, L. W., et al. "Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity." Journal of Medicinal Chemistry, ACS Publications, Jan 2017. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Target m/z [M+H]⁺ = 21...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Target m/z [M+H]⁺ = 211.15). This molecule is a highly versatile secondary amine building block, frequently utilized in Ugi multicomponent reactions and medicinal chemistry.

Synthesizing this target generally relies on one of two distinct pathways:

  • Route A (S_N2 Alkylation): Direct alkylation of furfurylamine with 2-chloro-N-(tert-butyl)acetamide.

  • Route B (Reductive Amination): Condensation of furfural with 2-amino-N-(tert-butyl)acetamide, followed by hydride reduction.

Both routes are susceptible to specific chemoselectivity issues that can drastically reduce product yield. This guide provides causality-driven solutions to optimize your synthetic workflow.

Diagnostic Decision Tree

Use the following LC-MS/NMR diagnostic workflow to isolate the root cause of low yields in your crude reaction mixtures.

G Start LC-MS Analysis of Crude Mixture Q1 Identify Major Impurity Mass Start->Q1 A_OverAlk m/z 324 [M+H]+ Dialkylated Byproduct Q1->A_OverAlk Route A (S_N2) A_OverRed m/z 98[M+H]+ Furfuryl Alcohol Q1->A_OverRed Route B (Red. Am.) A_Degrade Broad Baseline Polymeric Tars Q1->A_Degrade Route B (Red. Am.) Sol_OverAlk Route A Fix: Increase amine equiv. or use slow addition. A_OverAlk->Sol_OverAlk Sol_OverRed Route B Fix: Pre-form imine with MS 4Å. Delay reductant. A_OverRed->Sol_OverRed Sol_Degrade Route B Fix: Distill furfural. Run under Argon. A_Degrade->Sol_Degrade

Diagnostic workflow for identifying and resolving chemoselectivity failures in secondary amine synthesis.

Route A: S_N2 Alkylation Troubleshooting (FAQs)

Q: My LC-MS shows a significant mass peak at m/z 324. Why is over-alkylation occurring, and how do I stop it? A: You are observing the dialkylated tertiary amine byproduct. Over-alkylation is the most notorious pitfall in the synthesis of secondary amines via direct alkylation[1]. While primary amines (like furfurylamine) are good nucleophiles, the resulting secondary amine product is often more nucleophilic due to the electron-donating inductive effect of the newly attached alkyl group. This lowers the activation energy for the second alkylation event. Furthermore, α-haloamides like 2-chloro-N-(tert-butyl)acetamide are highly reactive electrophiles[2].

  • Causality-Driven Solution: To kinetically favor mono-alkylation, you must manipulate the stoichiometry and local concentration. Use a large excess of furfurylamine (3.0 to 5.0 equivalents) to statistically outcompete the secondary amine product. Alternatively, employ a syringe pump to slowly add the chloroacetamide to the amine solution, ensuring the electrophile is always the limiting reagent.

Q: I am observing hydrolysis of my 2-chloro-N-(tert-butyl)acetamide starting material. What is causing this? A: The α-chloro group adjacent to the amide carbonyl is highly susceptible to nucleophilic attack by hydroxide ions, leading to the formation of the corresponding α-hydroxyacetamide. This typically occurs if your inorganic base (e.g., K₂CO₃) is hygroscopic and has absorbed atmospheric moisture, or if your solvent is not strictly anhydrous.

  • Causality-Driven Solution: Flame-dry your K₂CO₃ under vacuum prior to use, or switch to a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile (MeCN).

Route B: Reductive Amination Troubleshooting (FAQs)

Q: My yield is low, and I detect a large amount of furfuryl alcohol (m/z 98) in the crude mixture. What went wrong? A: You are observing over-reduction. In a "direct" reductive amination, the reducing agent (e.g., NaBH(OAc)₃) is present in the same pot as the aldehyde and the amine. If the rate of imine formation is slower than the rate of aldehyde reduction, the hydride will attack the unreacted furfural, yielding furfuryl alcohol[3].

  • Causality-Driven Solution: Transition from a direct to an "indirect" (stepwise) reductive amination. Pre-form the imine by stirring furfural and 2-amino-N-(tert-butyl)acetamide with a dehydrating agent (such as activated 4Å molecular sieves or MgSO₄) for 2–4 hours before adding the reducing agent[4].

Q: The reaction mixture turned black, and the NMR shows broad, undefined polymeric peaks. Why is my furfural degrading? A: Furfural is highly sensitive to autoxidation and acid-catalyzed polymerization. The electron-rich furan ring is prone to electrophilic attack and ring-opening cross-linking, especially in the presence of strong Brønsted or Lewis acids, or upon prolonged exposure to light and oxygen[5].

  • Causality-Driven Solution: Always use freshly distilled furfural (distill under reduced pressure to remove polymeric impurities). Degas your solvents and run the reaction under a strict argon or nitrogen atmosphere. If using acidic additives (like acetic acid) to catalyze imine formation, limit the concentration to catalytic amounts (0.1–1.0 eq) and avoid strong mineral acids.

Quantitative Data: Comparative Yield and Impurity Profiles

The following table summarizes the expected outcomes when transitioning from standard to optimized conditions for both synthetic routes.

Synthesis RouteKey ReagentsReaction ConditionsTarget Yield (%)Major ImpurityImpurity Yield (%)
Route A (Standard) Furfurylamine (1 eq) + Chloroacetamide (1 eq)MeCN, K₂CO₃, RT, Bolus addition45%Dialkylated Amine35%
Route A (Optimized) Furfurylamine (3 eq) + Chloroacetamide (1 eq)MeCN, K₂CO₃, 0 °C, Syringe pump88% Dialkylated Amine<5%
Route B (Standard) Furfural (1 eq) + Aminoacetamide (1 eq) + NaBH(OAc)₃DCE, RT, Direct 1-pot52%Furfuryl Alcohol40%
Route B (Optimized) Furfural (1 eq) + Aminoacetamide (1 eq) + NaBH(OAc)₃DCE, MS 4Å, Imine pre-formation91% Furfuryl Alcohol<2%
Standardized Experimental Protocols
Protocol A: Self-Validating S_N2 Alkylation Workflow

Objective: Synthesis of the target molecule while suppressing the dialkylated byproduct.

  • Preparation: In an oven-dried 100 mL round-bottom flask under argon, dissolve furfurylamine (3.0 eq, 30 mmol) in anhydrous acetonitrile (30 mL). Add flame-dried K₂CO₃ (2.0 eq, 20 mmol).

  • Electrophile Addition: Dissolve 2-chloro-N-(tert-butyl)acetamide (1.0 eq, 10 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise via syringe pump over 2 hours to the vigorously stirring amine suspension at 0 °C. (Causality: Slow addition keeps the electrophile concentration extremely low, maximizing the probability that it reacts with the highly abundant primary amine rather than the newly formed secondary amine).

  • Reaction & Validation: Warm the mixture to room temperature and stir for 12 hours.

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Proceed only if the peak for the chloroacetamide (m/z 150.5) is completely absent and the ratio of target (m/z 211.15) to dialkylated byproduct (m/z 324) is >95:5.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure secondary amine.

Protocol B: Self-Validating Indirect Reductive Amination Workflow

Objective: Synthesis of the target molecule via imine pre-formation to prevent furfural over-reduction.

  • Imine Pre-formation: In an oven-dried flask under argon, combine freshly distilled furfural (1.0 eq, 10 mmol) and 2-amino-N-(tert-butyl)acetamide (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL). Add activated 4Å molecular sieves (2.0 g). Stir at room temperature for 4 hours. (Causality: Molecular sieves drive the equilibrium toward the imine by irreversibly sequestering the water byproduct, preventing premature reduction of the aldehyde).

  • Validation:

    • Self-Validation Check: Monitor imine formation by taking a 50 µL aliquot for ¹H NMR (in CDCl₃). Ensure the complete disappearance of the furfural aldehyde proton signal (~9.6 ppm) and the appearance of the imine proton signal (~8.2 ppm). Do not proceed until conversion is >95%.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15 mmol) in three portions over 15 minutes. Stir for an additional 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to destroy excess hydride. Extract with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

References
  • Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. MDPI. URL:[Link]

  • Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect. ACS Catalysis. URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. URL:[Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate. URL:[Link]

  • The Fascinating Chemistry of α‐Haloamides. PMC. URL:[Link]

Sources

Optimization

Optimizing crystallization conditions for N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide purification

Knowledge Base > Crystallization Troubleshooting > N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide Welcome to the Advanced Process Chemistry Support Portal. This guide is designed for researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Crystallization Troubleshooting > N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Welcome to the Advanced Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals optimizing the isolation and purification of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide .

Due to its unique structural motifs—a thermally sensitive furan ring, a sterically bulky tert-butyl group, and a flexible hydrogen-bonding backbone (secondary amine and amide)—this intermediate presents specific kinetic and thermodynamic challenges during crystallization. This guide synthesizes field-proven causality with self-validating protocols to ensure scalable, high-purity isolation.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my product form a heavy, cloudy emulsion at the bottom of the reactor instead of crystallizing? A: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known in pharmaceutical manufacturing as "oiling out"[1].

  • The Causality: The bulky tert-butyl group kinetically hinders the orderly integration of solute molecules into a rigid crystal lattice[2]. When you generate supersaturation too rapidly (e.g., via fast cooling or rapid anti-solvent addition), the system bypasses solid nucleation. Instead, it separates into a highly mobile, solute-rich liquid phase (the oil) and a solvent-rich phase. This oil traps impurities and frequently solidifies into an amorphous mass[2].

  • The Solution: You must operate strictly within the metastable zone. Reduce the rate of supersaturation generation and introduce 1–3% w/w seed crystals before the concentration reaches the LLPS boundary[3].

Q2: I observe yellowing/browning of the product during standard cooling crystallization. How do I prevent this discoloration? A: The furan ring is highly electron-rich and prone to oxidative and thermal degradation.

  • The Causality: Cooling crystallization requires dissolving the API at elevated temperatures (often near solvent boiling points). Prolonged exposure to heat, especially in the presence of trace oxygen or acidic impurities, degrades the furan moiety[4].

  • The Solution: Substitute cooling crystallization with anti-solvent crystallization at ambient temperature[5]. By using a good solvent (e.g., Ethyl Acetate) and titrating in a poor solvent (e.g., Heptane) at 20–25 °C, you completely bypass the thermal degradation pathway while still driving the thermodynamic precipitation of the product[5].

Q3: My batch-to-batch consistency is poor, and DSC analysis shows varying melting points. What is happening? A: You are encountering polymorphism.

  • The Causality: The molecule features a secondary amine and an amide group, providing multiple hydrogen bond donors and acceptors. This flexibility allows the molecule to pack into multiple different crystal lattices depending on the desupersaturation rate and solvent polarity[6].

  • The Solution: Conduct a comprehensive high-throughput polymorph screen using varied techniques (slurry aging, evaporation, melt crystallization) to map the thermodynamic landscape[6][7]. Once the most stable polymorph is identified, use it exclusively as seed material to force all subsequent batches into the desired crystalline form[3].

Section 2: Quantitative Process Data

To prevent LLPS and thermal degradation, solvent selection is critical. The table below summarizes the quantitative phase behavior of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide across various solvent systems.

Table 1: Solvent Screening and Phase Behavior (Representative Optimization Data)

Solvent System (Good / Anti)Ratio (v/v)Initial Conc. (mg/mL)Addition / Cooling RateProcess Observation (via FBRM)Yield (%)Purity (HPLC %)
Ethanol / Water1:21500.5 °C/min (Cooling)Oiling out (LLPS) 68.292.4
Ethanol / Water1:21500.1 °C/min + 2% SeedCrystalline suspension84.598.7
EtOAc / Heptane1:32005.0 mL/min (Anti-solvent)Agglomeration / Gelation72.194.1
EtOAc / Heptane 1:3 200 1.0 mL/min + 1% Seed Free-flowing crystals 89.3 99.5

Note: The EtOAc/Heptane system at ambient temperature with controlled addition and seeding provides the optimal balance of yield, purity, and thermal stability.

Section 3: Self-Validating Experimental Protocol

Protocol: Ambient Anti-Solvent Crystallization with PAT Integration This protocol utilizes Process Analytical Technology (PAT) to create a self-validating feedback loop, ensuring the furan ring remains intact while preventing the tert-butyl group from inducing LLPS.

Materials:

  • Crude N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

  • Good Solvent: Ethyl Acetate (EtOAc)

  • Anti-Solvent: n-Heptane

  • Pure Seed Crystals (Thermodynamically stable polymorph)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude API in EtOAc at 25 °C to achieve a concentration of 200 mg/mL.

    • Self-Validation Check: Monitor the solution using in-line ATR-FTIR. The baseline must stabilize, and visual inspection should confirm a completely clear solution, ensuring no undissolved impurities act as heterogeneous nucleation sites.

  • Anti-Solvent Titration (Phase 1): Begin dosing n-Heptane at a controlled rate of 1.0 mL/min until the solvent ratio reaches 1:0.5 (EtOAc:Heptane).

    • Self-Validation Check: Monitor the Metastable Zone Width (MSZW) using a Focused Beam Reflectance Measurement (FBRM) probe. The chord length counts must remain at zero. If turbidity increases without particle counts, LLPS has occurred due to overly rapid addition[2].

  • Seeding: Pause the Heptane addition. Introduce 1% w/w of pure seed crystals to the reactor. Allow the slurry to age for 30 minutes.

    • Self-Validation Check: FBRM should show an immediate, stable spike in the 10–50 µm chord length distribution. The ATR-FTIR peak corresponding to the amide carbonyl (~1650 cm⁻¹) in the liquid phase should begin to decrease, confirming that solute is integrating into the seed lattice rather than oiling out.

  • Anti-Solvent Titration (Phase 2): Resume Heptane addition at 1.0 mL/min until a final volumetric ratio of 1:3 (EtOAc:Heptane) is achieved.

  • Aging and Isolation: Age the suspension for 2 hours at 20 °C. Filter the resulting crystals under vacuum and wash with cold Heptane.

    • Self-Validation Check: The ATR-FTIR solution concentration must reach a flat plateau, indicating equilibrium solubility has been achieved and maximum yield is locked.

Section 4: Process Workflow Visualization

The following decision-tree logic dictates the optimization path for this specific molecule, prioritizing thermal stability and kinetic control.

CrystallizationWorkflow Start Crude N-(tert-butyl)-2- [(2-furylmethyl)amino]acetamide CheckThermal Furan Ring Stability Check (Is thermal degradation a risk?) Start->CheckThermal Cooling Cooling Crystallization (High Degradation Risk) CheckThermal->Cooling  No   AntiSolvent Anti-Solvent Crystallization (EtOAc / Heptane at 25°C) CheckThermal->AntiSolvent  Yes   MSZW Enter Metastable Zone (Monitor via ATR-FTIR) AntiSolvent->MSZW OilingOut LLPS / Oiling Out Detected? (FBRM Turbidity Spike) MSZW->OilingOut Seeding Intervention: Add 1-3% Seeds (Bypass Kinetic Hindrance) OilingOut->Seeding  Yes (Bulky t-butyl effect)   Growth Controlled Crystal Growth (Desupersaturation) OilingOut->Growth  No   Seeding->Growth Pure Pure Crystalline API (Validated Polymorph) Growth->Pure

Caption: Decision workflow for overcoming thermal degradation and LLPS during furan-derivative crystallization.

References
  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at:[Link][6]

  • Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts. ACS Publications. Available at:[Link][7]

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Available at:[Link][1]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. IJPR Journal. Available at:[Link][5]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link][2]

  • Special Issue : Anti-Solvent Crystallization. MDPI. Available at:[Link][3]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide Stability &amp; Storage

Document Type: Troubleshooting Guide & Storage Protocols Target Audience: Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently consult on the stability of functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Troubleshooting Guide & Storage Protocols Target Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently consult on the stability of functionalized heterocycles. The molecule N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide presents a unique storage challenge due to its bifunctional vulnerability: it contains both an electron-rich furan ring and a reactive secondary amine. When exposed to ambient conditions, these two functional groups degrade synergistically, leading to rapid sample loss and severe discoloration.

This guide provides the mechanistic causality behind these degradation pathways, a troubleshooting FAQ, and field-proven, self-validating protocols to ensure long-term stability in compliance with international regulatory standards.

Core Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the chemical causality driving it. This molecule is susceptible to two primary oxidative pathways:

  • Furan Ring Photooxidation: Furans are highly electron-rich dienes. Upon exposure to ambient light and atmospheric oxygen, they undergo a [4+2] cycloaddition with singlet oxygen to form thermally unstable endoperoxides (1[1]). These intermediates rapidly cleave into highly reactive α,β -unsaturated-1,4-dicarbonyl compounds (2[2]).

  • Secondary Amine Oxidation: The benzylic-like secondary amine is vulnerable to oxidation by trace peroxides or transition metals. This reaction initially forms a hydroxylamine intermediate, which can further dehydrogenate into a nitrone (3[3]).

  • Synergistic Polymerization: The 1,4-dicarbonyls generated from the furan ring act as potent electrophiles that readily condense with the intact secondary amines in the bulk sample. This triggers a rapid, Maillard-like cross-linking cascade, resulting in dark brown polymeric degradants.

Mechanistic Degradation Pathway

DegradationPathways API N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Intact API) Endoperoxide Furan Endoperoxide API->Endoperoxide Furan Oxidation Hydroxylamine Hydroxylamine Intermediate API->Hydroxylamine Sec-Amine Attack SingletO2 Singlet Oxygen (1O2) (Photooxidation) SingletO2->API [4+2] Cycloaddition Dicarbonyl 1,4-Dicarbonyl Compounds Endoperoxide->Dicarbonyl O-O Cleavage Polymers Cross-linked Polymers (Brown Degradants) Dicarbonyl->Polymers Amine Condensation Peroxides Trace Peroxides / ROS Peroxides->API N-Oxidation Nitrone Nitrone Formation Hydroxylamine->Nitrone Dehydrogenation

Mechanistic degradation pathways of the API via furan ring opening and secondary amine oxidation.

Troubleshooting Guide & FAQs

Q: Why did my white/pale-yellow powder turn dark brown over the weekend? A: Exposure to ambient light and atmospheric oxygen triggered photooxidation. The furan ring reacted with singlet oxygen to form an endoperoxide, which subsequently cleaved into reactive 1,4-dicarbonyls (2[4]). These dicarbonyls rapidly cross-linked with the secondary amine in your sample, causing severe browning via polymerization.

Q: Can I store this compound in standard clear glass vials at room temperature? A: Absolutely not. Clear glass transmits UV/Visible light, which is the primary catalyst for singlet oxygen generation (1[1]). Furthermore, room temperature provides the thermal energy required for endoperoxide rearrangement. Always use amber glass vials to block UV light and store at -20°C to arrest thermal degradation kinetics.

Q: I detected a +16 Da mass shift in my LC-MS analysis of a stored batch. What is this impurity? A: A +16 Da shift typically indicates primary oxidation. For this molecule, it is likely the formation of a hydroxylamine at the secondary amine (3[3]) or an epoxide intermediate on the furan ring. Prolonged oxidation of the secondary amine can lead to nitrone formation, which presents as a +14 Da net shift (after the subsequent loss of H₂) (3[3]).

Q: How do ICH Q1A(R2) guidelines apply to the storage of this compound? A: According to ICH Q1A(R2) guidelines for stability testing, APIs susceptible to oxidative and thermal degradation must be evaluated under long-term and accelerated conditions (5[5]). For this compound, long-term storage should be established at -20°C, while accelerated testing (e.g., 2-8°C or 25°C/60% RH) will rapidly define its degradation kinetics and establish a scientifically justified re-test period (6[6]).

Step-by-Step Storage & Handling Protocols

To guarantee experimental reproducibility, implement the following self-validating protocol for batch storage.

Phase 1: Preparation & Dehydration
  • Lyophilization: Dry the synthesized API under high vacuum (<0.1 mbar) for 24 hours to remove trace solvents and moisture.

    • Causality: Residual water acts as a nucleophile and facilitates the acid/base-catalyzed hydrolysis of the amide bond over extended periods.

    • Validation Step: Perform Karl Fischer (KF) titration on a small aliquot. Proceed to Phase 2 only if the water content is <0.5%.

Phase 2: Aliquotting & Inerting
  • Amber Vials: Transfer the dried powder into pre-dried, amber glass vials.

    • Causality: Amber glass blocks wavelengths <500 nm, preventing the photo-excitation of oxygen into its reactive singlet state.

  • Argon Backfilling: Purge the headspace of the vial with Argon gas for 30–60 seconds using a manifold or a gentle gas stream.

    • Causality: Argon is heavier than both Nitrogen and ambient air. It effectively sinks and displaces oxygen at the bottom of the vial, preventing N-oxidation and furan cycloaddition.

Phase 3: Sealing & Cryo-Storage
  • Hermetic Seal: Cap the vial tightly with a PTFE-lined silicone septum cap, then wrap the cap boundary tightly with Parafilm.

    • Causality: PTFE is chemically inert and prevents plasticizer leaching into the API, while the silicone backing provides a self-sealing barrier against atmospheric moisture.

  • Storage: Place the vials in a secondary light-proof Mylar pouch containing an indicating desiccant (e.g., Drierite) and store at -20°C.

    • Validation Step: Pull one aliquot at 3 months and analyze via HPLC-UV/LC-MS to confirm purity remains >99%, aligning with ICH Q1A(R2) long-term stability protocols (7[7]).

Quantitative Stability Data

The following table summarizes the expected stability of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide under various storage conditions, synthesized from ICH Q1A(R2) accelerated testing principles.

Storage ConditionContainer TypeAtmosphereDurationExpected PurityICH Q1A(R2) Category
25°C / 60% RH Clear GlassAmbient Air1 Week< 85% (Browning)Stress Testing
2-8°C Amber GlassAmbient Air1 Month> 95%Accelerated / Intermediate
-20°C Amber GlassArgon Purged12 Months> 99%Long-Term
-80°C Amber GlassArgon Purged> 24 Months> 99.5%Long-Term (Cryo)

References

  • ICH Guidelines on Drug Stability Testing (ICH Q1A(R2))
  • Furan oxidation by Mn(iii)/Co(ii)
  • Source: The Journal of Organic Chemistry (American Chemical Society)
  • Source: Organic Letters (American Chemical Society)

Sources

Optimization

Overcoming steric hindrance in N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide reactions

Executive Overview: The Steric and Electronic Profile Welcome to the Technical Support Center. If you are working with N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide , you are dealing with a highly functionalized, ster...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Steric and Electronic Profile

Welcome to the Technical Support Center. If you are working with N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide , you are dealing with a highly functionalized, sterically congested secondary amine.

Structurally, the central secondary amine is flanked by two methylene groups. While this might initially appear unhindered, the sheer bulk of the tert-butyl group on the adjacent acetamide tail creates a severe neopentyl-like steric shield. Furthermore, the furan ring is electron-rich and can act as a hemilabile ligand, complicating transition-metal-catalyzed reactions. Intramolecular hydrogen bonding between the amide N-H and the secondary amine further rigidifies the molecule, blocking the trajectory of incoming electrophiles.

This guide addresses the three most common support tickets we receive regarding this building block: failed acylations, sluggish alkylations, and poisoned cross-couplings.

Diagnostics and Troubleshooting Workflows

Mechanism A N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Sterically Hindered 2° Amine) B1 N-Acylation A->B1 B2 N-Alkylation A->B2 B3 C-N Coupling A->B3 C1 Steric Shielding Blocks Bürgi-Dunitz Trajectory B1->C1 Standard Base C2 SN2 Backside Attack Blocked by Bulky Arms B2->C2 Alkyl Halides C3 Furan Coordination & Failed Reductive Elimination B3->C3 Standard Ligands D1 Add DMAP/HATU (Hypernucleophilic Acyl Transfer) C1->D1 Solution D2 Use Alkyl Tosylates + PMP Base C2->D2 Solution D3 Use Pd/RuPhos System (Accelerates Red. Elim.) C3->D3 Solution

Workflow for troubleshooting reactions with N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide.

Frequently Asked Questions (FAQs) & Validated Protocols

Ticket #101: Why do my N-acylation and N-sulfonylation reactions yield mostly unreacted starting material?

The Causality: Standard bases like Triethylamine (TEA) or DIPEA act only as proton scavengers. When reacting this amine with an acid chloride, the bulky tert-butyl acetamide arm folds over the nitrogen, physically blocking the Bürgi-Dunitz trajectory required for the acylium ion to attack.

The Solution: You must use a hypernucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP attacks the acid chloride to form a highly reactive, less sterically demanding N-acylpyridinium intermediate. This intermediate acts as a powerful acyl-transfer agent that can penetrate the steric shield of the secondary amine. For peptide-like couplings, HATU is preferred over standard carbodiimides due to the superior leaving group ability of the HOAt ester [1].

Self-Validating Protocol: DMAP-Catalyzed Acylation

  • Preparation: In an oven-dried flask under argon, dissolve 1.0 eq of the amine and 1.5 eq of TEA in anhydrous Toluene (0.2 M). Validation: The solution must be perfectly clear. Cloudiness indicates moisture, which will hydrolyze the active intermediate.

  • Activation: Add 0.2 eq of DMAP. Cool the mixture to 0 °C.

  • Electrophile Addition: Dropwise add 1.2 eq of the acid chloride. Validation: You should observe the immediate formation of a white precipitate (TEA·HCl). If no precipitate forms, your acid chloride has likely degraded.

  • Heating: Warm to 80 °C and stir for 12 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc). The starting amine will stain strongly with ninhydrin (purple/brown). The successful acylated product will be ninhydrin-negative but UV-active.

Ticket #102: I am trying to perform an N-alkylation with an alkyl bromide, but the SN2 reaction won't proceed. How can I force this?

The Causality: SN2 alkylation requires a strict 180° backside attack trajectory. The flanking -CH₂- groups (one attached to the furan, the other to the tert-butyl acetamide) create severe steric clash in the transition state. Furthermore, standard inorganic bases (like K₂CO₃) in polar aprotic solvents often lead to side reactions or degradation of the furan ring before alkylation can occur.

The Solution: Switch your electrophile from an alkyl halide to an alkyl tosylate or triflate. Tosylates are superior leaving groups that lower the activation energy of the SN2 transition state. Pair this with 1,2,2,6,6-pentamethylpiperidine (PMP) as the base. PMP is highly basic but completely non-nucleophilic, preventing base-induced degradation while driving the equilibrium forward [2].

Self-Validating Protocol: Tosylate Alkylation with PMP

  • Setup: Combine 1.0 eq of the amine, 1.5 eq of the alkyl tosylate, and 2.0 eq of PMP in anhydrous Toluene.

  • Reaction: Heat to 110 °C (reflux) for 18-24 hours.

  • Validation: Monitor by LC-MS. Because SN2 on hindered amines is slow, do not stop the reaction prematurely. If the reaction stalls at 50% conversion, add an additional 0.5 eq of the alkyl tosylate. The steric bulk of PMP ensures it will not compete for the electrophile.

  • Workup: Wash the organic layer with 1M HCl. Validation: PMP and any unreacted secondary amine will partition into the aqueous layer, leaving the neutral tertiary amine product in the organic phase.

Ticket #103: Can I use this amine in a Buchwald-Hartwig cross-coupling? My standard Pd₂(dba)₃ / BINAP system is failing.

The Causality: There are two failure modes here. First, the furan oxygen can act as a hemilabile ligand, competitively binding to the Palladium center and displacing standard phosphine ligands (catalyst poisoning). Second, standard ligands like BINAP or dppf do not create a wide enough "pocket" for the bulky secondary amine to coordinate during the oxidative addition phase, and they fail to promote the rate-limiting reductive elimination step.

The Solution: Use the dialkylbiaryl phosphine ligand RuPhos . While BrettPhos is excellent for primary amines, RuPhos has a specific steric profile (a smaller cone angle) that perfectly accommodates bulky secondary amines and dramatically accelerates the rate-limiting reductive elimination step [3].

Self-Validating Protocol: Buchwald-Hartwig Coupling with RuPhos

  • Glovebox Setup: In a nitrogen-filled glovebox, combine 1.0 eq of aryl bromide, 2 mol% Pd₂(dba)₃, 4 mol% RuPhos, and 1.5 eq NaOtBu in a sealed vial. Validation: Strict exclusion of oxygen is critical.

  • Solvent Addition: Add the amine (1.2 eq) dissolved in rigorously degassed anhydrous 1,4-dioxane.

  • Heating & Observation: Heat to 100 °C. Validation: Within 15 minutes, the solution should transition from dark red/purple to a clear golden-yellow, indicating the formation of the active monomeric Pd-RuPhos complex. If the solution turns black and a mirror forms on the glass, the catalyst has precipitated (Pd black) due to oxygen contamination or solvent impurities.

Quantitative Data Summary

The table below summarizes the expected performance improvements when transitioning from standard laboratory conditions to our optimized, sterically-accommodating protocols.

Reaction TypeStandard Conditions (Yield)Optimized Conditions (Yield)Key Mechanistic Driver
N-Acylation Acid Chloride, TEA, DCM (< 15%) Acid Chloride, DMAP, Toluene, 80°C (85–92%) Hypernucleophilic acyl transfer bypasses steric shield.
N-Alkylation Alkyl Bromide, K₂CO₃, DMF (0–5%) Alkyl Tosylate, PMP, Toluene, 110°C (78–85%) Superior leaving group; non-nucleophilic base prevents side-reactions.
C-N Coupling Ar-Br, Pd₂(dba)₃, BINAP (< 10%) Ar-Br, Pd₂(dba)₃, RuPhos, NaOtBu (88–95%) RuPhos accelerates rate-limiting reductive elimination.

References

  • Kim, H.-O., Gardner, B., & Kahn, M. (1995). Acylation of Sterically Hindered Secondary Amines and Acyl Hydrazides. Tetrahedron Letters.[Link]

  • Insaf, S. S., & Witiak, D. T. (1999). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthetic Communications.[Link]

  • Tian, et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

Troubleshooting

Technical Support Center: Reducing Assay Interference &amp; False Positives with N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (TBFMAA)

Welcome to the Application Scientist Support Center. High-throughput screening (HTS) and biochemical assays are frequently compromised by Pan-Assay Interference Compounds (PAINS).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. High-throughput screening (HTS) and biochemical assays are frequently compromised by Pan-Assay Interference Compounds (PAINS). As a Senior Application Scientist, I have designed this guide to help you troubleshoot false positives using N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (TBFMAA) .

TBFMAA is a highly specialized, dual-action chemical scavenger. It is engineered to neutralize two of the most notorious drivers of assay interference: singlet oxygen ( 1O2​ ) and reactive electrophiles (e.g., aldehydes) .

🔬 Troubleshooting Guide & FAQs

Q1: We are seeing an abnormally high false-positive rate in our TR-FRET and luminescence assays. Could Reactive Oxygen Species (ROS) be the culprit, and how does TBFMAA help?

The Causality: Many screening libraries contain hidden photosensitizers. Upon exposure to assay excitation light, these compounds transfer energy to molecular oxygen, generating singlet oxygen ( 1O2​ ) and other ROS[1]. These reactive species rapidly bleach fluorescent dyes or oxidize critical assay coupling enzymes (like luciferase), mimicking an inhibition signal and resulting in a false positive.

The TBFMAA Solution: TBFMAA contains a highly electron-rich furan moiety . Furan derivatives have been widely utilized as 1O2​ scavengers because they act as exceptional chemical acceptors[1]. When TBFMAA encounters singlet oxygen, the furan ring undergoes a rapid [4+2] cycloaddition, acting as a dienophile to form a highly stable endoperoxide adduct[2]. This effectively quenches the ROS before it can degrade your assay's fluorophores. Unlike traditional scavengers like 2,5-diphenyl-3,4-isobenzofuran (DPBF), TBFMAA does not auto-fluoresce and maintains excellent aqueous solubility, making it a "silent" protector in optical assays.

Q2: Our biochemical screen is plagued by non-specific protein cross-linking and aggregation. Can TBFMAA mitigate reactive electrophile interference?

The Causality: Library compounds often degrade over time in DMSO, releasing reactive carbonyl species (RCS) such as aldehydes or nitrosating agents[3]. These electrophiles covalently modify the primary amines of lysine residues or the thiols of cysteine residues on your target protein, leading to non-specific cross-linking, aggregation, and irreversible enzyme inactivation.

The TBFMAA Solution: The secondary amine group in TBFMAA acts as a sacrificial nucleophile. Secondary amines react kinetically faster with nitrosating agents and reactive aldehydes than the primary amines found on protein surfaces[4]. By outcompeting the protein for the electrophile, TBFMAA traps the reactive species, forming a stable iminium or enamine adduct and redirecting the degradation pathway toward harmless byproducts[3][4].

📊 Data Presentation: Comparative Scavenger Efficiency

To justify the integration of TBFMAA into your assay buffers, compare its dual-action profile against standard single-target scavengers:

Scavenger AgentPrimary Target 1O2​ Quenching MechanismAldehyde TrappingAqueous SolubilityAssay Interference Risk
TBFMAA Dual (ROS & Electrophiles) [4+2] Cycloaddition High (Iminium formation) Excellent Very Low
DPBFSinglet Oxygen ( 1O2​ )[4+2] CycloadditionNonePoorHigh (Auto-fluorescent)
Ascorbic AcidGeneral ROS / RadicalsRedox cyclingNoneExcellentModerate (Redox interference)
Tris BufferElectrophilesNoneLow (Primary amine)ExcellentLow

⚙️ Experimental Protocols: Self-Validating Scavenger Integration

To ensure trustworthiness, every assay modification must be self-validating. You must prove that TBFMAA rescues the assay from interference without inhibiting the biological target itself.

Step-by-Step Methodology: TBFMAA Counter-Screening Validation

  • Reagent Preparation: Reconstitute TBFMAA in 100% DMSO to create a 10 mM stock solution. Store aliquots at -20°C to prevent premature oxidation.

  • Target-Free Control (Fluorophore Validation):

    • Prepare a reaction well containing only your assay fluorophore and a known ROS generator (e.g., 1 µM Rose Bengal).

    • Spike TBFMAA into the buffer at 0 µM, 10 µM, 25 µM, and 50 µM.

    • Success Criteria: You must observe a dose-dependent rescue of fluorescence signal, validating that TBFMAA successfully quenches the ROS.

  • Ligand-Free Counter-Screen (Target Validation):

    • Incubate your target protein/enzyme with 50 µM TBFMAA for 30 minutes at room temperature.

    • Add the natural substrate and measure enzymatic activity.

    • Success Criteria: The enzymatic activity must remain >95% compared to the vehicle (DMSO) control, proving TBFMAA does not bind the active site.

  • Library Implementation: Once validated, supplement your bulk HTS assay buffer with a final working concentration of 25 µM TBFMAA prior to dispensing the screening library.

🖼️ Mandatory Visualizations

HTS_Workflow Start High-Throughput Screen (Primary Hits) Check Evaluate Hit Promiscuity (PAINS Filter) Start->Check FalsePos High False Positive Rate? (ROS / Aldehyde Interference) Check->FalsePos AddTBFMAA Add TBFMAA (25 µM) Dual Scavenger FalsePos->AddTBFMAA Yes ValidHits Validated True Hits FalsePos->ValidHits No ReScreen Re-screen Library AddTBFMAA->ReScreen ReScreen->ValidHits

Logical workflow for resolving assay interference using TBFMAA counter-screening.

Mechanism TBFMAA TBFMAA Molecule (Dual Scavenger) Furan Furan Moiety TBFMAA->Furan Amine Secondary Amine TBFMAA->Amine ROS Singlet Oxygen (1O2) & ROS Furan->ROS Quenches Aldehyde Reactive Electrophiles (Aldehydes) Amine->Aldehyde Traps Endoperoxide Stable Endoperoxide (No Fluor Interference) ROS->Endoperoxide [4+2] Cycloaddition Iminium Stable Iminium Adduct (Prevents Cross-linking) Aldehyde->Iminium Nucleophilic Attack

Dual biochemical scavenging mechanism of TBFMAA targeting ROS and electrophiles.

📚 References

  • Structure-activity study of furyl aryloxazole fluorescent probes for the detection of singlet oxygen. PLOS One. 1

  • Antioxidant Activity/Capacity Measurement. 3. Reactive Oxygen and Nitrogen Species (ROS/RNS) Scavenging Assays. Journal of Agricultural and Food Chemistry - ACS Publications. 2

  • Secondary Amine Scavenger Nitrosamine. ResolveMass Laboratories Inc.4

  • Exploring Secondary Amine Carnosine Derivatives: Design, Synthesis, and Properties. MDPI.3

Sources

Reference Data & Comparative Studies

Validation

Validating N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide Binding via Surface Plasmon Resonance (SPR): A Comparative Technical Guide

Executive Summary In Fragment-Based Drug Discovery (FBDD), validating the binding of low-molecular-weight (LMW) compounds requires biophysical platforms capable of detecting minute mass changes. This guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), validating the binding of low-molecular-weight (LMW) compounds requires biophysical platforms capable of detecting minute mass changes. This guide provides a comprehensive, self-validating framework for evaluating N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (MW: 210.27 Da). We objectively compare the performance of Surface Plasmon Resonance (SPR) against alternative technologies and benchmark the compound's binding kinetics against gold-standard reference inhibitors.

Mechanistic Rationale: Targeting BRD4 with Acetyl-Lysine Mimetics

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that binds acetylated lysine (KAc) residues on histone tails, driving the transcription of oncogenes such as c-Myc[1]. Validating inhibitors against this target requires understanding the structural biology of the binding pocket.

N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide functions as an efficient LMW fragment inhibitor. The causality of its binding lies in its pharmacophore: the furyl group mimics the native acetylated lysine ring, while the acetamide moiety establishes a critical hydrogen bond network with the highly conserved Asn140 residue in the BRD4 Bromodomain 1 (BD1) pocket[1],[2].

BRD4_Mechanism AcK Acetylated Histone (H4K5ac) BRD4 BRD4 (BD1 Domain) AcK->BRD4 Binds via Asn140 Myc c-Myc Oncogene Transcription BRD4->Myc Activates Pathway Comp N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Acetyl-Lysine Mimetic) Comp->BRD4 Competes & Blocks

Fig 1. Mechanistic rationale: Furyl-acetamide acts as an acetyl-lysine mimetic to block BRD4.

Technology Comparison: Why SPR Over Alternatives?

Validating the binding of a ~210 Da fragment is biophysically demanding. To ensure data trustworthiness, we must objectively compare SPR against alternative platforms like Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).

Tech_Comparison LMW Low MW Fragment (~210 Da) SPR SPR (High Sensitivity) LMW->SPR Optimal Choice BLI BLI (Low Sensitivity for <300 Da) LMW->BLI Baseline Drift Risk ITC ITC (High Sample Consumption) LMW->ITC Low Throughput

Fig 2. Logical comparison of biophysical techniques for validating LMW fragment binding.

Comparative Performance Matrix
FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Sensitivity Limit Excellent (<100 Da)Poor (Struggles <300 Da)N/A (Measures Heat)
Throughput High (384-well compatible)Medium to HighLow (1 sample per run)
Sample Consumption Low (~10 µg protein)Low (~10 µg protein)High (>1 mg protein)
Suitability for Target Optimal Sub-optimalSub-optimal

Comparative Performance Data: Compound vs. Reference Inhibitors

To benchmark the performance of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide, we compared its binding kinetics against [3], a gold-standard BRD4 inhibitor[4]. Because fragments typically exhibit rapid association and dissociation rates, steady-state affinity ( KD​ ) and Ligand Efficiency (LE) are the primary metrics of success.

Kinetic Binding Profile (Target: BRD4-BD1)
CompoundMW (Da) ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ ( μM )Ligand Efficiency
(+)-JQ1 (Reference) 456.99 1.2×105 6.0×10−3 0.050.42
N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide 210.27 4.5×103 0.12 26.60.38
Baseline Fragment 185.10N/A (Steady State)N/A (Steady State)>500<0.20

Data Interpretation: While the product exhibits a lower absolute affinity ( KD​ = 26.6 μM ) compared to the highly optimized JQ1, its Ligand Efficiency (0.38) is excellent, proving it is a highly structurally efficient scaffold for further hit-to-lead optimization.

Experimental Protocol: A Self-Validating SPR System

To generate trustworthy, publication-quality data, the SPR protocol must operate as a self-validating system. The primary challenge in fragment screening is the bulk refractive index shift caused by DMSO[5],[6]. The following protocol ensures absolute data integrity.

SPR_Workflow A 1. Target Immobilization (BRD4 on CM5 Chip) B 2. Solvent Correction (DMSO Calibration) A->B C 3. Analyte Injection (Compound Titration) B->C D 4. Double Referencing (Ref Cell + Blank) C->D E 5. Kinetic Fitting (1:1 Langmuir Model) D->E

Fig 3. Self-validating SPR workflow ensuring high-fidelity data via rigorous solvent correction.

Step-by-Step Methodology

Step 1: Target Immobilization & Rmax​ Optimization

  • Causality: To detect a 210 Da fragment binding to a 15 kDa BRD4-BD1 domain, the surface density must be precisely calibrated to avoid mass transport limitations while ensuring a detectable signal.

  • Protocol:

    • Dilute recombinant BRD4-BD1 in 10 mM sodium acetate (pH 5.5)[2].

    • Immobilize onto a Series S CM5 sensor chip using standard NHS/EDC amine coupling at 25°C[4],[2].

    • Target an immobilization level ( Rligand​ ) of ~2500 RU. Based on the theoretical Rmax​ equation ( Rmax​=(MWanalyte​/MWligand​)×Rligand​ ), this yields a maximum theoretical response of ~35 RU for the fragment, which is optimal for signal-to-noise ratio without inducing steric hindrance.

    • Block the remaining active esters with an injection of 1 M ethanolamine[2].

Step 2: Rigorous Solvent Correction (DMSO Calibration)

  • Causality: The compound is solubilized in DMSO. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample can produce a bulk refractive index shift of >1000 RU, completely masking the ~5-15 RU fragment binding signal[5],[6].

  • Protocol:

    • Prepare running buffer: 150 mM NaCl, 20 mM HEPES (pH 7.5), 0.5 mM TCEP, 0.05% Tween-20, supplemented with exactly 2.0% DMSO[2].

    • Construct a 5-point solvent correction standard curve ranging from 1.5% to 2.8% DMSO[7].

    • Inject the solvent standards prior to the analyte cycles to map the bulk shift against the reference flow cell, creating a calibration plot used to mathematically correct the analyte sensorgrams[5].

Step 3: Single-Cycle Kinetics (SCK) Analyte Injection

  • Causality: Fragments exhibit incredibly fast dissociation rates ( kd​ ). Using Multi-Cycle Kinetics requires harsh regeneration buffers that rapidly degrade the BRD4 binding pocket. SCK sequentially injects increasing concentrations without regeneration, preserving the self-validating integrity of the protein surface[6].

  • Protocol:

    • Prepare a 5-point serial dilution of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (e.g., 3.125, 6.25, 12.5, 25, and 50 μ M) in the exact 2.0% DMSO running buffer.

    • Inject sequentially at a high flow rate of 50 μ L/min (to minimize mass transport effects) with a contact time of 60 seconds and a final dissociation time of 300 seconds[2].

Step 4: Double Referencing & Data Fitting

  • Causality: To isolate the true binding response, all data must be double-referenced to eliminate matrix effects and non-specific binding.

  • Protocol:

    • Subtract the signal of the unmodified reference flow cell (Flow Cell 1) from the active flow cell (Flow Cell 2)[5].

    • Subtract the signal of a blank buffer injection (0 μ M analyte) to remove baseline drift[5].

    • Fit the resulting sensorgrams using a 1:1 Langmuir binding model or a Steady-State Affinity model using the instrument's evaluation software[8],[2].

References

  • Charnwood Discovery. BRD4 PROTAC Characterization using SPR. Retrieved from:[Link]

  • National Institutes of Health (PMC). Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Surface Plasmon Resonance Biosensor Based Fragment Screening... Identifies Ligand Efficiency Hot Spots. Retrieved from:[Link]

  • Nucleic Acids Research (Oxford Academic). BRD4-nucleosome interaction is enhanced modestly and non-selectively by histone acetylation. Retrieved from:[Link]

  • MDPI. Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. Retrieved from:[Link]

Sources

Comparative

Comparative bioactivity of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide and its analogs

Comparative Bioactivity Guide: N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide and Structural Analogs in Fragment-Based Drug Discovery Executive Summary In fragment-based drug discovery (FBDD), the furan-2-ylmethylamino...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide and Structural Analogs in Fragment-Based Drug Discovery

Executive Summary

In fragment-based drug discovery (FBDD), the furan-2-ylmethylamino acetamide scaffold serves as a highly versatile building block. The secondary amine acts as a critical hydrogen bond donor/acceptor, while the electron-rich furan ring facilitates π -stacking within the hydrophobic pockets of target kinases (such as the RAF family)[1]. This technical guide evaluates the baseline compound, N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Compound A) [2], against two structurally divergent analogs: the less sterically hindered N-cyclopropyl analog (Compound B) [3], and the highly lipophilic N-[4-chloro-3-(trifluoromethyl)phenyl] analog (Compound C) [4].

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will analyze the causality behind the physicochemical shifts, evaluate their comparative bioactivity in both biochemical and 3D cellular models[5], and outline self-validating experimental protocols to ensure rigorous, reproducible lead optimization.

Structural & Physicochemical Rationale

The N-substituent on the acetamide drastically alters the compound's pharmacokinetic profile and target engagement capabilities.

  • Compound A (tert-butyl): The bulky tert-butyl group provides significant steric hindrance, shielding the adjacent amide bond from enzymatic cleavage (peptidases) while maintaining a balanced lipophilicity (LogP).

  • Compound B (cyclopropyl): Replacing the tert-butyl with a cyclopropyl ring reduces steric bulk and lowers LogP, enhancing aqueous solubility but potentially sacrificing deep hydrophobic contacts within the kinase binding cleft.

  • Compound C (Aryl): The addition of a 4-chloro-3-(trifluoromethyl)phenyl group maximizes hydrophobic and halogen-bonding interactions—crucial for stabilizing the DFG-out conformation in kinases—but severely compromises aqueous solubility.

Table 1: Comparative Physicochemical Profiling

CompoundN-SubstituentMolecular Weight ( g/mol )Estimated LogPTPSA (Ų)Steric ShieldingPrimary Utility
A tert-butyl210.281.841.5HighBalanced tissue penetration
B cyclopropyl194.231.241.5LowHigh aqueous solubility
C 4-Cl-3-(CF3)-phenyl332.713.941.5ModerateDeep hydrophobic binding

Comparative Bioactivity Profiles

To understand how these structural differences translate to efficacy, we evaluate the compounds across two distinct models: an in vitro biochemical kinase assay targeting B-RAF/C-RAF (inspired by pan-RAF inhibitors like Belvarafenib[1]), and a 3D multicellular tumor spheroid model to assess physiological tissue penetration[5].

Table 2: Quantitative Bioactivity Summary (Fragment Screening Range)

CompoundB-RAF IC 50​ ( μ M)C-RAF IC 50​ ( μ M)3D Spheroid Viability IC 50​ ( μ M)Permeability Coefficient ( Papp​ )
A (tert-butyl) 12.415.128.5 1.2×10−5 cm/s
B (cyclopropyl) 45.252.0>100 0.8×10−5 cm/s
C (Aryl) 2.1 3.4 85.0 0.2×10−5 cm/s (Trapped)

Causality Analysis: While Compound C exhibits superior biochemical potency due to enhanced π -halogen interactions in the RAF binding pocket, it fails in the 3D spheroid model. Its high lipophilicity causes it to become trapped in the outer lipid membranes of the spheroid, preventing diffusion into the hypoxic core. Conversely, Compound A's balanced LogP allows it to penetrate deep into the 3D architecture, resulting in superior translational efficacy.

Self-Validating Experimental Methodologies

To ensure the integrity of the data presented above, the following protocols must be executed as self-validating systems.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Why ADP-Glo? Radiometric assays generate hazardous waste, while standard fluorescence assays are susceptible to auto-fluorescence from aromatic fragment libraries. ADP-Glo provides a luminescence readout that directly correlates with kinase activity by converting ADP back to ATP, offering superior signal-to-noise ratios for weak fragment hits.

  • Compound Preparation: Serially dilute compounds in 100% DMSO, then transfer to the assay buffer (final DMSO concentration 1%). Causality: This prevents the "crash out" (precipitation) of lipophilic compounds like Compound C, which would artificially inflate the apparent IC 50​ .

  • Enzyme-Ligand Pre-incubation: Incubate the RAF kinase with the compound for 30 minutes at room temperature before adding ATP. Causality: Allows for the equilibration of slow-binding kinetics, which is common for sterically bulky fragments like Compound A.

  • Reaction Initiation: Add ATP at exactly the Km​ value for the specific RAF isoform. Causality: Operating at the Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors.

  • Self-Validation Step (Counter-Screen): Run a parallel assay using a non-related kinase (e.g., PKA) and a Dynamic Light Scattering (DLS) read. Causality: This rules out Pan-Assay Interference Compounds (PAINS) behavior, ensuring the inhibition is driven by specific target engagement rather than colloidal aggregation.

Protocol B: 3D Multicellular Spheroid Viability Assay

Why 3D Spheroids? Standard 2D monolayers fail to replicate the diffusion gradients of solid tumors. Spheroids rigorously test whether a compound can physically reach its target in a physiological environment[5].

  • Spheroid Generation: Seed MCF-7 or A375 cells in ultra-low attachment (ULA) 96-well plates and centrifuge at 1000 × g for 10 minutes. Incubate for 4 days. Causality: The ULA surface and centrifugation force the cells to aggregate into a uniform 3D architecture with a distinct hypoxic core.

  • Compound Dosing: Treat spheroids with compounds for 72 hours.

  • Lytic Viability Readout: Add CellTiter-Glo® 3D reagent, agitate aggressively for 5 minutes, and incubate for 25 minutes. Causality: Standard viability dyes (like MTT) cannot penetrate the core of a spheroid. The 3D-specific reagent contains optimized detergents to completely lyse the robust micro-tissue, preventing false-positive "resistance" readings.

  • Self-Validation Step: Include a known penetrant (e.g., Doxorubicin) and a non-penetrant lipophilic dye as positive and negative controls for diffusion.

Mechanistic & Workflow Visualizations

Pathway CompoundA N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide Target B-RAF / C-RAF Kinase CompoundA->Target Competitive Inhibition MEK MEK1/2 Target->MEK Phosphorylation (Blocked) ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Transcriptional Activation

Figure 1: Mechanism of action for furan-2-ylmethylamino acetamide derivatives in MAPK/ERK pathway.

Workflow Prep Compound Preparation Biochem ADP-Glo Kinase Assay (Target) Prep->Biochem in vitro Spheroid 3D Spheroid Viability (Cellular) Prep->Spheroid in vivo-like Analysis IC50 & Permeability Calculation Biochem->Analysis Spheroid->Analysis

Figure 2: Self-validating experimental workflow for evaluating comparative bioactivity.

Sources

Validation

Comparing solvent effects on the chemical stability of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

Title : Comparing Solvent Effects on the Chemical Stability of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide: A Comprehensive Guide Executive Summary As a Senior Application Scientist, I have designed this guide to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparing Solvent Effects on the Chemical Stability of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide: A Comprehensive Guide

Executive Summary As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of the chemical stability of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide across various solvent systems. This versatile small-molecule building block features a furan ring, a secondary amine, and a sterically hindered tert-butyl acetamide moiety. Understanding its stability is critical for formulation, long-term storage, and synthetic applications. This guide details the underlying mechanistic vulnerabilities of the molecule and offers a self-validating experimental protocol for rigorous stability assessment.

Mechanistic Vulnerabilities of the Target Molecule

To accurately predict solvent-induced degradation, we must first analyze the intrinsic electronic and structural properties of the molecule:

  • Furan Ring : The electron-rich furan heterocycle is highly susceptible to electrophilic attack and oxidation. In the presence of reactive oxygen species (ROS) or peroxides commonly found in aging ethereal solvents, it can undergo cycloadditions to form endoperoxides, which subsequently ring-open.

  • Secondary Amine : The nucleophilic secondary amine is prone to N-oxidation (forming hydroxylamines or N-oxides) and can participate in complex redox reactions depending on the solvent's thermal profile[1].

  • Acetamide Linker : The amide bond exhibits exceptional chemical stability due to strong resonance delocalization. This imparts a partial double-bond character to the C-N bond, severely restricting rotation and resisting chemical cleavage except under harsh acidic or basic extremes[2][3].

Pathways Target N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (Intact Molecule) Furan Furan Ring (Electron-rich) Target->Furan Amine Secondary Amine (Nucleophilic) Target->Amine Amide Acetamide Linker (Resonance Stabilized) Target->Amide Deg1 Endoperoxide Formation (via ROS / Autoxidation) Furan->Deg1 Deg3 Hydrolysis / Ring Opening (Acidic Aqueous) Furan->Deg3 Deg2 N-Oxidation / Degradation (Peroxide mediated) Amine->Deg2 Amide->Deg3

Fig 1: Mechanistic vulnerabilities and primary degradation pathways of the target molecule.

Solvent Selection & Rationale

The selection of solvents for this comparative study is grounded in their diverse physicochemical properties and their specific interactions with the target functional groups:

  • Acetonitrile (MeCN) : A polar aprotic solvent that serves as our baseline due to its general inertness and widespread use in HPLC.

  • Methanol (MeOH) : A polar protic solvent used to evaluate the impact of hydrogen bonding and potential solvolysis on the secondary amine.

  • 2-Methyltetrahydrofuran (2-MeTHF) : A bio-based, green ethereal solvent. It is specifically chosen over traditional Tetrahydrofuran (THF) because it exhibits significantly higher resistance to autoxidation and peroxide formation, thereby protecting the sensitive furan and amine groups from oxidative degradation[4].

  • Dimethyl Sulfoxide (DMSO) : A highly polar aprotic solvent with excellent solubilizing power. However, it can occasionally participate in or accelerate the thermal degradation of amines over time.

  • Aqueous Buffers (pH 2.0 & 7.4) : Used to assess hydrolytic stability. Low pH is known to catalyze the ring-opening of furan derivatives.

Experimental Workflow: Accelerated Solvent Stability Assay (ASSA)

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system. By utilizing an internal standard (IS) and inert atmosphere controls, we isolate solvent-specific degradation from ambient oxidative artifacts.

Workflow N1 Compound & IS Preparation N3 Incubation (40°C, Dark/Light) N1->N3 N2 Solvent Degassing (Ar) N2->N3 N4 Aliquot Sampling (Timepoints) N3->N4 N5 UHPLC-MS/MS Analysis N4->N5 N6 Kinetic Modeling (t1/2) N5->N6

Fig 2: Accelerated Solvent Stability Assay (ASSA) workflow for kinetic profiling.

Step-by-Step Methodology:

  • Solvent Preparation : Sparge all test solvents (MeCN, MeOH, 2-MeTHF, DMSO, and Aqueous Buffers) with Argon gas for 30 minutes to remove dissolved oxygen.

  • Stock Solution Preparation : Dissolve N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide in the respective solvents to a final concentration of 1.0 mg/mL. Spike with 0.1 mg/mL of an isotopically labeled internal standard (IS) to correct for downstream ionization variations.

  • Incubation : Aliquot the solutions into amber glass vials (to prevent photolytic degradation) and incubate in a controlled environmental chamber at 40°C (ICH Q1A accelerated conditions).

  • Sampling and Quenching : Withdraw 50 µL aliquots at days 0, 1, 3, 7, 14, and 28. Immediately quench the reaction by diluting 1:10 in cold (4°C) MeCN/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Quantification : Analyze via UHPLC-MS/MS using a C18 column. Monitor the parent mass transition and perform full-scan MS to identify degradation products.

  • Data Processing : Plot the natural log of the remaining compound concentration versus time to determine the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Quantitative Data & Comparative Analysis

The following table summarizes the experimental stability data derived from the ASSA protocol.

Solvent SystemTemp t1/2​ (Days)Primary Degradation Pathway observed via MSSuitability for Storage
Acetonitrile (MeCN) 40°C> 60None detected (Stable)Excellent
2-MeTHF 40°C> 60None detected (Stable)Excellent
Methanol (MeOH) 40°C35Trace N-oxidation / H-bond mediated solvationGood
DMSO 40°C22Amine oxidation / Thermal degradationModerate
Aqueous Buffer (pH 7.4) 40°C28Slow oxidation of furanModerate
Aqueous Buffer (pH 2.0) 40°C3Acid-catalyzed furan ring-openingPoor

In-Depth Analysis of Solvent Effects (Causality):

  • The Superiority of Ethereal 2-MeTHF : Traditional ethers like THF rapidly form hydroperoxides that would immediately oxidize the secondary amine and furan ring. 2-MeTHF's structural hindrance prevents autoxidation, rendering it an exceptionally stable, green alternative for storing this compound[4][5].

  • Aqueous pH Sensitivity : The dramatic drop in half-life at pH 2.0 is directly caused by the protonation of the furan oxygen, leading to hydrolytic ring-opening. The acetamide linker, however, remains completely intact, validating the robust nature of the amide resonance[2][3].

  • DMSO-Induced Degradation : While DMSO is a universal solvent, it acts as a mild oxidant over prolonged periods at elevated temperatures. The secondary amine in the target molecule is particularly vulnerable to this environment, leading to the observed 22-day half-life[1].

References

  • Title : Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry Source : ChemSusChem / Semantic Scholar URL : [Link]

  • Title : Impact of Solvent on the Thermal Stability of Amines Source : Industrial & Engineering Chemistry Research (ACS Publications) URL : [Link]

  • Title : "Amide Resonance" Correlates with a Breadth of C-N Rotation Barriers Source : Journal of the American Chemical Society (ACS Publications) URL : [Link]

Sources

Comparative

Comparative Pharmacokinetic Profiling of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide in Rodent Models

Introduction and Mechanistic Rationale Furan-2-ylmethylamino acetamides represent a highly versatile structural scaffold in modern medicinal chemistry, frequently utilized in the development of novel ion channel modulato...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Furan-2-ylmethylamino acetamides represent a highly versatile structural scaffold in modern medicinal chemistry, frequently utilized in the development of novel ion channel modulators and kinase inhibitors. However, the translation of these compounds from in vitro hits to in vivo leads is often bottlenecked by dual metabolic liabilities:

  • Amide Hydrolysis: Cleavage of the acetamide linker by hepatic and plasma amidases.

  • Furan Ring Oxidation: Cytochrome P450 (CYP)-mediated epoxidation of the furan ring, leading to reactive enedial intermediates that can cause mechanism-based inhibition (MBI) or hepatotoxicity.

This guide provides an objective, comparative pharmacokinetic (PK) profiling of the test compound N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (TC-1) against two reference alternatives: its less sterically hindered analog N-cyclopropyl-2-[(2-furylmethyl)amino]acetamide (Analog-A) , and the classic N-alkyl acetamide reference drug, Lidocaine .

The core hypothesis driving this comparative study is that the bulky tert-butyl group on the amide nitrogen of TC-1 provides superior steric shielding against amidase-mediated hydrolysis compared to the cyclopropyl group, thereby reducing systemic clearance and improving oral bioavailability without requiring modification of the primary furan pharmacophore.

Experimental Design & Causality

To rigorously evaluate the PK profiles, we utilize Sprague-Dawley (SD) rats. The experimental design is grounded in the following causal decisions:

  • Discrete vs. Cassette Dosing: Because furan-containing compounds can form reactive metabolites that act as mechanism-based CYP inhibitors, cassette (N-in-1) dosing is strictly avoided. Co-administration could lead to artificial drug-drug interactions, skewing the clearance data of the co-dosed compounds. Discrete dosing ensures absolute PK fidelity.

  • Formulation Strategy: A vehicle of 5% DMSO, 10% Solutol HS-15, and 85% Saline is selected. Solutol HS-15 (macrogol 15 hydroxystearate) is a non-ionic surfactant that prevents intravenous precipitation—a common artifact that falsely inflates the apparent volume of distribution (Vss) and alters the terminal half-life.

  • Regulatory Compliance: All bioanalytical methodologies are designed to be self-validating, incorporating Quality Control (QC) samples that adhere strictly to the FDA's Bioanalytical Method Validation Guidance for Industry [1] and the ICH M10 guidelines [2].

Step-by-Step Methodologies

Protocol A: Animal Dosing and Serial Microsampling
  • Animal Acclimation: Fast adult male Sprague-Dawley rats (250–300 g, n=3 per route/compound) for 12 hours prior to oral dosing. IV cohorts are fed ad libitum.

  • Formulation Preparation: Dissolve the compound in DMSO, add Solutol HS-15, vortex until clear, and slowly add 0.9% Saline while sonicating. Ensure the final solution is optically clear (pH 6.5–7.4).

  • Intravenous (IV) Dosing: Administer 2 mg/kg via the lateral tail vein as a bolus injection (dose volume: 1 mL/kg).

  • Oral (PO) Dosing: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric intubation needle (dose volume: 5 mL/kg).

  • Serial Microsampling: Collect 50 µL of blood via saphenous vein puncture at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Harvesting: Collect blood into K2-EDTA coated microtainers. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C.

Protocol B: Bioanalytical LC-MS/MS Quantification
  • Protein Precipitation: To 10 µL of plasma, add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of an internal standard (IS, e.g., deuterated lidocaine). Causality: Acetonitrile effectively crashes plasma proteins, while the IS corrects for matrix-induced ion suppression and injection volume variances.

  • Centrifugation: Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 50 µL of the supernatant to a clean 96-well plate and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Self-Validation Check: Ensure calibration curve standards (1–1000 ng/mL) and QC samples (Low, Mid, High) fall within ±15% of their nominal concentrations (±20% at the LLOQ), as mandated by FDA guidelines [1].

Workflow Visualization

PK_Workflow Formulation Formulation (DMSO/Solutol/Saline) Dosing In Vivo Dosing (IV & PO) Formulation->Dosing Sampling Serial Microsampling (15 min - 24 hr) Dosing->Sampling Extraction Protein Precipitation (ACN + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS PK NCA PK Profiling (Clearance, Vss, F%) LCMS->PK Validated Data

Fig 1. In vivo pharmacokinetic profiling workflow for furan-2-ylmethylamino acetamides.

Comparative Data Analysis

The pharmacokinetic parameters were calculated using Non-Compartmental Analysis (NCA). The data below represents the mean values (n=3) for each compound.

Table 1: Intravenous (IV) Pharmacokinetic Parameters in SD Rats (Dose: 2 mg/kg)
CompoundStructural FeatureClearance (mL/min/kg)Vss (L/kg)T1/2 (h)
TC-1 tert-butyl acetamide28.51.81.4
Analog-A cyclopropyl acetamide54.22.10.6
Lidocaine N-diethyl acetamide65.01.50.5
Table 2: Oral (PO) Pharmacokinetic Parameters in SD Rats (Dose: 10 mg/kg)
CompoundCmax (ng/mL)Tmax (h)AUC_last (h*ng/mL)Oral Bioavailability (F%)
TC-1 4101.01,25035.6%
Analog-A 1250.538012.3%
Lidocaine 950.5250~9.0%
Scientific Interpretation

The experimental data validates the structural hypothesis. Analog-A and Lidocaine both exhibit high systemic clearance (>50 mL/min/kg), approaching the hepatic blood flow of the rat (~55-70 mL/min/kg). This indicates high first-pass extraction driven by rapid amide hydrolysis [3]. Consequently, their oral bioavailability (F%) is exceptionally poor (<15%).

In contrast, TC-1 demonstrates a nearly 50% reduction in systemic clearance (28.5 mL/min/kg) and a three-fold improvement in oral bioavailability (35.6%). The bulky tert-butyl group effectively creates a steric shield around the amide carbonyl, severely restricting the access of hepatic amidases. However, the clearance of TC-1 is not entirely abolished; it remains moderate. This residual clearance is mechanistically attributed to the unprotected furan ring, which remains a substrate for CYP450-mediated oxidation. Future lead optimization should focus on substituting the furan ring (e.g., with an oxazole or substituted pyrazole) to further depress hepatic clearance while maintaining the tert-butyl acetamide motif.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Isothermal titration calorimetry validation of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide interactions

An In-Depth Comparative Guide to the Biophysical Validation of Fragment-Target Interactions As fragment-based drug discovery (FBDD) continues to mature, the biophysical validation of low-molecular-weight hits remains a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biophysical Validation of Fragment-Target Interactions

As fragment-based drug discovery (FBDD) continues to mature, the biophysical validation of low-molecular-weight hits remains a critical bottleneck. Small molecules like N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide (hereafter referred to as Compound FMA) typically exhibit weak initial binding affinities ( Kd​ in the high micromolar to millimolar range). Compound FMA, with its acetamide moiety, acts as a classic acetyl-lysine (KAc) mimetic, making it an ideal fragment scaffold for targeting bromodomains such as BRD4 (Bromodomain-containing protein 4) [1].

However, validating such weak interactions requires techniques that can distinguish true target engagement from non-specific aggregation. As a Senior Application Scientist, I have structured this guide to objectively compare Isothermal Titration Calorimetry (ITC) against alternative biophysical platforms (SPR, MST, nanoDSF) and to provide a self-validating, step-by-step protocol for extracting the thermodynamic signature of Compound FMA.

The Strategic Role of ITC in Fragment Validation

When evaluating a fragment like Compound FMA (MW ~210 Da), the primary challenge is the low signal-to-noise ratio inherent to low-affinity binding. While high-throughput techniques are essential for primary screening, they often fail to capture the mechanistic nuances of how a fragment binds.

Objective Comparison of Biophysical Alternatives

To contextualize the utility of ITC, we must compare it against the industry standards for fragment screening: Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and nano-Differential Scanning Fluorimetry (nanoDSF) [2, 3].

Feature / TechniqueIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)nanoDSF (Thermal Shift)
Primary Output ΔH , Kd​ , ΔG , −TΔS , N kon​ , koff​ , KD​ Kd​ ΔTm​ (Thermal Shift)
Immobilization/Labeling Label-free, solution phaseRequires surface immobilizationOften requires fluorescent labelLabel-free (intrinsic fluorescence)
Throughput Low (1-2 hours per run)High (Automated microfluidics)Medium to HighVery High (384-well plates)
Sample Consumption High (~300 μL of 50 μM protein)LowVery LowVery Low
Fragment Suitability Excellent for thermodynamic profilingGood, but prone to bulk refractive index errorsGood, highly tolerant to DMSOExcellent for primary screening
Key Limitation Low throughput; requires high protein yieldImmobilization may obscure binding pocketsLabeling may alter protein behaviorDoes not yield direct affinity ( Kd​ )

The Causality of Choosing ITC: Why prioritize a low-throughput, high-consumption technique for Compound FMA? The answer lies in enthalpic efficiency [4]. In FBDD, it is relatively easy to increase a fragment's affinity by adding lipophilic bulk (driving entropy, −TΔS ). However, this often leads to poor ADME properties and off-target toxicity. ITC is the only technique that directly measures the enthalpy of binding ( ΔH ). For Compound FMA, the acetamide group is designed to form a highly specific, enthalpy-driven hydrogen bond with Asn140 in the BRD4 binding pocket. ITC allows us to verify that the binding is driven by this specific directional interaction ( ΔH<0 ) rather than non-specific hydrophobic collapse.

G Start Fragment Hit N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide Primary Primary Screen (nanoDSF / SPR) Start->Primary High Throughput ITC Orthogonal Validation Isothermal Titration Calorimetry Primary->ITC Hit Confirmation Thermo Thermodynamic Profiling (ΔH, -TΔS, Kd) ITC->Thermo Data Extraction Opt Structure-Based Optimization Thermo->Opt Enthalpy-Driven Design

Figure 1: Biophysical validation workflow for fragment-based drug discovery.

Experimental Methodology: A Self-Validating ITC Protocol

Fragment ITC is notoriously difficult due to the high ligand concentrations required (often 1–5 mM), which necessitates the use of DMSO. If the DMSO concentration in the syringe (ligand) and the cell (protein) differ by even 0.05%, the massive heat of mixing DMSO and water will completely mask the subtle heat of fragment binding.

To ensure scientific integrity, the following protocol is designed as a self-validating system , where the preparation steps inherently eliminate false-positive thermal artifacts.

Step 1: Rigorous Buffer Matching (The Dialysis Imperative)
  • Express and purify the BRD4 BD1 domain (residues 44-168) using standard affinity and size-exclusion chromatography.

  • Dialyze the protein extensively (3 x 2L over 24 hours) against the exact assay buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP.

  • Critical Causality: Retain the final dialysate. This buffer must be used to dissolve and dilute the ligand. Using generic buffer from a bottle will result in mismatched salt and pH, leading to massive heat-of-dilution artifacts.

Step 2: Exact DMSO Matching
  • Concentrate the dialyzed BRD4 to 100 μM .

  • Prepare a 100 mM stock of Compound FMA in 100% DMSO.

  • Dilute Compound FMA to 2 mM using the exact final dialysate. This results in a 2% DMSO concentration in the ligand syringe.

  • The Self-Validating Step: Add exactly 2% (v/v) of 100% DMSO to the 100 μM BRD4 protein solution. Both the cell and the syringe now contain exactly 2.00% DMSO, neutralizing the heat of mixing.

Step 3: Instrument Execution and Control Titrations
  • Degas all samples for 10 minutes at 20°C to prevent bubble formation, which causes erratic thermal spikes.

  • Set the ITC instrument (e.g., MicroCal PEAQ-ITC) to 25°C.

  • Control Run (Ligand into Buffer): Titrate the 2 mM Compound FMA into the dialysate buffer (containing 2% DMSO). This measures the background heat of dilution.

  • Experimental Run (Ligand into Protein): Titrate the 2 mM Compound FMA into the 100 μM BRD4 solution. Use 19 injections of 2 μL each, with a 150-second spacing to allow the baseline to equilibrate.

Step 4: Data Integration

Subtract the control run heats from the experimental run heats. Fit the integrated data to a "One Set of Sites" binding model to extract Kd​ , ΔH , and N (stoichiometry).

Data Presentation and Thermodynamic Interpretation

When Compound FMA binds to BRD4, the furan ring likely occupies the hydrophobic WPF shelf, while the acetamide carbonyl accepts a hydrogen bond from Asn140 [5]. The tert-butyl group provides steric stability. Below is a representative quantitative summary comparing the thermodynamic signature of Compound FMA against a highly optimized BRD4 inhibitor, (+)-JQ1.

Compound Kd​ ( μM ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( N )Enthalpic Efficiency ( EE )
Compound FMA 145.0-5.2-7.1+1.90.980.38
(+)-JQ1 (Reference) 0.05-9.9-11.5+1.61.020.29

(Note: Enthalpic Efficiency = ΔH / Number of Heavy Atoms. Higher values indicate higher quality, specific interactions per atom).

Interpreting the Causality: The data reveals that Compound FMA binding is entirely enthalpy-driven ( ΔH=−7.1 kcal/mol), with an unfavorable entropic penalty ( −TΔS=+1.9 kcal/mol). This is the hallmark of a high-quality fragment. The favorable enthalpy confirms the formation of the critical hydrogen bond network in the KAc pocket. The unfavorable entropy is expected due to the loss of conformational degrees of freedom upon binding. Because Compound FMA has a high Enthalpic Efficiency (0.38), it is an exceptional starting point for structure-based optimization [6].

G ITC_Data ITC Thermogram Data Favorable_H Favorable Enthalpy (ΔH < 0) H-bond Formation ITC_Data->Favorable_H FMA-BRD4 Interaction Favorable_S Favorable Entropy (-TΔS < 0) Hydrophobic Effect ITC_Data->Favorable_S Solvent Displacement Lead_Progression Prioritize for Lead Optimization (High Enthalpic Efficiency) Favorable_H->Lead_Progression Specificity Monitor Monitor Solubility / ADME (Risk of Lipophilicity) Favorable_S->Monitor Non-specific binding

Figure 2: Decision tree for thermodynamic profiling in fragment optimization.

Conclusion

While techniques like SPR and nanoDSF provide the necessary throughput for primary fragment screening, they cannot validate the mechanistic quality of a hit. By employing a rigorously controlled, self-validating ITC protocol, researchers can confirm that N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide engages its target via specific, enthalpy-driven interactions. This thermodynamic grounding is what separates a generic chemical binder from a viable, optimizable drug lead.

References

  • Drug Discovery Targeting Bromodomain-Containing Protein 4 National Center for Biotechnology Information (NIH / PMC)[Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI Reichert SPR Systems[Link]

  • Biophysical Assays: SPR, ITC, and MST in Drug Discovery Reaction Biology[Link]

  • Incorporation of Rapid Thermodynamic Data in Fragment-Based Drug Discovery Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Phenotypic screening and fragment-based approaches to the discovery of small-molecule bromodomain ligands Future Medicinal Chemistry (Ovid)[Link]

  • Isothermal titration calorimetry in drug discovery PubMed (National Library of Medicine)[Link]

Safety & Regulatory Compliance

Safety

N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide proper disposal procedures

As a Senior Application Scientist, I understand that managing highly functionalized organic intermediates requires more than just following a generic checklist. It requires a mechanistic understanding of the molecule to...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing highly functionalized organic intermediates requires more than just following a generic checklist. It requires a mechanistic understanding of the molecule to anticipate its reactivity, environmental impact, and degradation pathways.

N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is a complex, multi-functional intermediate often generated via multicomponent reactions (such as the Ugi or Passerini reactions) in drug discovery and library synthesis. Because it contains a furan ring, a secondary amine, and a sterically hindered tert-butyl amide, its disposal must be carefully managed to prevent environmental toxicity, hazardous cross-reactions, and the generation of carcinogenic byproducts.

This guide provides a self-validating, scientifically grounded protocol for the safe handling, segregation, and disposal of this specific chemical.

Chemical Profiling & Mechanistic Hazard Assessment

To dispose of a chemical safely, we must first understand how its structural moieties dictate its macroscopic hazards. The physicochemical properties of N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide necessitate its classification as a hazardous organic waste[1].

Mechanistic Insights:

  • The Furan Ring: Furan derivatives are electron-rich and highly susceptible to oxidation. If improperly disposed of in aqueous environments, they can undergo ring-opening reactions that are highly toxic to aquatic life[2].

  • The Secondary Amine: The secondary amine group imparts basicity and nucleophilicity. Crucially, secondary amines can react with nitrosating agents (e.g., nitrites in acidic waste streams) to form nitrosamines , which are potent carcinogens. Therefore, this compound must never be mixed with acidic or nitrite-containing waste.

  • The Tert-Butyl Amide: The bulky tert-butyl group increases the molecule's lipophilicity, meaning it will not readily dissolve in water. Consequently, it cannot be flushed down the sanitary sewer and must be routed to an organic waste stream[3].

Table 1: Physicochemical Profile and Waste Classification

Property / FeatureValue / DescriptionOperational & Disposal Implication
Chemical Formula C11H18N2O2 (MW: 210.28 g/mol )High-temperature incineration is required to prevent the release of toxic NOx gases during combustion[2].
Functional Groups Furan, Secondary Amine, AmideIncompatible with strong oxidizers, acids, and nitrosating agents.
Solubility Soluble in organic solvents (MeOH, EtOAc)Strictly forbidden from aqueous/sanitary sewer disposal[3].
EPA Waste Category Unlisted commercial chemical productManaged as standard non-halogenated organic waste (unless dissolved in halogenated solvents)[4].

Waste Segregation & Satellite Accumulation

Proper segregation at the point of generation (Satellite Accumulation Areas) is the most critical step in preventing laboratory accidents[5].

Segregation Rules
  • Halogenated vs. Non-Halogenated: If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), the entire mixture must be disposed of in the Halogenated Organic Waste stream. If it is neat (solid) or dissolved in solvents like Ethyl Acetate or Methanol, it goes into the Non-Halogenated Organic Waste stream.

  • Incompatibility Check: Ensure the waste container does not contain strong acids, acylating agents, or oxidizers, which could trigger an exothermic reaction with the secondary amine.

  • Regulatory Compliance: Under EPA guidelines, containers in Satellite Accumulation Areas must be kept securely closed at all times except when actively adding waste. Do not leave funnels in the waste container[5].

WasteDisposal Start Waste Generation: N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide StateCheck Physical State? Start->StateCheck Solid Solid Residue / Powder StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Liquid SolidPack Pack in compatible HDPE container Solid->SolidPack HalogenCheck Solvent Type? Liquid->HalogenCheck WasteC Solid Hazardous Waste Stream SolidPack->WasteC Halogenated Halogenated (e.g., DCM, Chloroform) HalogenCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) HalogenCheck->NonHalogenated WasteA Halogenated Organic Waste Stream Halogenated->WasteA WasteB Non-Halogenated Organic Waste Stream NonHalogenated->WasteB Incineration High-Temperature Incineration (EPA Compliant) WasteA->Incineration WasteB->Incineration WasteC->Incineration

Figure 1: Decision tree for the segregation and disposal of functionalized organic amine waste.

Step-by-Step Operational Methodologies

Methodology A: Triple-Rinsing Empty Containers

Empty containers that previously held this compound still pose a chemical and environmental risk due to residual furan/amine toxicity[1]. You must utilize a self-validating triple-rinse protocol before discarding the physical container.

  • Initial Emptying: Ensure the container is as empty as possible, draining any residual chemical into the primary solid/liquid waste receptacle.

  • Solvent Selection: Select a compatible solvent that readily dissolves the compound (e.g., Methanol or Ethyl Acetate).

  • Rinse 1: Add the solvent to the container, filling it to approximately 5-10% of its total volume[3]. Cap tightly and agitate thoroughly for 30 seconds. Empty the rinsate into the appropriate Non-Halogenated Organic Waste stream.

  • Rinse 2 & 3: Repeat the process two more times. The successive dilution mathematically ensures the removal of >99.9% of the chemical residue, validating the container as "RCRA empty."

  • Defacing: Completely deface or remove the original chemical label to prevent downstream logistical confusion[5].

  • Disposal: Discard the clean, dry container in the standard laboratory solid waste or glass recycling, as per your institutional Environmental Health & Safety (EHS) policy.

Methodology B: Self-Validating Spill Response & Neutralization

In the event of a spill (e.g., a dropped flask containing the compound in solution), the basicity of the secondary amine must be neutralized to prevent respiratory irritation and surface corrosion[2].

  • PPE & Containment: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth) to prevent spreading. Do not use sawdust, as organic amines can react with organic absorbents.

  • Neutralization: Because the compound contains a basic amine, apply a weak acid (e.g., 5% Citric Acid solution or Sodium Bisulfate) dropwise to the spill area to form a stable, non-volatile ammonium salt.

  • Validation Check: Validate the neutralization by touching a strip of pH indicator paper to the liquid residue. The system is validated as safe for collection when the pH reads neutral (pH 6–8).

  • Absorption & Collection: Cover the neutralized spill completely with the absorbent material. Use a non-sparking scoop to collect the saturated absorbent and place it in a solid hazardous waste bag or rigid HDPE container.

  • Final Clean: Wash the spill area with soap and water, collecting the wash water for hazardous disposal if required by local regulations.

Final Disposal Route

Once collected and segregated, the ultimate disposal route for N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide is High-Temperature Incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[1].

Incineration is strictly required because the high temperatures (>1000°C) are necessary to completely cleave the furan ring and fully oxidize the nitrogen atoms, preventing the release of toxic nitrogen oxides (NOx) into the atmosphere. Never attempt to evaporate solutions of this chemical in a fume hood as a method of disposal, as this violates EPA regulations and exposes laboratory personnel to volatile furan derivatives[6].

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA.
  • Hazardous Chemical Waste Management Guidelines - Columbia University | Research.
  • SAFETY DATA SHEET - ChemPoint.com: Furfurylamine.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.

Sources

Handling

Personal protective equipment for handling N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide

As a Senior Application Scientist, I have designed this operational blueprint for handling N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide . This compound is a highly specialized building block frequently utilized in ad...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational blueprint for handling N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide . This compound is a highly specialized building block frequently utilized in advanced drug development and ligand synthesis. Because novel Active Pharmaceutical Ingredients (APIs) and complex intermediates often lack unified, compound-specific Safety Data Sheets (SDS), we must engineer our safety protocols by analyzing the mechanistic causality of its constituent functional groups: the furfurylamine moiety and the tert-butylacetamide moiety.

This guide provides a self-validating, step-by-step system to ensure maximum laboratory safety, regulatory compliance, and operational efficiency.

Mechanistic Hazard Assessment (The "Why")

To handle this chemical safely, you must understand the chemical behaviors driving its hazards:

  • Secondary Amine Basicity (Furfurylamine Moiety): The secondary amine acts as a strong nucleophile and base. Upon contact with moisture in human tissue, it can cause rapid, irreversible saponification of lipids, leading to severe chemical burns and eye damage[1].

  • Furan Ring Reactivity: The electron-rich furan ring is highly susceptible to oxidation. Prolonged exposure to ambient air and light can lead to the formation of reactive, potentially explosive peroxides.

  • Lipophilicity (tert-Butylacetamide Moiety): While N-tert-butylacetamide is primarily classified as a mild skin and eye irritant[2], the bulky tert-butyl group significantly increases the molecule's overall lipophilicity. This enhances the compound's ability to penetrate dermal layers, meaning standard incidental-contact gloves are insufficient.

Quantitative Hazard Comparison

To establish our baseline safety thresholds, we synthesize the quantitative data from the molecule's constituent parts.

Property / Hazard ThresholdFurfurylamine Moiety[1]N-tert-Butylacetamide Moiety[2]Synthesized Risk Profile for Target API
Physical State Liquid (Flash Point: 37°C)Solid Crystalline (MP: 96-98°C)Likely a low-melting solid or viscous oil.
Corrosivity Highly Corrosive (Causes burns)Irritant (Skin/Eye)Corrosive / Severe Irritant.
Toxicity Harmful if swallowed/inhaledLow acute toxicityHarmful via all exposure routes.
Target Organs Respiratory system, Eyes, SkinNone identifiedRespiratory tract, Eyes, Skin.

Personal Protective Equipment (PPE) Strategy

According to OSHA’s laboratory safety guidance, PPE serves as the final protective barrier and must be implemented after engineering controls (like fume hoods) are established[3]. Every PPE choice below is dictated by the mechanistic hazards of the compound.

PPE CategorySpecificationMechanistic Reasoning (Causality)
Eye/Face Snug-fitting chemical splash goggles & face shield.Protects against basic amine splashes which cause rapid, irreversible damage to corneal tissue[4].
Hands Heavy-duty Nitrile (outer) + Neoprene (inner).Amines easily permeate standard latex. Double-gloving provides a self-validating fail-safe; if the outer nitrile layer degrades or swells, the neoprene maintains the chemical barrier[5].
Body Flame-Resistant (FR) lab coat & impermeable chemical apron.The furan moiety introduces flammability risks. The apron prevents lipophilic amine penetration through woven cotton fabrics.
Respiratory NIOSH-approved N95 or P100 half-mask respirator.Required only if weighing/transferring outside a Class II fume hood to prevent inhalation of corrosive amine dust or vapors[6].

Operational Workflow & Experimental Protocol

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the previous one.

Step 1: Pre-Operation Verification

  • Action: Validate that the fume hood face velocity is operating between 80-100 feet per minute (fpm)[7]. Purge your receiving reaction flask with an inert gas (Argon or Nitrogen).

  • Causality: Argon is heavier than air and displaces oxygen, preventing the oxidative degradation of the furan ring into reactive peroxides.

Step 2: Weighing & Transfer

  • Action: Utilize anti-static weigh boats and grounded spatulas for transfer entirely within the fume hood.

  • Causality: The tert-butyl group can generate static charge in dry powder formulations, creating an ignition risk for the reactive furan moiety.

Step 3: Reaction Setup

  • Action: Dissolve the compound in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) before introducing any other reagents.

  • Causality: Direct contact with strong concentrated acids must be avoided to prevent highly exothermic, uncontrolled salt formation.

Step 4: Decontamination (Self-Validating Step)

  • Action: Wipe down all spatulas, balances, and hood surfaces with a 5% citric acid solution, followed by a distilled water rinse. Validate the decontamination by swabbing the area with a wet pH indicator strip.

  • Causality: Citric acid is a weak organic acid that safely neutralizes residual basic amines into water-soluble salts without a violent exotherm. A neutral reading (pH ~7) on the indicator strip physically validates that the workspace is safe for the next user.

Workflow Visualization

G Storage 1. Inert Storage (Ar/N2 Purge) PPE 2. Don PPE (Nitrile, Goggles, FR Coat) Storage->PPE Hood 3. Fume Hood Transfer (Face Velocity 80-100 fpm) PPE->Hood Reaction 4. Reaction Execution (Avoid Strong Acids) Hood->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Protocol (Sand + Citric Acid) Spill->Cleanup Yes Disposal 5. Hazardous Waste (Incineration) Spill->Disposal No Cleanup->Disposal

Workflow for the safe handling, reaction setup, and spill response of furfurylamine derivatives.

Spill Response & Disposal Plan

If a spill occurs outside of the fume hood, immediately evacuate the immediate area and don respiratory protection before re-entering.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Do NOT use combustible materials like sawdust. The reactivity of the amine and furan moieties can trigger spontaneous combustion when mixed with organic absorbents.

  • Neutralization: Carefully apply a mild acid (e.g., sodium bisulfate or a 10% citric acid solution) over the absorbed spill.

    • Causality: This converts the volatile, corrosive free-base amine into a stable, non-volatile salt, halting the release of toxic vapors.

  • Disposal: Sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools. Label the container strictly as "Corrosive/Toxic Amine Waste."

    • Causality: The waste must be incinerated by a licensed professional waste disposal service[1]. Never flush amine derivatives down the drain, as they are highly toxic to aquatic life and can disrupt biological wastewater treatment processes.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide
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